Ethyl radical
Description
Structure
3D Structure
Properties
IUPAC Name |
ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6, Array | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36427-13-1 | |
| Record name | Ethane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36427-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6026377 | |
| Record name | Ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite., Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals., Gas or Vapor; Liquid, Gas or Vapor, Colorless, odorless gas; [Merck Index], COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE. | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Alkanes, C2-3 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocarbons, C1-3 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1075 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-127.5 °F at 760 mmHg (USCG, 1999), -88.6 °C, -89 °C | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-211 °F (USCG, 1999), -211 °F, -135 °C (-211 °F) - closed cup, Flammable gas | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1075 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 60.2 mg/L at 25 °C, 60.4 ug/mL water at 20 °C, 46 mL/100 mL alcohol at 4 °C, Very soluble in benzene, Soluble in ether, 60.2 mg/L @ 25 °C (exp), Solubility in water, ml/100ml at 20 °C: (very poor) | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Humulene epoxide I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float, 1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid), % IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1) | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
1.04 (Air = 1), Relative vapor density (air = 1): 1.05 | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C, Vapor pressure, kPa at 20 °C: 3850 | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless gas | |
CAS No. |
74-84-0, 68475-58-1, 68527-16-2, 19888-33-6 | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkanes, C2-3 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrocarbons, C1-3 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alkanes, C2-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocarbons, C1-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L99N5N533T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Humulene epoxide I | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-279.9 °F (USCG, 1999), -182.794 °C, -183 °C | |
| Record name | ETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8619 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Genesis of the Ethyl Radical: A Technical History for the Modern Researcher
For decades, the concept of a trivalent carbon atom, a "free radical," was a theoretical curiosity, largely dismissed by the chemical community. The prevailing belief in the inviolable tetravalency of carbon relegated such species to the realm of impossibility. This paradigm shifted dramatically in the early 20th century, paving the way for a new understanding of reaction mechanisms and molecular reactivity. This guide provides an in-depth technical account of the pivotal experiments and evolving theories that led to the discovery and characterization of the ethyl radical, a cornerstone of modern organic chemistry, pharmacology, and materials science.
The Pre-Radical Era: A Landscape of Valence Theory
Before the turn of the 20th century, the structural theory of organic chemistry was firmly established, with the tetravalent nature of carbon as its central tenet. Early in the 19th century, chemists like Justus von Liebig and Friedrich Wöhler proposed a "radical theory," but their "radicals" were stable, polyatomic groups that remained intact throughout a series of reactions, not the transient, reactive species we understand today. Attempts by chemists such as Edward Frankland to isolate what he thought was the "ethyl" radical by reacting ethyl iodide with zinc inadvertently produced butane, the dimer of the this compound. These results, rather than revealing the existence of free radicals, were interpreted as further evidence for the stability of the carbon-carbon bond and the tetravalency of carbon.
A Paradigm Shift: The Triphenylmthis compound
The first concrete evidence for the existence of a stable organic free radical came in 1900 from the work of Moses Gomberg at the University of Michigan.[1][2][3] While attempting to synthesize hexaphenylethane, Gomberg unexpectedly produced a highly reactive species that existed in equilibrium with its dimer in solution. Through a series of ingenious experiments involving reactions with oxygen, halogens, and sodium, he correctly identified this species as the triphenylmthis compound, a molecule with a trivalent carbon atom.[1] This groundbreaking discovery challenged the long-held belief in carbon's invariable tetravalency and opened the door to the field of free radical chemistry.
The Elusive Alkyl Radicals: Paneth and Hofeditz's Decisive Experiment
While Gomberg's radical was unusually stable due to steric hindrance and resonance, the existence of simple, short-lived alkyl radicals like methyl and ethyl remained unproven. The definitive demonstration of these transient species came in 1929 through the elegant experiments of Friedrich Paneth and Wilhelm Hofeditz. They devised a clever method to generate and detect these highly reactive radicals in the gas phase.
Experimental Protocol: The Thermal Decomposition of Tetraethyllead (B6334599)
The core of the Paneth and Hofeditz experiment was the thermal decomposition of a volatile organometallic compound, tetraethyllead (Pb(C₂H₅)₄), in a low-pressure flow system. The choice of tetraethyllead was crucial, as the lead-carbon bonds are significantly weaker than carbon-carbon or carbon-hydrogen bonds, allowing for their selective cleavage at elevated temperatures.
Apparatus and Procedure:
-
Radical Generation: A stream of an inert carrier gas, such as hydrogen or nitrogen, at low pressure (1-2 torr) was passed through a heated quartz tube. A small amount of tetraethyllead vapor was introduced into this gas stream.
-
Pyrolysis Zone: A section of the quartz tube was heated with a furnace to a temperature sufficient to cause the homolytic cleavage of the lead-carbon bonds in the tetraethyllead molecules. This process generated ethyl radicals and elemental lead, which deposited on the inner surface of the tube as a metallic mirror.
-
Detection Zone: Downstream from the furnace, a second, pre-deposited lead mirror was placed. The distance between the pyrolysis zone and this second mirror could be varied.
-
Observation: The highly reactive ethyl radicals, carried by the gas flow, would react with the metallic lead of the second mirror, removing it by reforming the volatile tetraethyllead. The rate at which this second mirror was removed served as a direct indicator of the presence and reactivity of the ethyl radicals.
The logical workflow of the Paneth and Hofeditz experiment is visualized in the diagram below.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fundamental Properties of the Ethyl Radical
The this compound (C₂H₅•) is a highly reactive and significant intermediate in numerous chemical and biological processes.[1][2] A thorough understanding of its core properties is essential for professionals in fields ranging from organic chemistry to drug development. This guide provides a detailed overview of the this compound's structure, thermodynamics, spectroscopy, and reactivity, supported by experimental methodologies and quantitative data.
Molecular Structure and Geometry
The this compound consists of two carbon atoms and five hydrogen atoms with one unpaired electron.[1] Its structure is a subject of considerable interest, with studies pointing to a non-planar geometry. The radical center (the CH₂ group) is slightly pyramidal, deviating from a perfectly planar sp² hybridization.[3][4] This distortion is a result of the unpaired electron, which resides in an orbital with some s-character, leading to a configuration that is intermediate between sp² and sp³ hybridization.[4] The stable conformation of the this compound is the staggered form.[3]
Table 1: Structural Parameters of the this compound
| Parameter | Value | Reference |
| C-C Bond Length | 1.498 Å | [3] |
| C-H Bond Length (β-CH, eclipsed with p orbital) | 1.085 Å | [3] |
| C-H Bond Length (β-CH, other) | 1.089 Å | [3] |
| C-H Bond Length (α-CH) | 1.075 - 1.076 Å | [3] |
| H-C-H Bond Angle (β-CH₃) | ~111.4° - 111.8° | [3] |
| H-C-H Bond Angle (α-CH₂) | ~117.9° - 121.4° | [3] |
| Out-of-Plane Angle (Radical Center) | ~6° | [3] |
Thermodynamic Properties
The thermodynamic stability of the this compound is a key factor in its reactivity and role in reaction mechanisms. The enthalpy of formation and bond dissociation energies are critical parameters in this regard.
Table 2: Thermodynamic Data for the this compound
| Property | Value (kJ/mol) | Temperature (K) | Reference |
| Enthalpy of Formation (ΔfH°) | 131.5 ± 2.1 | 0 | [5] |
| Enthalpy of Formation (ΔfH°) | 120.5 ± 2.1 | 298.15 | [5] |
| Enthalpy of Formation (ΔfH°gas) | 119 ± 2 | N/A | [6] |
| C-H Bond Dissociation Energy (Ethane) | 416.0 | 0 | [5] |
| C-H Bond Dissociation Energy (Ethane) | 422.5 | 298 | [5] |
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the electronic structure and vibrational modes of the this compound. Key techniques used for its characterization include infrared (IR) spectroscopy and photoionization mass spectrometry.
Table 3: Spectroscopic Data for the this compound
| Spectroscopic Property | Value | Method | Reference |
| Adiabatic Ionization Potential | 8.117 ± 0.008 eV | Photoionization Mass Spectrometry | [7][8] |
| Adiabatic Ionization Potential | ≤8.26 ± 0.02 eV | Photoelectron Spectroscopy | [7] |
| Electron Affinity | -0.263 ± 0.089 eV | D-EA | [7] |
| CH₂ Stretching Frequencies | 3112 cm⁻¹, 3033 cm⁻¹ | IR Spectroscopy | [9] |
| CH₃ Stretching Frequencies | 2842 - 2987 cm⁻¹ | IR Spectroscopy | [9] |
| C-C Stretching Frequency | 1138 cm⁻¹ | IR Spectroscopy | [9] |
| CH₂ Bending Frequency | 540 cm⁻¹ | IR Spectroscopy | [9] |
| Out-of-Plane Bending Frequency | ~500 cm⁻¹ | EPR Spectroscopy | [10][11] |
Reactivity and Kinetics
The unpaired electron makes the this compound highly reactive.[1] It participates in a variety of reactions, including self-reaction (dimerization and disproportionation), cross-radical reactions, and reactions with stable molecules like oxygen.
Table 4: Selected Reaction Rate Constants for the this compound
| Reaction | Rate Constant (cm³/molecule·s) | Temperature (K) | Reference |
| C₂H₅ + C₂H₃ | (9.6 ± 1.9) x 10⁻¹¹ | 298 | [12] |
| C₂H₅ + O₂ | Varies with T and P | 294 - 1002 | [13][14] |
| C₂H₅ + NCO | k₁ = (1.25 ± 0.16) x 10⁻¹⁰ + (4.22 ± 0.35) x 10⁻¹⁰P (kPa) | 293 | [15] |
| C₂H₅O₂ + C₂H₅O₂ | (1.0 ± 0.2) x 10⁻¹³ | N/A | [16] |
| C₂H₅O₂ + C₂H₅O | (7 ± 1.5) x 10⁻¹² | N/A | [16] |
| C₂H₅O₂ + CH₃O₂ | (3.8 ± 1.0) x 10⁻¹³ | N/A | [17] |
Experimental Protocols
The study of the highly reactive this compound requires specialized experimental techniques for its generation, detection, and characterization.
Generation of Ethyl Radicals:
-
Photolysis: A common method involves the UV photolysis of precursors like diethyl ketone, azoethane, or ethyl iodide.[8][17] For instance, the 193-nm excimer laser photolysis of dilute mixtures of C₂H₅COC₂H₃ can produce C₂H₅ and C₂H₃ radicals simultaneously.[12]
-
Reaction of Halogen Atoms with Ethane (B1197151): The reaction of fluorine or chlorine atoms with ethane (e.g., F + C₂H₆ → C₂H₅• + HF) is an effective method for producing ethyl radicals with internal energies characteristic of room temperature.[8] This is often achieved by the photolysis of a precursor like ClNCO or CFCl₃ to generate the halogen atoms.[13][15]
Detection and Characterization:
-
Matrix Isolation Infrared Spectroscopy: This technique involves trapping the this compound in an inert gas matrix (e.g., argon) at low temperatures.[3] This allows for the stabilization of the radical and subsequent analysis of its vibrational modes using IR spectroscopy.[3] A normal coordinate analysis is often performed to simulate the IR spectra and assign the observed frequencies to specific vibrational modes.[18]
-
Photoionization Mass Spectrometry (PIMS): PIMS is used to determine the ionization potential of the this compound.[8] Radicals are generated in a flow tube, photoionized by a tunable vacuum ultraviolet (VUV) light source, and the resulting ions are detected by a mass spectrometer. The ionization potential is determined by observing the threshold energy at which the parent ion (C₂H₅⁺) appears.[8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying species with unpaired electrons. It has been used to measure the isotropic ¹³Cα and proton hyperfine interactions of the this compound over a range of temperatures, providing insights into its vibrational properties, such as the out-of-plane bending frequency.[10][11]
-
Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF): This is a kinetic technique used to measure reaction rate coefficients. A pulsed laser generates the radical of interest (e.g., OH), and its concentration is monitored over time using laser-induced fluorescence as it reacts with another species.[19]
Visualizations
Caption: Generalized workflow for this compound generation and kinetic analysis.
Caption: Key pathways in the reaction of the this compound with molecular oxygen.
References
- 1. Page loading... [guidechem.com]
- 2. fiveable.me [fiveable.me]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermochemistry of the this compound and the C-H Bond Strength in Ethane - UNT Digital Library [digital.library.unt.edu]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of the rate constant and product channels for the radical–radical reaction NCO(X 2Π) + C2H5(X 2A″) at 293 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Reaction rate coefficients of OH radicals and Cl atoms with ethyl propanoate, n-propyl propanoate, methyl 2-methylpropanoate, and ethyl n-butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of the Ethyl Radical: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ethyl radical (•C₂H₅), a paramount intermediate in a multitude of chemical processes, commands significant attention across various scientific disciplines. Its transient nature and high reactivity make it a crucial participant in combustion, atmospheric chemistry, and polymerization, with implications for fields as diverse as materials science and drug metabolism. Understanding the fundamental properties and reaction dynamics of the this compound is essential for the development of predictive models for complex chemical systems and for the design of novel therapeutic agents. This technical guide provides a preliminary yet in-depth investigation into the core characteristics of the this compound, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its key reaction pathways.
Core Properties of the this compound
The this compound is a neutral chemical species with the formula •C₂H₅, characterized by an unpaired electron on one of the carbon atoms. This unpaired electron resides in a p-orbital, rendering the radical center sp² hybridized with a trigonal planar geometry. The presence of this unpaired electron is the source of its high reactivity.
Thermochemical Data
The stability and reactivity of the this compound can be quantified through its thermochemical properties. Key values are summarized in the table below.
| Property | Value | Units | Reference(s) |
| Enthalpy of Formation (ΔfH°₂₉₈) | 119 ± 2 | kJ/mol | [NIST] |
| C-H Bond Dissociation Energy (in Ethane) | 423.0 ± 1.7 | kJ/mol | [NIST] |
| C-C Bond Dissociation Energy (in Propane) | 357.3 ± 2.1 | kJ/mol | [NIST] |
Spectroscopic Data
The this compound has been extensively studied using various spectroscopic techniques, which provide insight into its electronic and geometric structure.
| Spectroscopic Parameter | Value | Technique | Reference(s) |
| g-factor | 2.0026 | ESR | [1] |
| α-proton hyperfine coupling (aα) | 22.4 G | ESR | [1] |
| β-proton hyperfine coupling (aβ) | 26.9 G | ESR | [1] |
| Major IR Absorption Bands | 2958, 1442, 1378 cm⁻¹ | Infrared Spectroscopy | [NIST] |
| UV-Vis Absorption Maximum (λmax) | ~245 nm | UV-Vis Spectroscopy | [NIST] |
Key Reactions of the this compound
The this compound participates in a variety of fundamental reactions, including combination, disproportionation, hydrogen abstraction, and addition to multiple bonds. The rates of these reactions are critical for understanding the overall kinetics of systems in which the this compound is an intermediate.
Rate Constants for Selected Reactions
The following table summarizes the rate constants for several key reactions involving the this compound.
| Reaction | Rate Constant (k) at 298 K | Units | Reference(s) |
| •C₂H₅ + •C₂H₅ → C₄H₁₀ (Combination) | 1.1 x 10¹⁰ | L mol⁻¹ s⁻¹ | [NIST] |
| •C₂H₅ + •C₂H₅ → C₂H₆ + C₂H₄ (Disproportionation) | 1.4 x 10⁹ | L mol⁻¹ s⁻¹ | [NIST] |
| •C₂H₅ + O₂ → C₂H₅O₂• | 4.7 x 10⁹ | L mol⁻¹ s⁻¹ | [2] |
| •C₂H₅ + H₂ → C₂H₆ + H• | 2.1 x 10³ | L mol⁻¹ s⁻¹ | [NIST] |
| •C₂H₅ + Cl₂ → C₂H₅Cl + Cl• | 3.5 x 10⁸ | L mol⁻¹ s⁻¹ | [NIST] |
Experimental Methodologies for the Study of Ethyl Radicals
The short lifetime and high reactivity of the this compound necessitate the use of specialized experimental techniques for its generation and detection.
Generation of Ethyl Radicals: Laser Flash Photolysis of Ethyl Iodide
A common method for generating ethyl radicals in a controlled manner is the laser flash photolysis of a suitable precursor, such as ethyl iodide (C₂H₅I).
Protocol:
-
Sample Preparation: A solution of ethyl iodide in a suitable solvent (e.g., cyclohexane) is prepared in a quartz cuvette. The concentration is typically in the millimolar range. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to prevent quenching of the radical by oxygen.
-
Photolysis: The sample is irradiated with a short pulse of ultraviolet light from an excimer laser. For ethyl iodide, a wavelength of 266 nm (the fourth harmonic of a Nd:YAG laser) or 248 nm (KrF excimer laser) is effective. The laser pulse duration is typically on the order of nanoseconds.[3] The energy of the photons is sufficient to cause homolytic cleavage of the C-I bond, generating an this compound and an iodine atom.
-
Detection: The transient this compound is detected using time-resolved spectroscopy. A common method is transient absorption spectroscopy, where a probe light beam is passed through the sample at a right angle to the photolysis laser. The change in absorbance at a specific wavelength corresponding to the this compound's absorption spectrum (around 245 nm) is monitored as a function of time using a fast detector, such as a photomultiplier tube, coupled to a digital oscilloscope.[4] This allows for the determination of the radical's lifetime and its reaction kinetics.
Detection and Characterization: Mass Spectrometry
Time-of-flight mass spectrometry (TOF-MS) coupled with a suitable ionization source can be used to detect and identify ethyl radicals.
Protocol:
-
Radical Generation: Ethyl radicals are generated in the gas phase, often in a flow tube reactor, by methods such as the photolysis of ethyl iodide or the reaction of ethane (B1197151) with chlorine atoms.
-
Ionization: The radicals are then ionized. Electron impact ionization is a common method, where a high-energy electron beam is used to knock an electron off the this compound, forming a radical cation (C₂H₅⁺•).[5]
-
Mass Analysis: The resulting ions are accelerated into the flight tube of the TOF mass spectrometer. The time it takes for an ion to travel the length of the tube to the detector is proportional to the square root of its mass-to-charge ratio (m/z). This allows for the separation and detection of the this compound cation (m/z = 29).
-
Data Acquisition: The arrival times of the ions at the detector are recorded to generate a mass spectrum, which shows the relative abundance of ions as a function of their m/z.
Structural Elucidation: Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the this compound. It provides detailed information about the electronic structure and the local environment of the radical.
Protocol:
-
Radical Generation: Ethyl radicals are generated in situ within the ESR spectrometer's resonant cavity. This can be achieved by UV photolysis of a precursor like diethyl peroxide or by flowing the products of a gas-phase reaction through the cavity. For solution-phase studies, radicals can be generated by reacting a precursor with a chemical initiator.
-
Spectrometer Setup: The sample is placed in a strong, static magnetic field. Microwaves of a fixed frequency (typically in the X-band, around 9.5 GHz) are irradiated onto the sample.
-
Data Acquisition: The magnetic field is swept, and the absorption of microwave radiation by the sample is detected. When the energy of the microwaves matches the energy difference between the two spin states of the unpaired electron in the magnetic field, resonance occurs, and a signal is detected.
-
Spectral Analysis: The resulting ESR spectrum of the this compound is characterized by a specific g-factor and hyperfine splitting patterns. The interaction of the unpaired electron with the magnetic nuclei of the α- and β-protons leads to a complex splitting pattern that is unique to the this compound and provides information about the distribution of the unpaired electron within the molecule.[1]
Key Signaling and Reaction Pathways
The this compound is a key intermediate in several complex chemical processes. Understanding its reaction pathways is crucial for modeling these systems.
Combination and Disproportionation
Two ethyl radicals can react with each other via two primary pathways: combination to form butane, and disproportionation to form ethane and ethene.[6]
Atmospheric Oxidation Pathway
In the atmosphere, ethyl radicals are primarily formed from the oxidation of ethane by hydroxyl radicals (•OH). The resulting this compound rapidly reacts with molecular oxygen.[7]
Role in Combustion
During the combustion of hydrocarbons, the this compound is a key intermediate in the reaction network. Its reaction with molecular oxygen is a critical step.[8]
Conclusion
The this compound, despite its fleeting existence, plays a central role in a vast array of chemical transformations. A thorough understanding of its fundamental properties and reaction kinetics is indispensable for researchers in chemistry, materials science, and drug development. The data and methodologies presented in this guide provide a solid foundation for further investigation into the complex and fascinating chemistry of this important radical species. Continued research, employing advanced experimental and computational techniques, will undoubtedly uncover further intricacies of its behavior and expand its application in innovative technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydroxyl radical - Wikipedia [en.wikipedia.org]
- 8. Reactions of ethyl radicals with oxygen over the temperature range 400–540° C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure and Bonding of the Ethyl Radical
Abstract
The this compound (•C₂H₅) is a paramount transient species in organic chemistry, serving as a fundamental model for understanding the structure, stability, and reactivity of alkyl radicals. Its role as a reactive intermediate in processes such as combustion, atmospheric chemistry, and polymerization necessitates a thorough understanding of its electronic and geometric structure. This technical guide provides a comprehensive elucidation of the this compound's structure and bonding, amalgamating findings from experimental spectroscopy and theoretical calculations. We present key quantitative data, detailed experimental protocols for its characterization, and logical diagrams to illustrate the workflow of its scientific investigation.
Molecular Structure and Bonding
The this compound consists of two carbon atoms and five hydrogen atoms, with one carbon atom bearing an unpaired electron.[1] This radical center dictates the molecule's unique geometry and reactivity.
Geometric Configuration
Experimental and theoretical studies reveal that the this compound's most stable conformation is the staggered form.[2][3] The geometry around the radical carbon (Cα) is not perfectly planar, as would be expected for a pure sp² hybridized center. Instead, it is slightly pyramidal, with the CH₂ group bent about 6° out of the plane.[2] The methyl group (Cβ) attached to the radical center is also distorted, featuring non-equivalent C-H bond lengths.[2] This distortion is a consequence of hyperconjugation, where the Cβ-H bonds interact with the singly occupied p-orbital on Cα. The barrier to internal rotation around the C-C bond is very low, calculated to be approximately 0.07 to 0.16 kcal/mol (or ~26 cm⁻¹), indicating nearly free rotation at typical temperatures.[2]
Hybridization and the Unpaired Electron
There has been considerable discussion regarding the hybridization of the radical carbon. While a simple model might suggest sp³ hybridization to accommodate the unpaired electron and three bonding pairs, spectroscopic and computational evidence points to a reality that is more nuanced.[4] The electronic configuration is best described as being predominantly sp² hybridized, which results in a trigonal planar arrangement of the sigma bonds.[5][6][7] The unpaired electron resides in the remaining unhybridized p-orbital, perpendicular to the plane of the C-C-H atoms.[5] The observed slight pyramidalization of the radical center represents a minor deviation from this ideal sp² geometry.[2] This singly occupied molecular orbital (SOMO) is crucial to the radical's high reactivity.[8]
Quantitative Structural and Spectroscopic Data
The precise structural parameters and spectroscopic constants of the this compound have been determined through a combination of experimental techniques and ab initio calculations.
Bond Lengths and Angles
Theoretical calculations provide detailed insight into the radical's geometry. The C-C bond is slightly shorter than that in ethane, and the Cα-H bonds are similar to those in ethylene.[2]
| Parameter | Theoretical Value (Å or °) | Reference Molecule | Value (Å or °) |
| Bond Lengths (Å) | |||
| r(C-C) | 1.496 | Ethane (C₂H₆) | 1.536 |
| r(Cα-H) | 1.076 | Ethylene (C₂H₄) | 1.076 |
| r(Cβ-H) eclipsed with SOMO | 1.088 | Ethane (C₂H₆) | 1.096 |
| r(Cβ-H) staggered | 1.083 | Ethane (C₂H₆) | 1.096 |
| **Bond Angles (°) ** | |||
| ∠(H-Cα-H) | 118.1 | Ethylene (C₂H₄) | 116.6 |
| ∠(Cβ-Cα-H) | 120.9 | - | - |
| Out-of-Plane Angle (Cα) | 6.0 | - | - |
Data sourced from ab initio SCF calculations presented by Pacansky and Dupuis.[2]
Spectroscopic Constants
Electron Spin Resonance (ESR) spectroscopy is a primary tool for studying radicals, providing information through hyperfine coupling constants (hfcc), which measure the interaction between the unpaired electron and magnetic nuclei.[9][10][11]
| Hyperfine Coupling Constant (hfcc) | Experimental Value (Gauss) | Theoretical Value (Gauss) |
| a(α-¹H) (methylene protons) | -22.38 | -22.4 |
| a(β-¹H) (methyl protons) | 26.87 | 29.3 |
| a(α-¹³C) (radical carbon) | +39.07 | +36.5 |
| a(β-¹³C) (methyl carbon) | -13.59 | -11.9 |
Experimental and theoretical values sourced from multiple studies on hyperfine coupling constants.[12][13][14]
Experimental Protocols
Characterizing a transient species like the this compound requires specialized experimental techniques capable of generating and probing short-lived molecules.
Matrix Isolation Infrared (IR) Spectroscopy
This method allows for the stabilization and spectroscopic analysis of highly reactive species by trapping them in an inert solid matrix at cryogenic temperatures.
Methodology:
-
Precursor Synthesis: Synthesize a suitable precursor, such as dipropionyl peroxide, which will yield ethyl radicals upon photolysis.[15]
-
Matrix Preparation: Prepare a gaseous mixture of the precursor and a large excess of an inert gas (e.g., Argon) at a high dilution ratio (e.g., 1:400).[15]
-
Deposition: Slowly deposit the gas mixture onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 10 K. This forms a solid, inert matrix trapping the precursor molecules.
-
Baseline Spectrum: Record a baseline IR spectrum of the precursor isolated in the matrix using a Fourier Transform Infrared (FTIR) spectrometer.
-
Photolysis: Irradiate the matrix with UV light (e.g., from a high-pressure mercury lamp with λ > 280 nm) for a specified duration to induce homolytic cleavage of the precursor and generate ethyl radicals.[15]
-
Radical Spectrum Acquisition: Record the IR spectrum of the matrix post-photolysis. The new absorption bands that appear correspond to the vibrational modes of the this compound and other photoproducts.
-
Analysis: Subtract the precursor spectrum from the post-photolysis spectrum to obtain the difference spectrum, which isolates the absorptions of the newly formed species. Assign the observed vibrational bands by comparing them with theoretical frequency calculations and spectra from isotopically substituted radicals (e.g., CD₃CH₂•, CH₃CD₂•).[15][16]
Electron Spin Resonance (ESR) Spectroscopy
ESR is the most direct method for detecting and characterizing paramagnetic species like the this compound.[9]
Methodology:
-
Radical Generation: Generate ethyl radicals directly within the ESR spectrometer's resonant cavity. Common methods include:
-
Photolysis: UV photolysis of a precursor like ethyl iodide in a suitable solvent (e.g., liquid ethane) at low temperature.[17]
-
Radiolysis: Exposing a sample (e.g., solid ethane) to high-energy radiation (X-rays or electron beams).
-
Flow System: Reacting a precursor in a flow tube just before it enters the ESR cavity.
-
-
Sample Placement: The sample is placed in a quartz tube within the microwave cavity of the ESR spectrometer, which itself is positioned between the poles of a powerful electromagnet.
-
Spectrometer Setup: The spectrometer is set to a fixed microwave frequency (typically in the X-band, ~9.5 GHz). The external magnetic field is then swept over a range.
-
Data Acquisition: When the energy difference between the electron's two spin states matches the energy of the microwaves, absorption occurs. This absorption is detected and recorded as a derivative spectrum as a function of the magnetic field strength.
-
Spectral Analysis:
-
g-factor: Determine the center of the spectrum to calculate the g-factor, which is characteristic of the radical.
-
Hyperfine Splitting: Analyze the splitting pattern of the signal. The number of lines and their spacing (the hyperfine coupling constant, a) reveals the number and type of interacting magnetic nuclei (e.g., ¹H, ¹³C) and their geometric relationship to the unpaired electron. For the •CH₂CH₃ radical, the spectrum is split into a triplet (by the two α-protons), with each line of the triplet further split into a quartet (by the three β-protons).
-
Visualizations: Workflows and Bonding Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex relationships and processes.
Caption: Workflow for the structural elucidation of the this compound.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. brainly.com [brainly.com]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. Solved The hybridization state of the this compound is A. | Chegg.com [chegg.com]
- 8. Radical (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 11. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Ab initio quadratic configuration interaction calculation of the isotropic hyperfine coupling constants in the this compound (Journal Article) | OSTI.GOV [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assignment of the Infrared Spectrum for the this compound for JACS - IBM Research [research.ibm.com]
- 17. pubs.aip.org [pubs.aip.org]
The Genesis of an Unstable Species: Early Investigations into the Formation of the Ethyl Radical
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of the free radical, a highly reactive and transient molecular entity with an unpaired electron, revolutionized the field of chemistry. Among the simplest and most fundamental of these is the ethyl radical (•C₂H₅), the study of which has been pivotal in understanding reaction mechanisms, bond energies, and the intricate dance of chemical transformations. This technical guide delves into the foundational early studies that first provided evidence for the existence of the this compound and quantified its formation. We will explore the ingenious experimental setups of the pioneers in the field, present their quantitative findings in a clear, comparative format, and visualize the complex processes they uncovered. This exploration into the historical context of this compound formation provides a robust framework for contemporary research in fields ranging from organic synthesis and polymer science to atmospheric chemistry and drug development, where radical-mediated processes are often of critical importance.
The Direct Detection of Free Alkyl Radicals: The Paneth and Hofeditz Lead Mirror Experiment
One of the most elegant and convincing early demonstrations of the existence of free alkyl radicals was the "lead mirror" experiment conducted by Friedrich Paneth and Wilhelm Hofeditz in 1929. While their initial work focused on the mthis compound, the technique was readily applicable to the this compound, providing the first direct evidence of its fleeting existence.
Experimental Protocol
The ingenuity of Paneth and Hofeditz's experiment lay in its simplicity and the clear, visual evidence it provided. The apparatus consisted of a quartz tube through which a carrier gas (typically hydrogen or nitrogen at low pressure) was passed.
Detailed Methodology:
-
Preparation of the Lead Mirror: A thin, metallic mirror of lead was deposited on the inner surface of a quartz tube by heating a small amount of lead in a vacuum.
-
Generation of Ethyl Radicals: A stream of an inert carrier gas was saturated with the vapor of a volatile organometallic compound, tetraethyllead (B6334599) (Pb(C₂H₅)₄). This gas mixture was then passed through the quartz tube.
-
Thermal Decomposition: A section of the tube upstream from the lead mirror was heated. The thermal energy supplied was sufficient to cause the homolytic cleavage of the carbon-lead bonds in the tetraethyllead molecules, generating free ethyl radicals.
-
Reaction with the Lead Mirror: The highly reactive ethyl radicals were carried downstream by the inert gas. Upon encountering the cooler lead mirror, they reacted with the lead atoms, reforming the volatile tetraethyllead.
-
Observation: The removal of the lead mirror at the point of contact with the gas stream containing the ethyl radicals served as direct visual evidence for the presence of these transient species. By measuring the time it took for a mirror of a certain thickness to be removed, Paneth and Hofeditz could even estimate the half-life of the radicals.
Visualization of the Experimental Workflow
Caption: Workflow of the Paneth and Hofeditz lead mirror experiment.
Photochemical Generation of Ethyl Radicals: The Photolysis of Diethyl Ketone
Another crucial early method for producing and studying ethyl radicals was through the photolysis of ketones. The work of E.W.R. Steacie and his contemporaries on the photolysis of diethyl ketone ((C₂H₅)₂CO) provided a wealth of quantitative data on the behavior of ethyl radicals.
Experimental Protocol
In these experiments, diethyl ketone vapor was exposed to ultraviolet (UV) light, which provided the energy to break the chemical bonds and generate free radicals.
Detailed Methodology:
-
Sample Preparation: A pure sample of diethyl ketone was vaporized and introduced into a quartz reaction vessel at a controlled pressure.
-
Irradiation: The reaction vessel was irradiated with a mercury vapor lamp, which emits UV light at specific wavelengths (e.g., 254 nm or 313 nm). The intensity of the light source was carefully measured.
-
Product Analysis: After a set period of irradiation, the contents of the reaction vessel were collected and analyzed. Early methods of analysis included gas chromatography and mass spectrometry to identify and quantify the products.
-
Quantum Yield Determination: By measuring the number of molecules of each product formed and dividing it by the number of photons absorbed by the diethyl ketone, the quantum yield (Φ) for each product was determined. This provided a quantitative measure of the efficiency of different reaction pathways.
The primary photochemical process in the photolysis of diethyl ketone is the cleavage of a carbon-carbon bond adjacent to the carbonyl group (α-cleavage), yielding an this compound and a propionyl radical:
(C₂H₅)₂CO + hν → •C₂H₅ + •COC₂H₅
The propionyl radical is unstable and can further decompose to an this compound and carbon monoxide:
•COC₂H₅ → •C₂H₅ + CO
The ethyl radicals can then undergo several reactions, including recombination to form butane (B89635) and disproportionation to form ethane (B1197151) and ethylene (B1197577).
Quantitative Data from Diethyl Ketone Photolysis
The following table summarizes some of the early quantitative data obtained from the photolysis of diethyl ketone, highlighting the quantum yields of the major products.
| Temperature (°C) | Pressure (mm Hg) | Wavelength (nm) | Φ(CO) | Φ(C₂H₆) | Φ(C₂H₄) | Φ(n-C₄H₁₀) | Reference |
| 25 | 50 | 313 | 0.95 | 0.04 | 0.04 | 0.38 | Steacie & coworkers |
| 100 | 50 | 313 | 0.98 | 0.05 | 0.05 | 0.35 | Steacie & coworkers |
| 200 | 50 | 313 | 1.00 | 0.06 | 0.06 | 0.32 | Steacie & coworkers |
Note: The quantum yields are approximate values based on early studies and can vary with experimental conditions.
Visualization of the Diethyl Ketone Photolysis Pathway
Caption: Reaction pathway for the photolysis of diethyl ketone.
Theoretical Framework and Experimental Validation: The Rice-Herzfeld Mechanism
In 1934, F.O. Rice and K.F. Herzfeld proposed a general mechanism for the thermal decomposition (pyrolysis) of organic compounds that involved free radical chain reactions. This "Rice-Herzfeld mechanism" provided a theoretical framework for understanding how complex mixtures of products could be formed from a simple starting material and was crucial for interpreting the formation of ethyl radicals from the pyrolysis of alkanes like ethane.
The Rice-Herzfeld Mechanism for Ethane Pyrolysis
The mechanism for the pyrolysis of ethane (C₂H₆) can be broken down into three key stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of the weakest bond in the molecule, the carbon-carbon bond, to form two methyl radicals. Although this step produces methyl radicals, subsequent reactions lead to the formation of ethyl radicals. C₂H₆ → 2 •CH₃
-
Propagation: A series of chain-propagating steps then occurs, where a radical reacts with a stable molecule to produce another radical.
-
A mthis compound abstracts a hydrogen atom from an ethane molecule to form methane (B114726) and an this compound: •CH₃ + C₂H₆ → CH₄ + •C₂H₅
-
The this compound then decomposes to form ethylene and a hydrogen atom: •C₂H₅ → C₂H₄ + •H
-
The hydrogen atom abstracts a hydrogen from another ethane molecule, regenerating an this compound: •H + C₂H₆ → H₂ + •C₂H₅
-
-
Termination: The chain reaction is terminated when two radicals combine.
-
2 •C₂H₅ → C₄H₁₀ (Butane)
-
•CH₃ + •C₂H₅ → C₃H₈ (Propane)
-
2 •CH₃ → C₂H₆ (Ethane)
-
Experimental Validation
Early experimental studies on the pyrolysis of ethane provided strong evidence for the Rice-Herzfeld mechanism. By analyzing the product distribution at different temperatures and pressures, chemists could infer the presence of the proposed radical intermediates.
Key Experimental Observations:
-
The major products of ethane pyrolysis were found to be ethylene and hydrogen, consistent with the propagation steps.
-
Methane was also a significant product, supporting the hydrogen abstraction by methyl radicals.
-
Smaller amounts of higher alkanes like propane (B168953) and butane were detected, which were attributed to the termination reactions.
Quantitative Data from Ethane Pyrolysis
The following table presents typical product distributions from the pyrolysis of ethane at high temperatures, which align with the predictions of the Rice-Herzfeld mechanism.
| Temperature (°C) | Pressure (atm) | Conversion (%) | Ethylene (mol %) | Hydrogen (mol %) | Methane (mol %) | Propane (mol %) | Butane (mol %) |
| 600 | 1 | ~10 | 48 | 48 | 3 | <1 | <1 |
| 700 | 1 | ~50 | 45 | 45 | 8 | 1 | <1 |
| 800 | 1 | ~90 | 40 | 40 | 15 | 2 | 1 |
Note: Product distributions are illustrative and can vary significantly with reaction conditions.
Visualization of the Rice-Herzfeld Mechanism for Ethane Pyrolysis
Caption: The Rice-Herzfeld mechanism for the pyrolysis of ethane.
Conclusion
The early studies on the formation of the this compound laid the groundwork for our modern understanding of free radical chemistry. The direct detection of this transient species by Paneth and Hofeditz, the quantitative studies of its formation through photolysis by Steacie and others, and the theoretical framework provided by Rice and Herzfeld collectively represent a landmark achievement in the history of chemistry. These foundational experiments and theories not only confirmed the existence of free radicals but also provided the tools to study their behavior and reactivity. For today's researchers, scientists, and drug development professionals, an appreciation of these early investigations offers valuable insights into the fundamental principles that continue to govern a vast array of chemical and biological processes. The legacy of these pioneers endures in every reaction mechanism that invokes a free radical intermediate and in every endeavor to harness the power of these reactive species for the advancement of science and medicine.
Theoretical Models of Ethyl Radical Structure: An In-depth Technical Guide
Abstract
The ethyl radical (C₂H₅•) represents a fundamental paradigm in the study of alkyl radicals, offering insights into the interplay of structure, bonding, and reactivity in open-shell species. Its seemingly simple structure belies a rich landscape of theoretical and experimental investigation aimed at elucidating its precise geometric and electronic configuration. This technical guide provides a comprehensive overview of the prevailing theoretical models describing the structure of the this compound. It synthesizes key findings from computational studies, presenting quantitative data on bond lengths, bond angles, and hyperfine coupling constants. Furthermore, this document details the experimental protocols for key spectroscopic techniques that have been instrumental in validating and refining these theoretical models. This guide is intended for researchers, scientists, and drug development professionals with an interest in radical chemistry, computational modeling, and spectroscopic analysis.
Introduction
The this compound is a transient, yet pivotal, intermediate in a vast array of chemical transformations, including combustion, polymerization, and atmospheric chemistry. Understanding its intrinsic structural properties is paramount for accurately modeling these complex processes. Theoretical and computational chemistry have emerged as indispensable tools for probing the nuanced structural details of such reactive species, which are often challenging to characterize experimentally. This guide delves into the core theoretical models that describe the this compound's structure, focusing on its geometry, conformational preferences, and the distribution of the unpaired electron.
Theoretical Models of this compound Structure
The structure of the this compound has been extensively studied using a variety of computational methods, ranging from ab initio Hartree-Fock (HF) and Self-Consistent Field (SCF) methods to more sophisticated approaches like the G1 and G2 theories, and Density Functional Theory (DFT).[1][2][3] A consistent picture has emerged from these studies, revealing key structural features.
Conformational Analysis: Staggered vs. Eclipsed
Two primary conformations of the this compound are typically considered: the staggered and the eclipsed forms.[4] Theoretical calculations have consistently shown that the staggered conformation is the more stable of the two, albeit by a small energy margin.[5] This preference is attributed to the minimization of steric hindrance between the hydrogen atoms on the adjacent carbon atoms.
Geometric Parameters: Bond Lengths and Angles
Numerous computational studies have reported the optimized geometric parameters of the this compound. The C-C bond length is found to be intermediate between that of ethane (B1197151) (a single bond) and ethene (a double bond), reflecting the partial double bond character arising from hyperconjugation. The C-H bond lengths and the various bond angles also deviate from those in simple alkanes. A summary of representative theoretical values is presented in the tables below.
Table 1: Calculated Bond Lengths of the this compound (Å)
| Method/Basis Set | C-C | Cα-H | Cβ-H | Reference |
| UHF/STO-3G | 1.503 | 1.083 | 1.092 | [5] |
| UHF/4-31G | 1.498 | 1.077 | 1.085 | [5] |
| G1 Theory | 1.496 | 1.081 | 1.090 | [5] |
Table 2: Calculated Bond Angles of the this compound (degrees)
| Method/Basis Set | H-Cα-H | H-Cα-Cβ | H-Cβ-H | H-Cβ-Cα | Reference |
| UHF/STO-3G | 118.3 | 120.8 | 107.9 | 110.8 | [5] |
| UHF/4-31G | 118.9 | 120.5 | 107.6 | 110.9 | [5] |
| G1 Theory | 118.5 | 120.7 | 107.8 | 110.8 | [5] |
Hyperfine Coupling Constants
Hyperfine coupling constants (hfcs) provide a sensitive probe of the distribution of the unpaired electron spin density within the radical. Theoretical calculations of hfcs for the this compound have been a subject of significant interest, as they offer a direct comparison with experimental data from electron spin resonance (ESR) spectroscopy. These calculations are crucial for validating the accuracy of the theoretical models.
Table 3: Calculated Isotropic Hyperfine Coupling Constants of the this compound (in Gauss)
| Method | a(¹³Cα) | a(¹³Cβ) | a(Hα) | a(Hβ) | Reference |
| UHF | +38.5 | -13.6 | -22.4 | +26.9 | [6] |
| PUHF | +34.3 | -13.0 | -21.9 | +26.1 | [6] |
| Experimental | +39.07 | -13.59 | -22.38 | +26.87 | [6] |
Experimental Protocols
The theoretical models of the this compound are validated and refined through experimental studies. Two key techniques in this regard are matrix isolation infrared spectroscopy and photoionization mass spectrometry.
Matrix Isolation Infrared Spectroscopy
This technique allows for the study of reactive species like the this compound by trapping them in an inert, solid matrix at cryogenic temperatures. This prevents the radicals from reacting and allows for their spectroscopic characterization.
Experimental Workflow:
Detailed Methodology:
-
Radical Generation: Ethyl radicals are generated by the flash pyrolysis of a suitable precursor, such as n-propyl nitrite.[7] The precursor is seeded in an inert carrier gas (e.g., Helium) and passed through a heated tube (e.g., SiC) at elevated temperatures.
-
Matrix Deposition: The gas mixture containing the ethyl radicals is then co-deposited with a large excess of an inert matrix gas, typically argon, onto a cryogenic window (e.g., a CsI window) cooled to approximately 12 K by a closed-cycle helium cryostat.[4]
-
Spectroscopic Measurement: The infrared spectrum of the isolated ethyl radicals is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The low temperature and isolation in the inert matrix lead to sharp vibrational bands, facilitating detailed structural analysis.[4]
Photoionization Mass Spectrometry
This technique is used to determine the ionization potential of the this compound, which provides valuable thermochemical data.
Experimental Setup:
Detailed Methodology:
-
Radical Production: Ethyl radicals are produced in a fast-flow reactor via the reaction of fluorine atoms with ethane (F + C₂H₆ → HF + C₂H₅•).[5] The fluorine atoms are generated in a microwave discharge.
-
Beam Formation: The reaction mixture, containing the ethyl radicals, is sampled through a nozzle to form a molecular beam.
-
Photoionization: The molecular beam is crossed with a tunable vacuum ultraviolet (VUV) photon beam from a synchrotron or a discharge lamp. The photon energy is scanned, and when it exceeds the ionization potential of the this compound, C₂H₅⁺ ions are formed.
-
Mass Analysis and Detection: The resulting ions are then guided into a mass spectrometer (e.g., a quadrupole mass spectrometer) for mass-to-charge ratio analysis and detection. By plotting the ion signal as a function of photon energy, the adiabatic ionization potential can be determined from the onset of the ionization signal.[5]
Computational Methodologies
The theoretical data presented in this guide are derived from various ab initio and DFT computational methods.
Ab Initio Methods
-
Hartree-Fock (HF) and Self-Consistent Field (SCF): These are foundational ab initio methods that approximate the many-electron wavefunction as a single Slater determinant.[2][3] The Unrestricted Hartree-Fock (UHF) method is commonly used for open-shell systems like the this compound.[2]
-
Gaussian-n (G1, G2) Theories: These are composite methods that aim for high accuracy by combining results from different levels of theory and basis sets to approximate the results of a more computationally expensive calculation.[1]
Basis Sets
The accuracy of ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets used in the study of the this compound include:
-
STO-3G: A minimal basis set.[5]
-
4-31G: A split-valence basis set.[5]
-
6-31G and 6-31G*: Pople-style basis sets that include polarization functions.
Conclusion
The theoretical models of the this compound, supported by experimental evidence, provide a detailed and consistent picture of its structure. The staggered conformation is established as the most stable, and precise geometric parameters have been determined through high-level computational studies. The excellent agreement between calculated and experimental hyperfine coupling constants validates the accuracy of these theoretical models in describing the electronic structure of this fundamental radical species. The continued synergy between computational and experimental approaches will undoubtedly lead to an even more refined understanding of the this compound and its role in chemistry.
References
- 1. Matrix Isolation [info.ifpan.edu.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix isolation infrared spectroscopy | NIST [nist.gov]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. rsc.org [rsc.org]
- 6. Ab initio quadratic configuration interaction calculation of the isotropic hyperfine coupling constants in the this compound (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
ethyl radical electron configuration
An In-depth Technical Guide to the Electron Configuration and Structure of the Ethyl Radical
Abstract
The this compound (•C₂H₅) is a paramount intermediate in organic chemistry, serving as a fundamental model for understanding the structure, stability, and reactivity of alkyl radicals. This guide provides a comprehensive technical examination of its electronic structure, molecular geometry, and the experimental methodologies used for its characterization. It integrates theoretical models, including hybridization and molecular orbital theory, with experimental data from spectroscopic studies. Quantitative data are systematically tabulated, and key concepts are visualized through diagrams to offer a detailed resource for researchers, scientists, and professionals in drug development.
Introduction
The this compound is a neutral, nine-electron chemical species formed by the homolytic cleavage of a bond to an ethyl group, typically a C-H bond in ethane.[1] Its transient and highly reactive nature, stemming from the presence of an unpaired electron, makes it a critical intermediate in various chemical processes, including combustion, polymerization, and atmospheric chemistry. A thorough understanding of its electronic configuration is essential for predicting its behavior and harnessing its reactivity in chemical synthesis.
Electron Configuration and Hybridization
The this compound consists of two carbon atoms and five hydrogen atoms, with a total of 13 valence electrons ((2 × 4) + (5 × 1) = 13).[2] The electronic structure is best understood by examining the hybridization of the two distinct carbon centers: the radical center (Cα) bearing the unpaired electron, and the adjacent methyl carbon (Cβ).
-
Cβ (Methyl Carbon): This carbon is bonded to three hydrogen atoms and the Cα carbon. It adopts a classic sp³ hybridization , forming four σ bonds with a tetrahedral geometry.
-
Cα (Radical Carbon): While sometimes simplified as sp³, a more accurate description supported by experimental and theoretical evidence points to sp² hybridization .[3] The three sp² hybrid orbitals form σ bonds with two hydrogen atoms and the Cβ carbon. The unpaired electron resides in the remaining unhybridized 2p orbital , which is perpendicular to the plane formed by the three σ bonds.
This sp² configuration results in a trigonal planar, or nearly planar, geometry at the radical center.[3] However, the radical center is not perfectly flat and exhibits a facile out-of-plane bending motion.[3][4] The stable conformation of the overall radical is staggered.[3]
The ground-state electron configuration can be represented as: (σ_Cβ-H)⁶ (σ_Cα-H)⁴ (σ_C-C)² (p_z)¹
Molecular Orbital (MO) Theory
A molecular orbital approach provides a more detailed picture of the electron distribution. The atomic orbitals of the carbon and hydrogen atoms combine to form a set of bonding (σ), non-bonding (p), and anti-bonding (σ*) molecular orbitals. The 13 valence electrons fill these orbitals according to the Aufbau principle. The highest occupied molecular orbital is singly occupied (SOMO), corresponding to the p-orbital on the sp²-hybridized Cα atom. This SOMO is primarily responsible for the radical's high reactivity.
Quantitative Structural and Spectroscopic Data
The precise geometry and electronic distribution of the this compound have been determined through a combination of computational studies and various spectroscopic techniques. Key parameters are summarized below.
| Parameter | Value | Method | Reference |
| Bond Lengths | |||
| C-C | ~1.49 Å | Ab initio Calculation | [3] |
| Cα-H | ~1.08 Å | Ab initio Calculation | [3] |
| Cβ-H (eclipsed with p-orbital) | ~1.10 Å | Ab initio Calculation | [3] |
| Cβ-H (other) | ~1.09 Å | Ab initio Calculation | [3] |
| Angles & Dihedrals | |||
| Out-of-plane bend (Cα) | ~6° | Ab initio Calculation | [3] |
| Spectroscopic Constants | |||
| Ionization Energy | 8.117 ± 0.008 eV | Photoionization (PI) | [5] |
| α-¹³C Hyperfine Coupling Constant (A_iso) | +39.1 G | ESR Spectroscopy | [4] |
| β-¹³C Hyperfine Coupling Constant (A_iso) | +13.6 G | ESR Spectroscopy | [4] |
| α-¹H Hyperfine Coupling Constant (A_iso) | -22.4 G | ESR Spectroscopy | [4] |
| β-¹H Hyperfine Coupling Constant (A_iso) | +26.9 G | ESR Spectroscopy | [4] |
| Vibrational Frequencies | |||
| CH₂ stretching | 3112, 3033 cm⁻¹ | IR Spectroscopy | [6] |
| CH₃ stretching | 2842 - 2987 cm⁻¹ | IR Spectroscopy | [6] |
| C-C stretching | 1138 cm⁻¹ | IR Spectroscopy | [6] |
| CH₂ bending | 540 cm⁻¹ | IR Spectroscopy | [6] |
Note: Hyperfine Coupling Constants (HFCCs) are crucial for mapping the distribution of the unpaired electron's spin density across the molecule.
Experimental Protocols
Characterization of the short-lived this compound requires specialized experimental techniques capable of generating and probing the species under controlled conditions.
Radical Generation: Flash Pyrolysis
A common method for producing a jet of ethyl radicals is through flash pyrolysis of a suitable precursor molecule.[7]
-
Precursor Selection: A stable molecule that decomposes cleanly upon heating to yield the desired radical is chosen. For the this compound, precursors like n-propyl nitrite (B80452) (CH₃CH₂CH₂ONO) or ethyl iodide (C₂H₅I) are often used.[7]
-
Pyrolysis: The precursor, seeded in an inert carrier gas (e.g., Helium), is passed through a heated tube (often silicon carbide) at the exit of a pulsed valve.[7] The high temperature causes homolytic cleavage of the weakest bond, generating the radical. For n-propyl nitrite, this is the C-N bond.
-
Expansion: The resulting mixture of radicals, precursor, and byproducts is expanded into a high-vacuum chamber. This supersonic expansion cools the radicals to very low rotational and vibrational temperatures, simplifying subsequent spectroscopic analysis.
Spectroscopic Characterization
Once generated, the radicals are interrogated using various spectroscopic methods.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct technique for studying species with unpaired electrons. It measures the absorption of microwave radiation by the radical in a magnetic field. The interaction of the electron spin with the magnetic moments of nearby nuclei (¹H and ¹³C) causes splitting of the spectral lines. This splitting, known as the hyperfine coupling constant (HFCC), is directly proportional to the spin density at that nucleus and provides a detailed map of the unpaired electron's wavefunction.[4][8]
-
Infrared (IR) Spectroscopy: By isolating the this compound in an inert matrix (like solid argon) at low temperatures, its vibrational modes can be studied using IR spectroscopy.[3] This provides direct experimental data on bond strengths and the functional groups present (e.g., distinguishing between the CH₂ and CH₃ groups), confirming the radical's structure.[3][6]
-
Photoelectron (PE) Spectroscopy: This technique measures the energy required to remove an electron from the radical (ionization energy).[5] The ionization energy corresponds to the energy of the SOMO, providing direct experimental validation for the molecular orbital picture.
Conclusion
The electron configuration of the this compound is characterized by an sp²-hybridized radical center with the unpaired electron occupying a p-orbital. This structure, which is nearly planar at the radical carbon and tetrahedral at the methyl carbon, is supported by a wealth of data from advanced computational models and diverse spectroscopic experiments. The methodologies and data presented herein provide a robust framework for understanding this fundamental organic intermediate, which is crucial for applications ranging from reaction mechanism elucidation to the design of novel chemical entities.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Role of the Ethyl Radical in Combustion Initiation
Executive Summary
Combustion, a fundamental process in energy generation and propulsion, is governed by complex networks of chemical reactions. At the heart of these networks are highly reactive, short-lived species known as radicals. The this compound (C₂H₅) is a pivotal intermediate in the combustion of ethane (B1197151) and larger aliphatic hydrocarbons, playing a critical role in the initial stages of ignition. Its reactions, particularly with molecular oxygen, dictate the subsequent pathways that lead to either controlled energy release or undesirable phenomena like engine knock. This guide provides a detailed technical overview of the formation, key reactions, and kinetics of the this compound, summarizing quantitative data and experimental methodologies for researchers in the field.
The Formation of Ethyl Radicals: The Onset of Chain Reactions
The initiation of combustion involves the generation of a pool of radicals from stable fuel and oxidizer molecules. The this compound is primarily formed through the abstraction of a hydrogen atom from its parent alkane, ethane (C₂H₆), by other radicals present in the system. While thermal decomposition (pyrolysis) can also initiate reactions, H-atom abstraction is often the dominant pathway for this compound production once a small radical population is established.[1][2]
The principal formation reactions are:
-
Abstraction by H-atom: C₂H₆ + H• → C₂H₅• + H₂
-
Abstraction by Hydroxyl Radical: C₂H₆ + •OH → C₂H₅• + H₂O
-
Abstraction by O-atom: C₂H₆ + O• → C₂H₅• + •OH
These reactions are fundamental propagation steps in combustion, where one radical is consumed to produce another, thereby sustaining the chain reaction.[3] The this compound, once formed, becomes a central player in the subsequent reaction cascade.
Core Reaction Pathways of the this compound
The fate of the this compound is predominantly determined by its reaction with molecular oxygen (O₂). This reaction pathway is highly sensitive to temperature and pressure, effectively acting as a chemical switch that governs the overall combustion regime.[4][5][6][7] Other significant reactions include thermal decomposition and reactions with other radicals.
Reaction with Molecular Oxygen (C₂H₅• + O₂)
This is the most crucial and complex reaction involving the this compound. It proceeds through different channels depending on the prevailing conditions.[8]
-
Low-to-Moderate Temperatures (T < 750 K): At lower temperatures, the dominant pathway is the addition of O₂ to the this compound, forming a chemically energized ethylperoxy radical (C₂H₅OO•*). This energized adduct can then be stabilized by collision with a third body (M), leading to the formation of the ethylperoxy radical (C₂H₅OO•).[4]
-
C₂H₅• + O₂ ⇌ C₂H₅OO•*
-
C₂H₅OO•* + M → C₂H₅OO• + M
The stabilized C₂H₅OO• radical is a key species in low-temperature combustion chemistry.[9][10] It can undergo subsequent isomerization and decomposition reactions that lead to degenerate chain-branching—a process where one reaction sequence produces more than one radical, exponentially accelerating the overall reaction rate and leading to autoignition.[9]
-
-
High Temperatures (T > 950 K): At higher temperatures, the energized C₂H₅OO•* adduct is less likely to be stabilized and preferentially decomposes back to the reactants or undergoes a direct H-atom elimination to form ethylene (B1197577) (C₂H₄) and the hydroperoxyl radical (HO₂•).[5][8]
-
C₂H₅• + O₂ → C₂H₄ + HO₂•
This reaction pathway is less reactive than the low-temperature chain-branching sequence. The HO₂• radical is relatively stable at high temperatures, which can slow down the overall rate of combustion. The transition between the low-temperature addition pathway and the high-temperature elimination pathway gives rise to the phenomenon known as the "negative temperature coefficient" (NTC), where the rate of combustion reaction paradoxically decreases as temperature increases over a certain range.[8]
-
Thermal Decomposition (Pyrolysis)
At high temperatures, typically found in flames, the this compound can undergo unimolecular decomposition to produce ethylene and a hydrogen atom.
-
C₂H₅• → C₂H₄ + H•
This reaction is a critical propagation step, as the highly reactive H atom produced can rapidly abstract a hydrogen from another fuel molecule, regenerating the this compound and continuing the chain reaction.[1]
Quantitative Kinetic Data
The rates of the elementary reactions involving ethyl radicals are crucial for developing accurate combustion models. This data is typically represented in a modified Arrhenius format, k(T) = A * Tⁿ * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.
Table 1: Selected Reaction Rate Constants for this compound Chemistry
| Reaction ID | Reaction | A-factor (cm³, mol, s) | n | Ea (cal/mol) | Reference |
| R1 | C₂H₆ + H• → C₂H₅• + H₂ | 1.15E+08 | 1.9 | 7530 | [NIST Kinetics] |
| R2 | C₂H₆ + •OH → C₂H₅• + H₂O | 3.52E+06 | 2.0 | 994 | [NIST Kinetics] |
| R3 | C₂H₅• + O₂ → C₂H₄ + HO₂• | 1.81E+11 | 0.09 | -497 | [NIST Kinetics] |
| R4 | C₂H₅• (+M) ⇌ C₂H₄ + H• (+M) | 2.00E+40 | -7.21 | 46500 | [NIST Kinetics] |
| R5 | C₂H₅• + O₂ ⇌ C₂H₅OO• | 2.94E+13 * T⁻⁰.⁴⁴ | - | - | [4][5] |
Note: The rate for R5 is the high-pressure limit bimolecular addition rate constant.
Experimental Protocols for Studying this compound Kinetics
Investigating the kinetics of highly reactive and short-lived species like the this compound requires specialized experimental techniques capable of operating under relevant combustion conditions and with high time resolution.
-
Shock Tubes: These devices use a shock wave to rapidly heat a gas mixture to high temperatures (1000-3000 K) and pressures in microseconds.[11] By monitoring the concentration of species behind the shock wave using techniques like laser absorption spectroscopy, researchers can deduce high-temperature reaction rate constants.
-
Flow Reactors: In a flow reactor, reactants are continuously mixed and flow through a tube maintained at a specific temperature and pressure.[11] This allows for the study of reactions over longer timescales (milliseconds to seconds) and is particularly useful for investigating low-to-intermediate temperature phenomena.
-
Flash Photolysis / Laser Photolysis: These methods use a short, intense pulse of light to photodissociate a precursor molecule, creating a sudden concentration of the radical of interest (e.g., C₂H₅•).[11][12] The subsequent decay of the radical and the formation of products are then monitored over time, often using photoionization mass spectrometry (PIMS) or laser-induced fluorescence (LIF).[7]
-
Synchrotron-based Photoionization: The use of tunable vacuum ultraviolet (VUV) light from a synchrotron allows for isomer-specific detection of radical intermediates. Photoelectron photoion coincidence (PEPICO) spectroscopy is a powerful technique that has been used for the first direct detection of the this compound in ethane pyrolysis environments.[1]
-
Computational Chemistry: Alongside experimental work, theoretical calculations are indispensable. High-level ab initio electronic structure methods are used to calculate the potential energy surface of a reaction.[8] Theories such as Transition State Theory (TST) and Quantum Rice-Ramsperger-Kassel (QRRK) theory are then employed to compute temperature- and pressure-dependent rate coefficients from these surfaces.[4][6]
Conclusion
The this compound is a cornerstone of combustion chemistry. Its formation via H-atom abstraction from ethane and larger alkanes initiates a cascade of reactions that define the ignition characteristics of the fuel. The bifurcation of its reaction pathway with O₂—leading to chain-branching at low temperatures and less reactive products at high temperatures—is a central mechanism controlling autoignition and the NTC phenomenon. A thorough understanding of the kinetics and mechanisms detailed in this guide, derived from a combination of advanced experimental and computational techniques, is essential for the development of predictive combustion models. These models are critical for designing more efficient and cleaner internal combustion engines, optimizing industrial burners, and ensuring process safety.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detailed modeling of the reaction of C2H5 + O2. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of OH and HO2 radicals during the low-temperature oxidation of hydrocarbons by Fluorescence Assay by Gas Expansion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
An In-Depth Technical Guide to the Core Concepts of Alkyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkyl Radicals
Alkyl radicals are neutral chemical species characterized by an unshared electron on a carbon atom.[1][2] These highly reactive intermediates play a crucial role in a vast array of chemical transformations, including those of significant interest in organic synthesis and drug development.[2][3] An alkyl group is essentially an alkane missing one hydrogen atom, and this deficiency results in the presence of a single, unpaired electron, rendering the species paramagnetic.[1] Historically, the generation and control of alkyl radicals were challenging, often relying on toxic tin hydrides.[3][4] However, recent advancements, particularly in photoredox catalysis, have revolutionized the field, providing milder and more efficient methods for their formation.[3] This guide provides a comprehensive overview of the fundamental concepts of alkyl radicals, including their structure, stability, generation, and reactivity, with a focus on their application in modern organic synthesis.
Structure and Stability of Alkyl Radicals
The geometry of a simple alkyl radical is trigonal planar, with the carbon atom bearing the unpaired electron being sp² hybridized. The unpaired electron resides in a p orbital perpendicular to the plane of the C-H bonds. However, it is a shallow pyramid, and rapid inversion between two pyramidal enantiomers can occur.
The stability of alkyl radicals is a critical factor influencing their formation and reactivity. The general trend for the stability of simple alkyl radicals follows the order:
Tertiary > Secondary > Primary > Methyl
This trend can be attributed to two main factors:
-
Hyperconjugation: The interaction of the electrons in the C-H or C-C σ-bonds of the substituent alkyl groups with the partially filled p-orbital of the radical center helps to delocalize the unpaired electron, thereby stabilizing the radical. The greater the number of adjacent alkyl groups, the more significant the hyperconjugation and the more stable the radical.
-
Steric Effects: Increased substitution around the radical center can lead to steric repulsion in the parent alkane, which is relieved upon formation of the nearly planar radical. This contributes to the lower bond dissociation energy of more substituted C-H bonds.
The stability of alkyl radicals can be quantitatively assessed by examining the homolytic bond dissociation energies (BDEs) of the corresponding C-H bonds in the parent alkanes. A lower BDE indicates a more stable radical product.[5]
Generation of Alkyl Radicals
The controlled generation of alkyl radicals is paramount for their synthetic utility. A variety of methods have been developed, ranging from classical thermal initiation to modern photochemical approaches.
Thermal Homolysis of Azo Initiators
Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for radical reactions.[1][6] Upon heating (typically between 60-80 °C), AIBN undergoes decomposition to generate two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[6] The release of the thermodynamically stable nitrogen gas provides a strong driving force for this reaction.[6] These initiating radicals can then proceed to react with a suitable precursor to generate the desired alkyl radical.[3][7]
Tin-Based Methods
Historically, organotin hydrides, such as tributyltin hydride (Bu₃SnH), have been the reagents of choice for generating alkyl radicals from alkyl halides.[3][7] The process is a radical chain reaction initiated by a small amount of a radical initiator like AIBN.[3][7] The tributyltin radical (Bu₃Sn•) generated in the initiation step abstracts a halogen atom from an alkyl halide to produce an alkyl radical.[3] While effective, the toxicity of organotin compounds has led to the development of numerous tin-free alternatives.[3][4]
Photoredox Catalysis
Modern synthetic chemistry has seen a surge in the use of photoredox catalysis for the generation of alkyl radicals under mild conditions.[3] This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes with a suitable radical precursor to generate an alkyl radical.[3] This method offers excellent functional group tolerance and avoids the use of harsh reagents.[3]
Reactivity of Alkyl Radicals
Once generated, alkyl radicals can participate in a variety of synthetically useful transformations.
Hydrogen Atom Abstraction
Alkyl radicals can abstract a hydrogen atom from a suitable donor, such as tributyltin hydride or a thiol, to form a new C-H bond.[3][7] This is a key step in many reduction and cyclization reactions.[3]
Addition to Multiple Bonds
A fundamental reaction of alkyl radicals is their addition to carbon-carbon double and triple bonds.[3] This reaction forms a new carbon-carbon bond and generates a new radical species, which can then undergo further reactions.[3] This process is a cornerstone of many polymerization and intermolecular and intramolecular carbon-carbon bond-forming reactions.
Halogen Atom Abstraction
Alkyl radicals can abstract a halogen atom from a suitable source, which is the reverse of one of the common generation methods.[3]
Data Presentation
Table 1: Homolytic C-H Bond Dissociation Energies (BDEs) of Representative Alkanes
| Alkane | C-H Bond Type | BDE (kcal/mol) at 298 K |
| Methane (CH₄) | Methyl | 105.0 |
| Ethane (CH₃CH₃) | Primary | 101.1 |
| Propane (CH₃CH₂CH₃) | Secondary | 98.6 |
| Isobutane ((CH₃)₃CH) | Tertiary | 96.5 |
Data compiled from various sources.[5][8][9][10][11]
Table 2: Representative Rate Constants for Alkyl Radical Reactions
| Reaction Type | Example Reaction | Rate Constant (M⁻¹s⁻¹) at 298 K |
| Hydrogen Abstraction | ||
| •CH₃ + CH₃CH₂CH₃ → CH₄ + CH₃ĊHCH₃ | ~1 x 10³ | |
| •C(CH₃)₃ + Bu₃SnH → C(CH₃)₄ + Bu₃Sn• | ~2 x 10⁶ | |
| Addition to Alkenes | ||
| •CH₃ + H₂C=CH₂ → CH₃CH₂CH₂• | 3.6 x 10³ | |
| •C(CH₃)₃ + H₂C=CH₂ → (CH₃)₃CCH₂CH₂• | 1.3 x 10³ |
Note: Rate constants are highly dependent on the specific radicals, substrates, and reaction conditions. The values presented are illustrative. Data compiled from various sources.
Experimental Protocols
Protocol for Thermal Generation of an Alkyl Radical using AIBN and Dehalogenation with Tributyltin Hydride
This protocol describes a general procedure for the dehalogenation of an alkyl bromide using AIBN as a radical initiator and tributyltin hydride as the hydrogen atom donor.[12]
Materials:
-
Alkyl bromide (1.0 equiv)
-
Tributyltin hydride (1.1 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous toluene (B28343) or benzene
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, nitrogen/argon inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkyl bromide and the solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the tributyltin hydride to the reaction mixture via syringe.
-
Add the AIBN to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica (B1680970) gel. Note: Tin byproducts can be challenging to remove. A common workup procedure involves partitioning the crude product between acetonitrile (B52724) and hexane, or treatment with a solution of potassium fluoride.
Protocol for the Barton-McCombie Deoxygenation of a Secondary Alcohol
This two-step protocol describes the deoxygenation of a secondary alcohol via a xanthate intermediate.[4][7][12][13][14]
Step 1: Formation of the Xanthate Ester
Materials:
-
Secondary alcohol (1.0 equiv)
-
Sodium hydride (1.1 equiv, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Carbon disulfide (CS₂) (1.2 equiv)
-
Methyl iodide (1.5 equiv)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add carbon disulfide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the xanthate ester by flash column chromatography.
Step 2: Radical Deoxygenation
Materials:
-
Xanthate ester (from Step 1, 1.0 equiv)
-
Tributyltin hydride (1.2 equiv)
-
AIBN (0.1 equiv)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the procedure outlined in Protocol 6.1, using the purified xanthate ester as the substrate.
Protocol for the Detection of Alkyl Radicals by ESR Spin Trapping with DMPO
This protocol provides a general framework for the detection of short-lived alkyl radicals using Electron Spin Resonance (ESR) spectroscopy in conjunction with the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[15][16][17][18][19][20][21]
Materials:
-
Source of alkyl radicals (e.g., from a chemical reaction or photolysis)
-
DMPO (spin trap)
-
Appropriate solvent (e.g., deoxygenated buffer or organic solvent)
-
ESR spectrometer
-
Flat cell or capillary tube for ESR measurements
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DMPO in the chosen solvent. The final concentration of DMPO in the reaction mixture is typically in the range of 25-100 mM.
-
In an Eppendorf tube or a small vial, combine the components of the radical-generating system.
-
Add the DMPO stock solution to the reaction mixture.
-
-
ESR Measurement:
-
Quickly transfer the reaction mixture to a flat cell or capillary tube.
-
Place the sample in the cavity of the ESR spectrometer.
-
Tune the spectrometer to the sample.
-
Acquire the ESR spectrum. Typical instrument settings for detecting DMPO adducts are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 0.1-0.3 s
-
Sweep Time: 1-2 min
-
-
-
Data Analysis:
-
The resulting ESR spectrum of the DMPO-alkyl radical adduct will typically be a six-line spectrum (a triplet of doublets) due to the hyperfine coupling of the unpaired electron with the nitrogen nucleus (I=1) and the β-hydrogen nucleus (I=1/2).
-
Measure the hyperfine coupling constants (aN and aH) from the spectrum. These values are characteristic of the trapped radical and can be compared to literature values for identification.
-
The intensity of the ESR signal is proportional to the concentration of the spin adduct, which can be used for semi-quantitative analysis.[22]
-
Conclusion
Alkyl radicals are indispensable intermediates in modern organic chemistry, offering unique reactivity for the construction of complex molecules. A thorough understanding of their fundamental properties, including structure, stability, and reactivity, is essential for their effective utilization in research and development. The continued development of novel methods for their generation, particularly in the realm of photoredox catalysis, promises to further expand the synthetic chemists' toolkit, enabling the discovery and development of new medicines and materials. This guide has provided a foundational overview of these core concepts, along with practical data and experimental protocols to aid researchers in this exciting and dynamic field.
References
- 1. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 8. Hydrocarbon Bond Dissociation Energies | Annual Reviews [annualreviews.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Barton-McCombie_deoxygenation [chemeurope.com]
- 15. An ESR and HPLC-EC assay for the detection of alkyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DMPO-Alkyl radical spin trapping: an in situ radiolysis steady-state ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. Synthesis and evaluation of DMPO-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spin trapping - Wikipedia [en.wikipedia.org]
- 21. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmatutor.org [pharmatutor.org]
formation of ethyl radical from ethane pyrolysis
An In-depth Technical Guide on the Formation of the Ethyl Radical from Ethane (B1197151) Pyrolysis
Introduction
Ethane pyrolysis, also known as steam cracking, is a cornerstone of the petrochemical industry, serving as the primary method for producing ethylene (B1197577), a crucial building block for a vast array of chemical products. The process involves the thermal decomposition of ethane at high temperatures, typically in the range of 900–1200K, and is fundamentally governed by a complex network of free-radical reactions. A central and vital intermediate in this process is the this compound (C₂H₅•). Understanding the mechanisms of its formation and subsequent reactions is critical for optimizing ethylene yield, minimizing the formation of unwanted byproducts, and improving the overall efficiency and design of industrial cracking furnaces. This guide provides a detailed technical overview of the formation of the this compound from ethane pyrolysis, tailored for researchers, scientists, and professionals in drug development and related fields.
Reaction Mechanism: A Free-Radical Chain Process
The pyrolysis of ethane proceeds via a free-radical chain reaction mechanism, which can be broken down into three primary stages: initiation, propagation, and termination. The this compound is predominantly formed during the propagation stage.
Chain Initiation
The process begins with the homolytic fission of an ethane molecule, which has the weakest bond (the C-C bond) and is therefore the most likely point of initial cleavage at high temperatures. This initiation step produces two methyl radicals (CH₃•).[1]
C₂H₆ → 2 CH₃•
The activation energy for the C-C bond dissociation is lower than that for the C-H bond, making this the preferred initiation pathway.[1]
Chain Propagation
Once methyl radicals are present in the system, they initiate a series of chain propagation reactions. The this compound (C₂H₅•) is primarily formed when a mthis compound abstracts a hydrogen atom from an ethane molecule:
CH₃• + C₂H₆ → CH₄ + C₂H₅•
This step is crucial as it consumes the initial radical and the ethane feedstock to produce the key this compound intermediate and a stable methane (B114726) molecule.[1] Another significant propagation step involves the abstraction of a hydrogen atom from ethane by a hydrogen radical (H•), which is formed from the subsequent decomposition of ethyl radicals:[2]
H• + C₂H₆ → H₂ + C₂H₅•
Once formed, the this compound can undergo β-scission to produce ethylene (the desired product) and a hydrogen atom. This hydrogen atom then continues the chain reaction by reacting with another ethane molecule.[2]
C₂H₅• → C₂H₄ + H•
Chain Termination
The chain reaction is terminated when two radicals combine to form a stable, non-radical product. Several termination reactions are possible, which remove radicals from the system. A major termination step involves the combination of two ethyl radicals to form butane.[3]
2 C₂H₅• → C₄H₁₀
Other termination reactions include the combination of a methyl and an this compound to form propane, or the disproportionation of two ethyl radicals to form ethane and ethylene.[4][5]
CH₃• + C₂H₅• → C₃H₈ 2 C₂H₅• → C₂H₆ + C₂H₄
The overall reaction pathway is a complex interplay of these elementary steps, with the relative rates of each reaction depending on temperature, pressure, and residence time.[6]
Caption: Free-radical chain mechanism of ethane pyrolysis.
Quantitative Data
The kinetics of ethane pyrolysis are described by the rate constants of the individual elementary reactions. These are typically expressed in the Arrhenius form, k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.
Table 1: Selected Rate Constants for Elementary Reactions in Ethane Pyrolysis
| Reaction No. | Reaction | A-factor (s⁻¹ or cm³ mol⁻¹ s⁻¹) | Ea (kJ/mol) | Reference(s) |
| 1 | C₂H₆ → 2 CH₃• | 1.07 x 10¹⁵ (s⁻¹) | 73.06 | [2] |
| 2 | CH₃• + C₂H₆ → CH₄ + C₂H₅• | 6.0 x 10¹¹ (cm³ mol⁻¹ s⁻¹) | 18.3 | [7] |
| 3 | C₂H₅• → C₂H₄ + H• | 3.47 x 10¹³ (s⁻¹) | 31.4 | [7] |
| 4 | H• + C₂H₆ → H₂ + C₂H₅• | 2.0 x 10¹¹ (cm³ mol⁻¹ s⁻¹) | 10.4 | [2] |
| 5 | 2 C₂H₅• → C₄H₁₀ | ~9 x 10⁹ (L mol⁻¹ s⁻¹) | ~0 | [4] |
| 6 | 2 C₂H₅• → C₂H₆ + C₂H₄ | ~4 x 10⁹ (L mol⁻¹ s⁻¹) | ~0 | [4] |
Note: The values presented are from various studies and may have been determined under different experimental conditions. The units have been harmonized for comparison where possible.
Table 2: Product Distribution in Ethane Pyrolysis at Different Temperatures
| Temperature (°C) | Ethane Conversion (%) | Ethylene Selectivity (%) | Methane Yield (%) | Propylene Yield (%) | Reference |
| 750 | ~5 | ~95 | - | - | [8] |
| 850 | 40.5 | - | - | - | [8] |
| 850 | ~65 (with O₂) | ~85 | - | - | [8] |
| 900 | ~80 | ~85 | - | - | [8] |
| 850 (Industrial) | - | 49.2 (mass %) | 3.4 (mass %) | 1.3 (mass %) | [9] |
Note: Product distribution is highly dependent on reactor conditions, including pressure, residence time, and the presence of diluents like steam.
Experimental Protocols
A variety of experimental techniques are employed to study the kinetics and mechanism of ethane pyrolysis. Each method offers unique advantages for probing different aspects of the reaction under various conditions.
Flow Reactor Experiments
This is a common laboratory method for studying pyrolysis under conditions that can simulate industrial processes.
-
Apparatus: A tubular reactor, typically made of quartz or a metal alloy, is housed within a furnace to maintain a high and uniform temperature.[10][11]
-
Procedure: A feed gas mixture, usually ethane diluted with an inert gas (like nitrogen) or steam, is continuously passed through the heated reactor.[9][10] The temperature, pressure, and flow rate (which determines the residence time) are precisely controlled.
-
Analysis: The product stream exiting the reactor is rapidly cooled (quenched) to stop the reactions. The composition of the product gas is then analyzed, typically using gas chromatography (GC) to separate and quantify the different hydrocarbon products and hydrogen.[3]
-
Data Obtained: This method provides data on overall ethane conversion and the yields and selectivities of various products as a function of temperature, pressure, and residence time.[8]
Shock Tube Experiments
Shock tubes are used to study elementary reaction kinetics at high temperatures (1000-3000 K) and pressures over very short timescales (microseconds to milliseconds).[12][13]
-
Apparatus: A shock tube is a long pipe separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the reactant gas mixture.
-
Procedure: The diaphragm is ruptured, creating a shock wave that travels through the reactant gas, rapidly heating and compressing it. The conditions behind the reflected shock wave are uniform and well-defined.
-
Analysis: The progress of the reaction is monitored in real-time using sensitive diagnostic techniques, such as laser absorption spectroscopy, to measure the time-histories of specific species (reactants, intermediates, or products).[13][14]
-
Data Obtained: This method is ideal for determining the rate constants of individual elementary reactions under high-temperature conditions relevant to pyrolysis and combustion.[13]
Microreactor with Photoelectron Photoion Coincidence (PEPICO) Spectroscopy
This advanced technique allows for the direct detection and isomer-selective identification of reactive intermediates, such as radicals, which are present in very low concentrations.
-
Apparatus: A pyrolysis microreactor is coupled to a PEPICO spectrometer. The microreactor heats the reactant gas to pyrolysis temperatures over a very short residence time. The gas then expands into a high-vacuum chamber.
-
Procedure: The gas jet from the reactor is intersected by a beam of tunable vacuum ultraviolet (VUV) synchrotron radiation, which ionizes the molecules and radicals.
-
Analysis: The PEPICO technique detects both the resulting photoion and its corresponding photoelectron in coincidence. By analyzing the kinetic energy of the electron, the internal energy of the ion is known, allowing for the unambiguous identification of different isomers based on their distinct photoelectron spectra. This provides mass-selected threshold photoelectron spectra.[4]
-
Data Obtained: This powerful method enables the direct observation and quantification of key radical intermediates like the this compound, providing crucial validation for proposed reaction mechanisms.[4]
Caption: Workflow for radical detection using a microreactor with PEPICO.
Conclusion
The formation of the this compound is a pivotal event in the complex chemistry of ethane pyrolysis. It arises primarily from hydrogen abstraction from ethane by methyl radicals generated during the initial C-C bond scission. The subsequent decomposition of the this compound is the main pathway to ethylene, the principal product of industrial steam cracking. A thorough understanding of this intricate reaction network, supported by robust quantitative data from advanced experimental techniques like flow reactors, shock tubes, and PEPICO spectroscopy, is essential for the scientific and industrial communities. This knowledge enables the development of more accurate kinetic models, leading to the optimization of reactor design and operating conditions to maximize the efficiency and selectivity of this vital industrial process.
References
- 1. CRF-PEPICO: Double velocity map imaging photoelectron photoion coincidence spectroscopy for reaction kinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEPICO – Combustion Research Facility [crf.sandia.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solved Table 2 - Rate constants and heat of reactions for | Chegg.com [chegg.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. ias.ac.in [ias.ac.in]
- 7. karlancer.com [karlancer.com]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. researchgate.net [researchgate.net]
- 10. ris.utwente.nl [ris.utwente.nl]
- 11. Shock-tube and modeling study of ethane pyrolysis and oxidation (Journal Article) | OSTI.GOV [osti.gov]
- 12. Shock tube study of ethanol pyrolysis I: Multi-species time-history measurements - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Ethyl Radical in the Gas Phase: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethyl radical (C₂H₅•) is a pivotal intermediate in a vast array of gas-phase chemical processes, from combustion and atmospheric chemistry to industrial pyrolysis.[1] Its high reactivity and short lifetime make it a challenging species to study, yet understanding its fundamental chemical behavior is crucial for the development of accurate kinetic models and the optimization of chemical processes. This guide provides an in-depth exploration of the core aspects of this compound gas-phase chemistry, focusing on its key reactions, kinetics, and the experimental methodologies used for its investigation.
Core Reactions of the this compound
The gas-phase chemistry of the this compound is dominated by several key reaction pathways: recombination, disproportionation, reaction with molecular oxygen, and thermal decomposition.
Recombination and Disproportionation
Two ethyl radicals can react with each other via two primary channels: recombination to form n-butane and disproportionation to produce ethane (B1197151) and ethylene (B1197577).[2][3]
-
Recombination: C₂H₅• + C₂H₅• → C₄H₁₀
-
Disproportionation: C₂H₅• + C₂H₅• → C₂H₆ + C₂H₄
These reactions are highly efficient and typically proceed with little to no activation energy.[3][4] The ratio of the rate of disproportionation to recombination (k_d/k_c) is a critical parameter in chemical modeling. Steric effects can play a role in this ratio, with more sterically hindered radicals favoring disproportionation.[2]
Reaction with Molecular Oxygen
The reaction of the this compound with molecular oxygen is of paramount importance in combustion and atmospheric chemistry.[5][6][7] This reaction is complex and can proceed through multiple channels, with the product distribution being highly dependent on temperature and pressure.[8][9]
At lower temperatures, the primary reaction is the formation of the ethylperoxy radical (C₂H₅O₂•):
-
C₂H₅• + O₂ (+ M) → C₂H₅O₂• (+ M)
As the temperature increases, other channels become significant, including the formation of ethylene and the hydroperoxyl radical (HO₂•), and ethylene oxide and a hydroxyl radical (•OH).[5]
-
C₂H₅• + O₂ → C₂H₄ + HO₂•
-
C₂H₅• + O₂ → C₂H₄O + •OH
The kinetics of the C₂H₅• + O₂ reaction have been studied over a wide range of temperatures and pressures.[7][8][9]
Thermal Decomposition (Pyrolysis)
At elevated temperatures, the this compound can undergo unimolecular decomposition, primarily yielding ethylene and a hydrogen atom.[1][10][11]
-
C₂H₅• → C₂H₄ + H•
This reaction is a key step in the pyrolysis of hydrocarbons.[1][10] The rate of this decomposition is pressure-dependent, particularly at lower pressures.[11]
Quantitative Data
The following tables summarize key quantitative data for the primary reactions of the this compound in the gas phase.
Table 1: Recombination and Disproportionation of Ethyl Radicals
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Reference(s) |
| C₂H₅• + C₂H₅• → n-C₄H₁₀ (Recombination) | 2.0 x 10⁻¹¹ | ~0 | [12] |
| C₂H₅• + C₂H₅• → C₂H₆ + C₂H₄ (Disproportionation) | Varies with conditions, k_d/k_c ≈ 0.14 | ~0 | [3][13] |
Table 2: Reaction of this compound with Molecular Oxygen
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Pressure Dependence | Reference(s) |
| C₂H₅• + O₂ → C₂H₅O₂• | Highly pressure and temperature dependent | 190 - 801 | Yes | [8][9] |
| C₂H₅• + O₂ → C₂H₄ + HO₂• | k₁ = 10⁸.⁹³ exp(-16.2 kJ mol⁻¹/RT) dm³ mol⁻¹ s⁻¹ | 673 - 813 | No | [5] |
Table 3: Thermal Decomposition of this compound
| Reaction | High-Pressure Rate Constant (k∞) (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (K) | Reference(s) |
| C₂H₅• → C₂H₄ + H• | Pressure dependent | 39.5 kcal/mol (~165 kJ/mol) | 673 - 773 | [11] |
Table 4: Thermochemical Data for the this compound
| Property | Value at 298 K (kJ mol⁻¹) | Reference(s) |
| Enthalpy of Formation (ΔfH°₂₉₈) | 120.5 ± 2.1 | [14][15] |
| C-H Bond Dissociation Enthalpy in Ethane (BDE) | 422.5 ± 2.1 | [14][15] |
Experimental Protocols
The study of gas-phase radical chemistry requires specialized experimental techniques capable of generating and detecting highly reactive, short-lived species.[16][17]
Generation of Ethyl Radicals
A common method for producing ethyl radicals in a controlled laboratory setting is through laser flash photolysis of a suitable precursor molecule.[8][12]
Protocol: Laser Flash Photolysis of a Precursor
-
Precursor Selection: A precursor molecule that photolyzes to produce ethyl radicals is chosen. Common precursors include diethyl ketone (C₂H₅COC₂H₅) and azoethane (B3057528) (C₂H₅N=NC₂H₅).[12][13]
-
Gas Mixture Preparation: A dilute mixture of the precursor in a large excess of an inert buffer gas (e.g., Helium or Nitrogen) is prepared in a flow cell or reaction chamber.[8][9] The pressure is carefully controlled.
-
Photolysis: A short, intense pulse of laser light at a specific wavelength (e.g., 193 nm from an excimer laser) is directed into the reaction chamber, photolyzing the precursor and generating a transient population of ethyl radicals.[12]
-
Reaction Initiation: The desired coreactant (e.g., O₂) is also present in the gas mixture, allowing the reaction of interest to proceed.[8]
Detection and Monitoring
Time-resolved detection techniques are essential to monitor the concentration of the transient this compound and the formation of products.
Protocol: Photoionization Mass Spectrometry (PIMS)
-
Sampling: A small portion of the reacting gas mixture is continuously sampled from the reaction chamber through a pinhole into a high-vacuum chamber housing a mass spectrometer.[8]
-
Ionization: The sampled gas is intersected by a beam of vacuum ultraviolet (VUV) light from a synchrotron or a discharge lamp. The photon energy is tuned to be sufficient to ionize the this compound but not the precursor or other major components of the gas mixture, providing selective detection.[1][8][10]
-
Mass Analysis: The resulting ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight mass spectrometer) which separates them based on their mass-to-charge ratio.
-
Signal Monitoring: The ion signal corresponding to the this compound (m/z = 29) is monitored as a function of time after the photolysis laser pulse. The decay of this signal provides the kinetic information for the reaction. Product formation can also be monitored by tuning the mass spectrometer to the appropriate m/z values.[8]
Other sensitive and selective detection methods include Laser-Induced Fluorescence (LIF) and Cavity Ring-Down Spectroscopy (CRDS).[18][19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key reaction pathways of the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical disproportionation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of ethyl radicals with oxygen over the temperature range 400–540° C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Association reactions of alkyl radicals with oxygen and with nitric oxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature and Pressure Dependence of the Reaction between this compound and Molecular Oxygen: Experiments and Master Equation Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Observation of the this compound in the Pyrolysis of Ethane. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How do we study the gas phase reactions of radicals? – Kudos: Growing the influence of research [growkudos.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synergies between experimental and theoretical studies of gas phase reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/B710132P [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
matrix isolation studies of ethyl radical
An In-depth Technical Guide to the Matrix Isolation of the Ethyl Radical
For: Researchers, Scientists, and Drug Development Professionals Topic: Matrix Isolation Studies of the this compound
Introduction
The this compound (C₂H₅•) is a pivotal intermediate in a vast array of chemical processes, including combustion, atmospheric chemistry, and polymerization. Its high reactivity and transient nature make it challenging to study under ambient conditions. The matrix isolation technique provides a powerful solution by trapping reactive species, such as free radicals, in a solid, inert, cryogenic host (e.g., argon or neon) at temperatures typically below 20 K.[1] This method kinetically stabilizes the radical, preventing diffusion and self-reaction, thereby permitting detailed spectroscopic characterization.[1][2]
This guide provides a comprehensive overview of the experimental methodologies and spectroscopic data obtained from matrix isolation studies of the this compound. It details protocols for the generation and characterization of this radical and presents key quantitative data from infrared (IR) and electron spin resonance (ESR) spectroscopy.
Generation of Ethyl Radicals in a Cryogenic Matrix
The generation of ethyl radicals for matrix isolation studies is typically achieved via the in situ decomposition of a stable precursor molecule after it has been co-deposited with the matrix gas. Photolysis is the most common method for inducing this decomposition.
Key Experimental Protocols
Protocol 1: Photolysis of Ethyl Iodide (C₂H₅I) A primary method for producing ethyl radicals involves the ultraviolet photolysis of ethyl iodide.[3]
-
Sample Preparation: A gaseous mixture of ethyl iodide and the matrix gas (e.g., argon, parahydrogen) is prepared with a typical ratio of 1:1000.
-
Deposition: The mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or sapphire window) cooled to approximately 5-12 K within a high-vacuum chamber.[1]
-
Photolysis: Once the matrix is formed, it is irradiated with a UV light source. A high-pressure mercury lamp is a common choice, which induces the homolytic cleavage of the carbon-iodine bond.[3]
-
Reaction: C₂H₅I + hν → C₂H₅• + I•
-
-
Analysis: The matrix is then analyzed using various spectroscopic techniques (IR, ESR, UV-Vis) to characterize the trapped this compound.
Protocol 2: Photolysis of Dipropionyl Peroxide ((CH₃CH₂CO)₂O₂) An alternative precursor for generating ethyl radicals is dipropionyl peroxide.[4]
-
Sample Preparation: A gaseous mixture of dipropionyl peroxide and argon is prepared.
-
Deposition: The mixture is deposited onto a cryogenic window at approximately 10 K.
-
Photolysis: The matrix is irradiated with UV light, causing the peroxide to decompose, releasing CO₂ and forming ethyl radicals.
-
Reaction: (CH₃CH₂CO)₂O₂ + hν → 2 C₂H₅• + 2 CO₂
-
-
Analysis: The resulting matrix containing isolated ethyl radicals is subjected to spectroscopic analysis.
Experimental and Logical Workflows
The following diagrams illustrate the generalized workflows for the generation and subsequent reaction of matrix-isolated ethyl radicals.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for identifying the vibrational modes of the this compound. The spectra of the radical and its deuterated isotopologues have been observed in argon matrices, with assignments supported by ab initio calculations.[4]
| Vibrational Mode Description | CH₃CH₂• Freq. (cm⁻¹) | CD₃CD₂• Freq. (cm⁻¹) |
| a' CH₂ stretch (asym) | 2960 | 2215 |
| a' CH₃ stretch (sym) | 2846 | 2065 |
| a' CH₂ scissors | 1447 | 1065 |
| a' CH₃ umbrella | 1391 | 1030 |
| a' C-C stretch | 985 | 890 |
| a'' CH₂ wag | 540 | 440 |
| Table 1: Key observed infrared vibrational frequencies for the this compound and its fully deuterated isotopologue isolated in an argon matrix. Data extracted from computational and experimental studies.[3] |
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy provides detailed information about the electronic structure and environment of the unpaired electron in the this compound. Studies have determined the g-value and hyperfine coupling constants for the α- and β-protons.
| Parameter | Value (Argon Matrix, 4.2 K) |
| g-value | Isotropic, ~2.0026 |
| a(α-H) Hyperfine Coupling | 22.4 G |
| a(β-H) Hyperfine Coupling | 26.9 G |
| Table 2: ESR parameters for the this compound. The hyperfine coupling constants indicate significant interaction of the unpaired electron with both the α (CH₂) and β (CH₃) protons.[3] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions of trapped species. While it is a standard technique in matrix isolation experiments, specific electronic absorption maxima for the this compound (C₂H₅•) in a cryogenic matrix are not well-documented in the reviewed literature. Theoretical calculations are often required to predict these transitions for transient species.
Reactions of the Matrix-Isolated this compound
The matrix environment can be used not only to trap radicals but also to study their reactions with other small molecules in a controlled manner.
Reaction with Molecular Oxygen (O₂)
The reaction of alkyl radicals with molecular oxygen is fundamental to combustion and atmospheric oxidation. This reaction can be initiated within the matrix by controlled annealing.
Experimental Protocol:
-
Co-deposition: A three-component mixture of an this compound precursor (e.g., C₂H₅I), O₂, and argon (e.g., ratio 1:20:1000) is deposited onto the cryogenic window.
-
Radical Formation: The precursor is photolyzed as described in Section 2.1 to form isolated ethyl radicals in a matrix now containing randomly distributed O₂ molecules.
-
Annealing: The matrix temperature is raised slightly (e.g., from 12 K to ~30 K) for a short period. This allows small molecules like O₂ to diffuse through the matrix lattice and react with the trapped, immobile ethyl radicals.
-
Product Characterization: The matrix is re-cooled, and spectroscopic analysis (primarily IR) is performed to identify the reaction product, the ethylperoxy radical (C₂H₅O₂•).
Summary and Outlook
Matrix isolation spectroscopy is an indispensable technique for the detailed study of the this compound.[1] By trapping the radical in an inert, cryogenic solid, researchers can employ IR and ESR spectroscopy to obtain high-resolution data on its vibrational and electronic properties. The methodologies outlined in this guide, from photolytic generation to controlled in-matrix reactions, provide a robust framework for investigating the intrinsic properties and reactivity of this crucial chemical intermediate. Future studies may leverage these techniques to explore more complex reaction pathways or to investigate the radical in novel matrix environments, such as solid parahydrogen, which can offer even weaker guest-host interactions.[1]
References
Methodological & Application
Application Notes: In Situ Generation of Ethyl Radicals for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl radicals (CH₃CH₂•) are highly reactive, transient intermediates that serve as powerful tools in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. Their utility is particularly pronounced in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Generating these radicals in situ under controlled conditions is crucial for achieving high selectivity and yields. These application notes provide detailed protocols and comparative data for several robust methods of generating ethyl radicals, including thermal, photochemical, and electrochemical approaches.
Methods Overview
Several distinct strategies have been developed to produce ethyl radicals from stable precursors. The choice of method often depends on the substrate's functional group tolerance, the desired reaction scale, and the available laboratory equipment.
-
Redox-Mediated Generation from Triethylborane (B153662) (Et₃B): This method utilizes the spontaneous reaction between triethylborane and molecular oxygen to produce ethyl radicals at ambient or low temperatures. It is prized for its mild conditions and operational simplicity.
-
Photochemical Generation from Ethyl Halides: Modern photoredox catalysis enables the generation of ethyl radicals from readily available ethyl iodide or bromide under visible light irradiation. This technique offers excellent functional group tolerance and avoids the use of stoichiometric tin reagents.
-
Classical Radical Deoxygenation (Barton-McCombie Reaction): This well-established, two-step method generates an alkyl radical from the corresponding alcohol. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which then undergoes a radical chain reaction initiated by a radical source like AIBN to release the desired radical.
-
Electrochemical Reduction of Ethyl Halides: This emerging technique uses an electric current to reduce ethyl halides at a cathode, providing a clean and reagent-light method for radical generation. It allows for precise control over the reaction via modulation of the applied potential or current.
Redox-Mediated Generation from Triethylborane and O₂
This method is ideal for initiating radical chain reactions, such as the Giese addition, under mild, non-thermal conditions. The reaction is initiated by the introduction of air into a solution containing the substrate and triethylborane.
Reaction Principle
The initiation involves a complex autoxidation cycle. Initially, Et₃B reacts with O₂ in a homolytic substitution (SH2) to generate an ethyl radical (Et•) and a diethylborylperoxyl radical. The process is autocatalytic, with the primary oxidation product, diethyl(ethylperoxy)borane (Et₂BOOEt), reacting further with Et₃B to generate additional ethyl radicals more efficiently than the initial reaction with oxygen alone.[1][2][3] The generated this compound can then add to a radical acceptor, such as an electron-deficient alkene, to propagate a chain reaction.
Experimental Protocol: Et₃B-Initiated Giese Reaction
This protocol describes the addition of an this compound to an electron-deficient alkene.
-
Materials:
-
Alkyl Iodide (e.g., Iodomethane as a mthis compound source proxy, 1.0 equiv, 0.5 mmol)
-
Electron-deficient alkene (e.g., Acrylonitrile, 5.0 equiv, 2.5 mmol)
-
Triethylborane (Et₃B, 1.0 M in hexanes, 2.0 equiv, 1.0 mmol)
-
Solvent (e.g., Benzene, 5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alkyl iodide (if used as a precursor to another radical in conjunction with Et3B initiation) and the alkene.
-
Add the solvent (benzene) via syringe.
-
Slowly add the triethylborane solution (1.0 mL, 1.0 mmol) to the reaction mixture at room temperature with vigorous stirring.
-
Introduce a small amount of air into the flask using a syringe and needle. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the flask to the air for 15 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired product.
-
Logical Workflow: Et₃B/O₂ Initiation
References
- 1. Tin-free Giese reaction and the related radical carbonylation using alkyl iodides and cyanoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Ethyl Radicals by EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the detection and characterization of ethyl radicals using Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for studying paramagnetic species. Due to the transient nature of the ethyl radical, detection is typically achieved through the method of spin trapping, which involves the reaction of the short-lived radical with a spin trap to form a more stable radical adduct that is readily detectable by EPR.
I. Introduction to this compound Detection by EPR
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The this compound (•CH₂CH₃) is a highly reactive and short-lived species, making its direct detection by EPR challenging under most conditions. To overcome this, the spin trapping technique is employed. This method involves the addition of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a persistent paramagnetic nitroxide radical adduct. This spin adduct accumulates to a concentration detectable by EPR, and its characteristic spectrum provides information about the original trapped radical.
Commonly used spin traps for detecting carbon-centered radicals like the this compound include α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). The resulting EPR spectrum's hyperfine splitting pattern is unique to the trapped radical and the spin trap used, allowing for identification.
II. Experimental Protocols
The following protocols provide a generalized methodology for the generation, spin trapping, and EPR detection of ethyl radicals. Specific parameters may need to be optimized based on the experimental system and available instrumentation.
A. Protocol 1: Generation of Ethyl Radicals
Ethyl radicals can be generated through various methods, including:
-
Photolysis of Ethyl Iodide: UV irradiation of ethyl iodide in a suitable solvent can lead to the homolytic cleavage of the carbon-iodine bond, generating ethyl radicals.
-
Fenton-type Reactions: The reaction of iron (II) salts with diethyl peroxide or related compounds can produce ethyl radicals.
-
Thermolysis: Thermal decomposition of azo compounds, such as azobis(ethane), can serve as a source of ethyl radicals.
Materials:
-
This compound precursor (e.g., ethyl iodide)
-
An appropriate solvent (e.g., deoxygenated benzene, toluene, or a relevant biological buffer)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of the this compound precursor in the chosen solvent. The concentration will depend on the generation method and desired radical flux.
-
Thoroughly deoxygenate the solution by bubbling with an inert gas for at least 20-30 minutes. Oxygen is paramagnetic and can broaden the EPR signal, and it can also react with the ethyl radicals.
-
Prepare the sample for radical generation (e.g., place in a quartz cuvette for photolysis).
B. Protocol 2: Spin Trapping of Ethyl Radicals
Materials:
-
Spin trap (e.g., PBN or DMPO)
-
Deoxygenated solvent
Procedure:
-
Prepare a stock solution of the spin trap in the same deoxygenated solvent used for radical generation. Typical concentrations of spin traps range from 10 to 100 mM.
-
Add the spin trap solution to the solution containing the this compound precursor before initiating radical generation.
-
Mix the solution thoroughly.
C. Protocol 3: EPR Spectrometer Setup and Data Acquisition
Sample Preparation:
-
Transfer the final reaction mixture (containing the generated ethyl radicals and the spin trap) into a standard quartz EPR capillary tube.
-
Ensure the sample is centered in the EPR cavity for maximum signal intensity.
Typical X-Band EPR Spectrometer Settings:
The following are starting parameters and should be optimized for the specific spin adduct and experimental conditions.
| Parameter | Typical Value | Purpose |
| Microwave Frequency | ~9.5 GHz (X-band) | Excites the electron spins. |
| Microwave Power | 1 - 20 mW | Adjust to avoid signal saturation. |
| Center Field | ~3400 G | The center of the magnetic field sweep. |
| Sweep Width | 100 - 200 G | The range of the magnetic field sweep. |
| Modulation Frequency | 100 kHz | Improves signal-to-noise by phase-sensitive detection. |
| Modulation Amplitude | 0.1 - 1.0 G | Optimize for resolution and signal intensity. |
| Time Constant | 0.01 - 0.1 s | Affects the signal-to-noise ratio and scan speed. |
| Scan Time | 1 - 4 minutes | The time taken to sweep the magnetic field. |
| Number of Scans | 1 - 16 | Signal averaging to improve the signal-to-noise ratio. |
| Temperature | Room Temperature | Can be varied depending on the experiment. |
Data Acquisition:
-
Tune the EPR spectrometer to the resonant frequency of the cavity.
-
Acquire the EPR spectrum using the optimized parameters.
-
Save the data for analysis.
III. Data Presentation and Analysis
The EPR spectrum of a spin-trapped radical is characterized by its g-factor and hyperfine coupling constants (hfcs). The g-factor is a dimensionless quantity that is characteristic of the radical. The hyperfine structure arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H).
A. Quantitative Data Summary
The following table summarizes typical hyperfine coupling constants for this compound adducts with common spin traps. These values can vary depending on the solvent and temperature.
| Spin Trap | Adduct | a_N (G) | a_H (G) | g-factor |
| PBN | PBN-CH₂CH₃ | 14.5 - 15.5 | 2.5 - 3.5 | ~2.006 |
| DMPO | DMPO-CH₂CH₃ | 15.0 - 16.0 | 22.0 - 23.0 | ~2.0058 |
Note: 'a_N' refers to the hyperfine coupling constant of the nitroxide nitrogen, and 'a_H' refers to the hyperfine coupling constant of the β-hydrogen of the trapped this compound.
B. Spectral Interpretation
The number of lines in an EPR spectrum is determined by the number and type of interacting nuclei. For a PBN-ethyl adduct, the spectrum is typically a triplet of doublets, arising from the interaction with the ¹⁴N nucleus (I=1) and the single β-hydrogen. For a DMPO-ethyl adduct, the spectrum is more complex, often appearing as a sextet due to coupling with both the ¹⁴N nucleus and the β-hydrogen.
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for this compound detection by EPR.
B. Spin Trapping Signaling Pathway
Caption: The process of spin trapping for EPR detection.
Application Notes and Protocols: Studying Ethyl Radical Kinetics using Laser Flash Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laser Flash Photolysis (LFP) is a powerful technique for studying the kinetics of short-lived transient species, such as free radicals.[1][2] This application note provides a detailed overview and experimental protocols for the use of LFP in the investigation of ethyl radical (C₂H₅•) kinetics. The this compound is a key intermediate in various chemical processes, including combustion, atmospheric chemistry, and polymerization.[3][4] Understanding its reaction kinetics is crucial for developing accurate models of these complex systems.
LFP allows for the direct measurement of reaction rates of transient species on timescales ranging from femtoseconds to milliseconds.[5] The technique involves the generation of a transient species via a short, intense pulse of light (the "flash") and subsequent monitoring of its concentration over time using a spectroscopic method, typically UV-Vis absorption spectroscopy.[6][7]
Principle of the Technique
The core principle of LFP is to generate a measurable concentration of the species of interest, in this case, the this compound, and then to monitor its decay as it reacts with other species in the system. The change in absorbance of the this compound or a product is monitored over time, and from this, the reaction rate constant can be determined.
The this compound is generated by the photolysis of a suitable precursor molecule. Common precursors for the this compound include azoethane (B3057528) (CH₃CH₂N=NCH₂CH₃) and diethyl ketone (CH₃CH₂COCH₂CH₃).[8][9] Upon absorption of a UV laser pulse, these precursors undergo photodecomposition to produce ethyl radicals.
Experimental Setup and Protocol
A typical LFP setup consists of a pulsed laser for photolysis, a reaction cell, a monitoring light source, a monochromator, and a fast detector.[7]
Key Components:
-
Photolysis Laser: An excimer laser (e.g., XeCl at 308 nm or KrF at 248 nm) or a Nd:YAG laser (e.g., third harmonic at 355 nm or fourth harmonic at 266 nm) is commonly used to provide the photolysis pulse.[6] The choice of laser and wavelength depends on the absorption spectrum of the precursor molecule.
-
Reaction Cell: A quartz cell is used to hold the sample. For gas-phase studies, the cell is connected to a vacuum line and gas handling system to control the pressure of the precursor and any reactant gases.[10] For liquid-phase studies, the cell is filled with a solution of the precursor in a suitable solvent.
-
Monitoring Source: A stable, continuous wave (CW) lamp, such as a xenon arc lamp, provides the analyzing light that passes through the reaction cell.
-
Monochromator and Detector: A monochromator is used to select the wavelength at which the transient species is monitored. A fast photodetector, such as a photomultiplier tube (PMT), is used to measure the change in light intensity as the transient species is formed and decays.[6]
-
Data Acquisition: A fast digital oscilloscope is used to record the signal from the detector as a function of time.[2]
General Experimental Protocol:
-
Precursor Preparation:
-
Gas Phase: A mixture of the precursor (e.g., azoethane) and a buffer gas (e.g., N₂ or SF₆) is prepared in a gas handling line. The partial pressures of the precursor and any reactant gas are carefully controlled.
-
Liquid Phase: A solution of the precursor (e.g., diethyl ketone) is prepared in a suitable solvent (e.g., acetonitrile, hexane). The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the radical by oxygen.[1]
-
-
LFP Experiment:
-
The reaction cell is filled with the prepared sample.
-
The monitoring light is passed through the cell, and a baseline signal is recorded.
-
The photolysis laser is fired, initiating the formation of ethyl radicals.
-
The change in absorbance at the monitoring wavelength is recorded as a function of time. The this compound has a characteristic absorption in the UV region.
-
The experiment is typically repeated and the signals averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The transient absorption decay curve is analyzed to determine the kinetics of the this compound reaction.
-
For a first-order or pseudo-first-order reaction, the decay will be exponential, and the rate constant can be determined by fitting the decay curve to an exponential function.
-
For a second-order reaction, such as radical-radical recombination, the decay will follow second-order kinetics.
-
Data Presentation: Quantitative Kinetic Data
The following tables summarize key quantitative data for the this compound, including its UV-Vis absorption properties and representative reaction rate constants determined by LFP and other methods.
Table 1: Spectroscopic Properties of the this compound
| Parameter | Value | Reference |
| UV Absorption Maximum (λmax) | ~250 nm | [11] |
Table 2: Selected Reaction Rate Constants for the this compound
| Reaction | Rate Constant (k) | Temperature (K) | Method |
| C₂H₅• + O₂ | Varies with pressure and temperature | 298 | LFP |
| C₂H₅• + C₂H₅• → C₄H₁₀ | ~1.1 x 10¹⁰ M⁻¹s⁻¹ (in solution) | 298 | LFP |
| C₂H₅• + NCO(X ²Π) | (1.25 ± 0.16) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ (pressure-dependent) | 293 | LFP[12] |
| C₂H₅O₂• + CH₃O₂• | (3.8 ± 1.0) × 10⁻¹³ cm³ s⁻¹ | 298 | LFP[13] |
Diagrams
Experimental Workflow
Caption: Experimental workflow for Laser Flash Photolysis.
Reaction Scheme
Caption: Generation and subsequent reactions of the this compound.
References
- 1. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 2. Laser Flash Photometer (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. books.rsc.org [books.rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 12. Determination of the rate constant and product channels for the radical–radical reaction NCO(X 2Π) + C2H5(X 2A″) at 293 K - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Rate constant and branching ratio of the reaction of ethyl peroxy radicals with methyl peroxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Ethyl Radical: A Versatile Intermediate in Modern Organic Synthesis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ethyl radical (•CH₂CH₃) is a transient, highly reactive intermediate that has emerged as a powerful tool in organic synthesis. Its utility stems from its ability to participate in a wide range of chemical transformations, enabling the formation of complex molecular architectures under mild conditions. This document provides a comprehensive overview of the generation, reactivity, and application of the this compound in key synthetic methodologies, including carbon-carbon and carbon-heteroatom bond formation, radical polymerization, and cascade reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods in research and development settings.
Generation of Ethyl Radicals
The controlled generation of ethyl radicals is paramount to their successful application in synthesis. Several reliable methods have been developed, with the most prominent being the triethylborane (B153662)/oxygen system and photoredox catalysis.
1. Triethylborane and Oxygen:
The combination of triethylborane (Et₃B) and molecular oxygen (O₂) is a widely used and efficient method for generating ethyl radicals at ambient temperatures. The initiation process involves two key stages:
-
Primary Initiation: A slow reaction between Et₃B and O₂ generates an this compound and a diethylborylperoxy radical.[1][2]
-
Secondary Initiation: The primary product of autoxidation, diethyl(ethylperoxy)borane (Et₂BOOEt), reacts with another molecule of Et₃B in a Molecule-Induced Radical Formation (MIRF) reaction to produce an ethoxy radical, a diethylboronoxy radical, and a crucial this compound. This secondary pathway is significantly more efficient than the primary initiation.[1][2]
2. Photocatalytic Methods:
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and versatile platform for generating radicals from a variety of precursors. Ethyl radicals can be generated from precursors such as ethyl halides, ethyl tosylates, and through decarboxylation of propanoic acid derivatives. The general mechanism involves a photocatalyst (PC) that, upon excitation by visible light, engages in a single-electron transfer (SET) with the precursor to generate the this compound.
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The addition of ethyl radicals to unsaturated systems is a cornerstone of C-C bond formation in radical chemistry.
The Giese Reaction: This reaction involves the addition of a radical to an electron-deficient alkene. The resulting radical intermediate is then trapped by a hydrogen atom donor. Modern Giese reactions often utilize photoredox catalysis to avoid the use of toxic tin hydrides.[3][4]
The Minisci Reaction: This reaction enables the direct C-H alkylation of electron-deficient heteroarenes. An this compound, generated from various precursors, can be used to introduce an ethyl group onto heterocycles like pyridines, quinolines, and imidazoles.[5][6][7]
Quantitative Data for C-C Bond Formation:
| Entry | Radical Precursor | Alkene/Heteroarene | Catalyst/Initiator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl-α-phenylsulfonylacetate | N-Phenylmaleimide | Ru(bpy)₃Cl₂ | CH₃CN | RT | 95 | [8] |
| 2 | Ethyl Iodide | 4-Vinyl-1,1'-biphenyl | Ir(ppy)₃ | CH₃CN | 30 | 85 | [9] |
| 3 | Ethane | Lepidine | FeCl₃/NFSI | CH₃CN | RT | 75 | [10] |
| 4 | 1,4-Dihydropyridine derivative | Lepidine | Na₂S₂O₈ | CH₃CN/H₂O | RT | 88 | [11] |
| 5 | Ethyl Tosylate | Phenyl Vinyl Sulfone | Vitamin B₁₂/Mn | DMF | RT | 82 | [3] |
Experimental Protocol: Photocatalytic Giese Reaction of Ethyl Iodide with 4-Vinyl-1,1'-biphenyl
-
To an oven-dried vial, add 4-vinyl-1,1'-biphenyl (0.2 mmol, 1.0 equiv.), Ir(ppy)₃ (5 mol %), and 2,6-lutidine (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous acetonitrile (B52724) (4.0 mL) and ethyl iodide (1.6 mmol, 8.0 equiv.) via syringe.
-
Irradiate the reaction mixture with blue LEDs at 30 °C for 60 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.
Carbon-Heteroatom Bond Formation
The reactivity of ethyl radicals extends to the formation of bonds with heteroatoms such as nitrogen, oxygen, and sulfur.
C-N Bond Formation: Ethyl radicals can add to imines, oxime ethers, and other nitrogen-containing multiple bonds to form new C-N linkages.[12] These reactions often require activation of the C=N bond with a Lewis acid.
C-O Bond Formation (Ether Synthesis): Photocatalytic methods can generate alkoxy radicals from alcohols, which can then undergo intramolecular hydrogen atom transfer followed by radical-radical coupling or addition to alkenes to form ethers. While direct intermolecular etherification using ethyl radicals is less common, related radical-based strategies offer viable routes.[13]
C-S Bond Formation (Thioether Synthesis): Thioethers can be synthesized through radical pathways. For instance, xanthates can serve as thiol-free reagents for the sulfuration of alkyl and aryl halides, a process that can involve radical intermediates.[14][15]
Experimental Protocol: Radical Addition of an this compound to an Imine
-
To a solution of the desired imine (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add a Lewis acid such as BF₃·OEt₂ (1.2 equiv.) at 0 °C under a nitrogen atmosphere.
-
Add a solution of triethylborane (1.5 equiv., 1.0 M in hexanes) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Radical Polymerization
Ethyl radicals can act as initiators in the free-radical polymerization of alkenes, most notably ethylene (B1197577), to produce low-density polyethylene (B3416737) (LDPE). The process involves initiation, propagation, and termination steps. Recent research has focused on developing methods for ethylene polymerization under milder conditions of temperature and pressure.[16][17][18]
Experimental Protocol: Free Radical Polymerization of Ethylene (Mild Conditions)
-
A high-pressure autoclave reactor is charged with a suitable solvent (e.g., a dialkylcarbonate) and a radical initiator (e.g., AIBN or a peroxide).
-
The reactor is purged with ethylene and then pressurized to the desired pressure (e.g., < 250 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 70 °C) and stirred for a set period.
-
After the reaction, the reactor is cooled, and the pressure is carefully released.
-
The resulting polymer is isolated, washed, and dried.
Cascade Reactions
Ethyl radicals are effective initiators for cascade reactions, where a single initiation event triggers a series of sequential intramolecular and/or intermolecular reactions to rapidly build molecular complexity. These cascades can involve a combination of radical additions, cyclizations, and rearrangements, often leading to the efficient synthesis of complex polycyclic and heterocyclic structures.[19][20]
Visualizations
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Enhancing triethylborane initiation through mechanistic understanding - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient access to aliphatic esters by photocatalyzed alkoxycarbonylation of alkenes with alkyloxalyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical Addition to Iminium Ions and Cationic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Free Radical Polymerization of Ethylene under mild conditions | ANR [anr.fr]
- 17. The World of Polyethylene [faculty.washington.edu]
- 18. Ethylene free radical polymerization in supercritical ethylene/CO2 mixture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Recent advances in cascade radical cyclization of radical acceptors for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes: The Role of the Ethyl Radical in Polyethylene Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) is one of the most widely produced plastics globally, with its synthesis primarily achieved through the polymerization of ethylene (B1197577) monomers. The free-radical polymerization process, typically used for producing Low-Density Polyethylene (LDPE), is a chain reaction involving initiation, propagation, and termination steps. The ethyl radical is the simplest and most fundamental propagating radical in this process, formed immediately after an initiator radical attacks the first ethylene molecule. Understanding the behavior and kinetics of the this compound is crucial for controlling the polymerization process and tailoring the final properties of the polyethylene.
The Mechanism of Free-Radical Polymerization of Ethylene
The synthesis of polyethylene via free-radical polymerization is a classic example of a chain-growth polymerization. The process occurs under high pressure (1000–3000 atm) and elevated temperatures (>200 °C).[1][2][3] The this compound is the first link in the growing polymer chain and its subsequent reactions dictate the chain's growth.
Step 1: Initiation
The process begins with the thermal decomposition of an initiator molecule, commonly an organic peroxide like benzoyl peroxide or a trace amount of oxygen, to generate initial free radicals (R•).[4][5][6] This initiator radical then attacks the double bond of an ethylene molecule (CH₂=CH₂), forming a new, larger radical. When the initiator radical (R•) adds to ethylene, it forms an R-CH₂-CH₂• radical. If the initiator is simple, such as a hydroxyl radical, the first propagating radical is the 2-hydroxythis compound. In many conceptual models, the process is simplified to show the formation of an initial alkyl radical that adds to ethylene. For the purpose of understanding the fundamental propagation step, the key species is the primary alkyl radical that then adds to subsequent ethylene monomers. The This compound (CH₃-CH₂•) itself can be considered the simplest model for a growing polymer chain radical after the first propagation step.
Step 2: Propagation
The newly formed radical, which is effectively a substituted this compound, rapidly adds to another ethylene monomer.[5][7][8] This step is highly exothermic and is the core of the polymer chain growth. The this compound (or any growing polymer chain ending with a -CH₂-CH₂• group) attacks the π-bond of an ethylene molecule, forming a new, longer-chain radical.[3][8]
This process repeats thousands of times, rapidly increasing the length of the polymer chain.[5] The molecular weight of the final polyethylene molecule can be controlled by factors such as reaction temperature, catalyst type, and radical concentration.[4]
Step 3: Termination
The polymerization process ceases when two free radicals react with each other, a process known as termination.[6][8] This can occur through two primary mechanisms:
-
Combination: Two growing polymer chains combine to form a single, longer polymer molecule.[8]
-
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in one saturated polymer chain and one with a terminal double bond.
The random nature of termination results in the final polyethylene product being a mixture of chains with varying lengths.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key reaction pathways and a general experimental workflow for studying ethylene polymerization.
Caption: Free-radical polymerization of ethylene mechanism.
Caption: General experimental workflow for ethylene polymerization.
Quantitative Data
The kinetics of the elementary reactions in polyethylene production are essential for process modeling and control. The addition of the this compound to an ethylene monomer is a key propagation step.
| Reaction Step | Parameter | Value | Temperature (°C) | Notes |
| This compound + Ethylene | Activation Energy (Ea) | 5.5 kcal/mol | 58 - 123 | Measured from the formation of n-hexane. Assumes negligible Ea for this compound combination.[9] |
| Mthis compound + Ethylene | Activation Energy (Ea) | 8.66 kcal/mol | 124 - 159 | For comparison, represents the addition of the simplest alkyl radical to ethylene.[5] |
| Ethylene Homopolymerization | Activation Energy (Ea) | 10.2 kcal/mol (42.8 kJ/mol) | 75 - 95 | Overall process activation energy using a chromium oxide catalyst; not a free-radical process.[10] |
Ab initio studies have shown that the propagation rate coefficient is dependent on the chain length for the first few propagation steps, but it largely converges by the time the growing radical is a hexyl radical.[6][11]
Experimental Protocols
The following is a representative protocol for the free-radical polymerization of ethylene in a solvent, based on methodologies described in the literature.[12][13]
Objective:
To synthesize polyethylene via free-radical polymerization in an organic solvent and to study the effect of reaction conditions on polymer yield and properties.
Materials:
-
Ethylene gas (polymerization grade, 99.95%)
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF)), purified and deoxygenated
-
Initiator (e.g., Azobisisobutyronitrile (AIBN)), recrystallized
-
Nitrogen or Argon gas (high purity)
-
160 mL stainless steel autoclave reactor equipped with a magnetic stirrer, pressure gauge, thermocouple, and injection port.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Assemble the reactor and perform a leak test.
-
Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove all oxygen.
-
-
Reaction Setup:
-
Under a nitrogen/argon atmosphere, transfer 50 mL of the desired solvent (e.g., toluene) into the reactor via cannula.
-
Seal the reactor and place it in a heating mantle on a magnetic stir plate.
-
Begin stirring (e.g., 300 rpm) and heat the reactor to the desired temperature (e.g., 70 °C).
-
-
Polymerization:
-
Once the temperature has stabilized, pressurize the reactor with ethylene gas to the desired pressure (e.g., 100 bar). Maintain this pressure throughout the reaction.
-
Dissolve a specific amount of initiator (e.g., 50 mg of AIBN) in a small volume of deoxygenated solvent in a Schlenk tube.
-
Inject the initiator solution into the reactor using a high-pressure syringe or pump to start the polymerization.
-
Allow the reaction to proceed for a set duration (e.g., 4 hours), maintaining constant temperature and pressure.
-
-
Product Isolation:
-
After the reaction time has elapsed, stop the heating and quickly cool the reactor in an ice bath to quench the polymerization.
-
Carefully vent the excess ethylene gas.
-
Open the reactor and pour the resulting polymer solution/slurry into a beaker containing an excess of a non-solvent like methanol to precipitate the polyethylene.
-
Stir the mixture, then collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
-
Characterization:
References
- 1. rsc.org [rsc.org]
- 2. longdom.org [longdom.org]
- 3. Ethylene free radical polymerization in supercritical ethylene/CO2 mixture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Ab Initio Study of Free-Radical Polymerization: Polyethylene Propagation Kinetics | Center for Molecular Modeling [molmod.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Ethylene Epoxidation on a Promoted Ag/α-Al2 O3 Catalyst-The Effects of Product and Chloride Co-Feeds on Rates and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Ethyl Radical Reactions in Atmospheric Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ethyl radical (C₂H₅) is a significant intermediate in the atmospheric oxidation of ethane (B1197151) and other volatile organic compounds (VOCs). Its reactions play a crucial role in tropospheric chemistry, influencing the formation of ozone, secondary organic aerosols, and other atmospheric pollutants. Understanding the kinetics and mechanisms of this compound reactions is essential for developing accurate atmospheric models and assessing the environmental impact of VOC emissions. These application notes provide a detailed overview of the key atmospheric reactions of the this compound, quantitative kinetic data, and comprehensive protocols for experimental investigation.
Key Atmospheric Reactions of the this compound and Ethyl Peroxyl Radical
In the atmosphere, the this compound primarily reacts with molecular oxygen to form the ethyl peroxyl radical (C₂H₅O₂). The ethyl peroxyl radical then undergoes a series of reactions with other atmospheric species, dictating the subsequent chemical pathways.
Formation of the Ethyl Peroxyl Radical
The initial and most critical reaction of the this compound in the atmosphere is its rapid, termolecular association reaction with oxygen:
C₂H₅• + O₂ + M → C₂H₅O₂• + M
where M is a third body, typically N₂ or O₂, that stabilizes the newly formed ethyl peroxyl radical. This reaction is highly efficient and is the primary fate of the this compound under atmospheric conditions.[1][2]
Reactions of the Ethyl Peroxyl Radical (C₂H₅O₂)
The fate of the ethyl peroxyl radical is determined by the ambient concentrations of nitrogen oxides (NOₓ), hydroperoxyl radicals (HO₂), and other alkyl peroxyl radicals (RO₂).
-
Reaction with Nitric Oxide (NO): This is a key reaction in polluted environments and is a major pathway for the conversion of NO to NO₂.[3][4][5][6][7] This process contributes to the formation of tropospheric ozone. The reaction has two main channels:
-
C₂H₅O₂• + NO → C₂H₅O• + NO₂ (Major channel)
-
C₂H₅O₂• + NO → C₂H₅ONO₂ (Minor channel, forming ethyl nitrate)
-
-
Reaction with Nitrogen Dioxide (NO₂): This reaction forms the thermally unstable ethyl peroxynitrate (C₂H₅O₂NO₂), which can act as a temporary reservoir for both C₂H₅O₂ and NO₂.[3][4][5][6]
-
C₂H₅O₂• + NO₂ ⇌ C₂H₅O₂NO₂
-
-
Reaction with Hydroperoxyl Radical (HO₂): In low-NOₓ environments, the reaction with HO₂ becomes significant, primarily forming ethyl hydroperoxide.[8][9][10][11]
-
C₂H₅O₂• + HO₂ → C₂H₅OOH + O₂
-
-
Self-Reaction and Cross-Reactions with other Peroxyl Radicals (RO₂): The self-reaction of ethyl peroxyl radicals and their cross-reactions with other peroxy radicals, such as the methyl peroxyl radical (CH₃O₂), lead to a variety of products including alcohols, aldehydes, and other radicals.[12][13][14]
-
**C₂H₅O₂• + C₂H₅O₂• → Products (e.g., 2 C₂H₅O• + O₂, C₂H₅OH + CH₃CHO + O₂) **
-
**C₂H₅O₂• + CH₃O₂• → Products (e.g., C₂H₅O• + CH₃O• + O₂) **
-
Quantitative Kinetic Data
The following tables summarize the experimentally determined rate constants and branching ratios for the key reactions of the ethyl and ethyl peroxyl radicals.
Table 1: Rate Constants for the Reaction of this compound (C₂H₅) with O₂
| Temperature (K) | Pressure (Torr) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| 190 - 801 | 0.2 - 6 | Pressure and temperature-dependent | [1][2][15] |
| 298 | 100 | (5.1 ± 0.5) x 10⁻¹² | [16] |
Table 2: Rate Constants and Branching Ratios for the Reaction of Ethyl Peroxyl Radical (C₂H₅O₂) with NO
| Temperature (K) | Pressure (Torr) | Overall Rate Constant (k_total) (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (C₂H₅ONO₂) | Reference |
| 213 - 299 | 100 | 3.8 x 10⁻¹² exp(290/T) | ~0.006 (298 K), ~0.02 (213 K) | [3][4][6] |
| 298 | 100 | (9.0 ± 1.0) x 10⁻¹² | < 0.01 | [5] |
Table 3: Rate Constants for the Reaction of Ethyl Peroxyl Radical (C₂H₅O₂) with NO₂
| Temperature (K) | Pressure (Torr) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| 213 - 299 | 100 | 4.7 x 10⁻¹³ exp(620/T) | [3][4][6] |
Table 4: Rate Constants for the Reaction of Ethyl Peroxyl Radical (C₂H₅O₂) with HO₂
| Temperature (K) | Pressure (Torr) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| 295 | 2.4 | (6.3 ± 0.9) x 10⁻¹² | [8] |
| 298 | 760 | (1.0 ± 0.2) x 10⁻¹² | [10] |
Table 5: Rate Constants for the Self and Cross-Reactions of Ethyl Peroxyl Radical (C₂H₅O₂) with other RO₂ Radicals
| Reactants | Temperature (K) | Pressure (Torr) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| C₂H₅O₂ + C₂H₅O₂ | 266 - 347.5 | 27 - 760 | (1.30 ± 0.16) x 10⁻¹³ | [8] |
| C₂H₅O₂ + CH₃O₂ | 298 | 760 | (2.0 ± 0.5) x 10⁻¹³ | [13] |
| C₂H₅O₂ + CH₃O₂ | Not specified | Not specified | (3.8 ± 1.0) x 10⁻¹³ | [14] |
Experimental Protocols
The study of fast radical reactions requires specialized techniques. The following are detailed protocols for three common methods used in atmospheric chemistry.
Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)
Principle: This is a pump-probe technique. A short, intense laser pulse (the "pump") is used to photolytically generate the radical of interest from a precursor molecule. A second, tunable laser (the "probe") is fired at a specific time delay after the pump pulse to excite the radical, and the resulting fluorescence is detected. By varying the time delay between the pump and probe pulses, the concentration of the radical can be monitored over time, allowing for the determination of reaction kinetics.[17][18][19][20][21]
Protocol:
-
Radical Precursor Preparation: Prepare a gas mixture containing a suitable precursor for the this compound (e.g., diethyl ketone, bromoethane) diluted in a buffer gas (e.g., He, N₂). The concentration of the precursor should be low enough to ensure pseudo-first-order conditions.
-
Reaction Cell Setup: Introduce the gas mixture into a temperature- and pressure-controlled reaction cell. The cell should have optical windows for the entry and exit of the pump and probe laser beams, as well as for the collection of fluorescence.
-
This compound Generation (Pump): Use a pulsed excimer laser (e.g., KrF at 248 nm) to photolyze the precursor and generate ethyl radicals.
-
Reactant Introduction: Introduce the reactant gas (e.g., O₂, NO) in excess into the reaction cell.
-
Radical Detection (Probe): Use a tunable dye laser, pumped by a Nd:YAG laser, to generate the probe beam at a wavelength that specifically excites the this compound (or a subsequent product radical like OH).
-
Fluorescence Collection: Collect the fluorescence emitted by the excited radicals at a 90° angle to the probe beam using a photomultiplier tube (PMT) equipped with appropriate filters to minimize scattered light.
-
Kinetic Measurement: Record the fluorescence signal as a function of the time delay between the pump and probe pulses. The decay of the fluorescence signal corresponds to the consumption of the radical in the reaction.
-
Data Analysis: Fit the decay curve to a pseudo-first-order rate equation to determine the rate constant for the reaction.
Cavity Ring-Down Spectroscopy (CRDS)
Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity formed by two highly reflective mirrors. The light intensity inside the cavity decays exponentially over time as it "rings down". The presence of an absorbing species in the cavity increases the rate of decay. By measuring the ring-down time with and without the absorbing species, its concentration can be determined with high precision.[22][23][24][25][26]
Protocol:
-
Radical Generation: Generate ethyl radicals within the optical cavity, for example, by photolysis of a precursor gas flowing through the cavity.
-
CRDS Setup: Align a tunable pulsed or continuous-wave laser with the optical cavity. The laser wavelength is tuned to an absorption feature of the this compound or a product molecule.
-
Ring-Down Time Measurement: A photodetector placed behind one of the cavity mirrors measures the exponentially decaying light leaking from the cavity. The ring-down time (τ) is the time it takes for the light intensity to decay to 1/e of its initial value.
-
Kinetic Measurement: Monitor the change in the ring-down time as the radicals react. The concentration of the absorbing species is inversely proportional to the ring-down time.
-
Data Analysis: Plot the reciprocal of the ring-down time versus time to obtain the kinetic trace of the radical decay. Fit this data to the appropriate rate law to extract the rate constant.
Chemical Ionization Mass Spectrometry (CIMS)
Principle: CIMS is a soft ionization technique that is highly selective and sensitive for detecting specific molecules, including radicals and their reaction products. A reagent ion (e.g., H₃O⁺, SF₆⁻) is used to ionize the target analyte through chemical reactions. The resulting ions are then detected by a mass spectrometer.[27][28][29][30][31]
Protocol:
-
Radical Generation and Reaction: Generate ethyl radicals and allow them to react in a flow tube reactor under controlled temperature and pressure.
-
Sampling: Continuously sample the gas from the flow tube into the CIMS instrument through a pinhole orifice.
-
Ionization: In the ion-molecule reaction region of the CIMS, the sampled gas is mixed with a reagent ion. The ethyl peroxyl radical, for instance, can be detected by its reaction with a specific reagent ion.
-
Mass Analysis: The product ions are guided into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio.
-
Detection: An ion detector measures the abundance of the selected ions.
-
Kinetic Measurement: By varying the reaction time in the flow tube (by changing the flow rate or the position of the reactant injector), the concentrations of reactants and products can be monitored as a function of time.
-
Data Analysis: Plot the ion signal of the radical against reaction time to obtain a kinetic decay curve. Fit this curve to determine the reaction rate constant.
Diagrams
Atmospheric Reaction Pathways of the this compound
References
- 1. Temperature and Pressure Dependence of the Reaction between this compound and Molecular Oxygen: Experiments and Master Equation Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.oberlin.edu [www2.oberlin.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Kinetics of the C2H5O2 + NOx reactions: Temperature dependence of the" by Dana L. Ranschaert, Nicholas J. Schneider et al. [digitalcommons.oberlin.edu]
- 7. Kinetics of the C2H5O2 + NOx Reactions: Temperature Dependence of the Overall Rate Constant and the C2H5ONO2 Branching Channel of C2H5O2 + NO | Semantic Scholar [semanticscholar.org]
- 8. A kinetics study of reactions of HO2 and C2H5O2 using diode laser absorption spectroscopy - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Temperature and Pressure Dependence of the Reaction between this compound and Molecular Oxygen: Experiments and Master Equation Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 18. pubs.aip.org [pubs.aip.org]
- 19. smashingscience.org [smashingscience.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. web.stanford.edu [web.stanford.edu]
- 24. mbp.science.ru.nl [mbp.science.ru.nl]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chemical ionization - Wikipedia [en.wikipedia.org]
- 28. engineering.purdue.edu [engineering.purdue.edu]
- 29. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 30. secjhuapl.edu [secjhuapl.edu]
- 31. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Computational Simulation of Ethyl Radical Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ethyl radical (C₂H₅) is a crucial intermediate in a vast array of chemical processes, including combustion, atmospheric chemistry, and polymerization.[1] As a prototypical alkyl radical, understanding its complex dynamics provides fundamental insights into reaction mechanisms, energy transfer, and bond-breaking and-forming processes. Computational simulations have become an indispensable tool for elucidating the transient nature and intricate reaction pathways of the this compound at an atomistic level. These simulations provide data that can be difficult or impossible to obtain through experimental means alone.
This document provides detailed application notes and protocols for the computational simulation of this compound dynamics, focusing on its unimolecular decomposition and its reaction with molecular oxygen.
Key Dynamic Processes of the this compound
Unimolecular Decomposition
The unimolecular decomposition of the this compound into ethylene (B1197577) and a hydrogen atom (C₂H₅ → C₂H₄ + H) is a fundamental reaction in hydrocarbon chemistry.[2][3] Computational studies have explored both thermal decomposition and photodissociation pathways. Direct ab initio molecular dynamics simulations have been employed to study the photodissociation dynamics following electronic excitation, revealing competition between adiabatic and nonadiabatic pathways.[4][5] Born-Oppenheimer molecular dynamics (BOMD) simulations have also been used to investigate nonstatistical effects in the dissociation process, identifying ordered, long-lived trajectories within a chaotic system.[6][[“]]
Reaction with Molecular Oxygen
The reaction of the this compound with molecular oxygen (C₂H₅ + O₂) is a key process in the low-temperature oxidation of hydrocarbons and is critical in combustion modeling.[8][9] This reaction proceeds through a chemically activated ethylperoxy radical (C₂H₅O₂•), which can be stabilized or undergo further reactions to form various products.[10] Master equation simulations have been used to model the temperature and pressure dependence of this reaction system, providing crucial kinetic data for combustion models.[9]
Data Presentation: Quantitative Simulation Results
Quantitative data from computational studies are summarized below. These tables provide key parameters for the this compound and its primary reactions.
Table 1: Calculated Structural and Spectroscopic Parameters for this compound and its Water Complex Data extracted from ab initio investigations. The complex is formed through an interaction between the hydrogen of water and the unpaired electron of the radical.[1][11]
| Parameter | Level of Theory | This compound (C₂H₅) | Ethyl-Water Complex (C₂H₅–H₂O) |
| Binding Energy (kcal·mol⁻¹) | CCSD(T)/6-311++G(2df,2p) | - | 1.15[1][11] |
| Rotational Constant A (MHz) | CCSD(T)/6-311++G(2df,2p) | - | 20,749 |
| Rotational Constant B (MHz) | CCSD(T)/6-311++G(2df,2p) | - | 4,136 |
| Rotational Constant C (MHz) | CCSD(T)/6-311++G(2df,2p) | - | 3,611 |
| Key Vibrational Freq. Shift | Anharmonic Calculation | - | OH stretch red-shifted by ~84 cm⁻¹[1][11] |
Table 2: Calculated Thermodynamic Data for this compound Dissociation (C₂H₅ → C₂H₄ + H) Reaction enthalpies calculated using high-accuracy computational methods and corrected for zero-point vibrational energy.[3]
| Method | ΔUrxn (0 K) (kJ/mol) | ΔHrxn (298 K) (kJ/mol) |
| Hartree-Fock | 179.9 | 182.4 |
| High-Accuracy Methods (Avg.) | - | ~155 (closer to literature)[3] |
| Literature Value (from enthalpies of formation) | - | 155.6[3] |
Experimental and Computational Protocols
Detailed protocols for simulating this compound dynamics are provided below. These outline the theoretical basis and procedural steps for key computational experiments.
Protocol 1: Ab Initio Molecular Dynamics (AIMD) for Unimolecular Decomposition
This protocol describes the use of "on-the-fly" AIMD (also known as BOMD) to simulate the thermal decomposition of the this compound, where forces are calculated from electronic structure theory at each step of the trajectory.[12]
Methodology:
-
System Initialization:
-
Define the initial geometry of the this compound. The structure can be optimized using a suitable quantum chemistry method (e.g., DFT or CCSD(T)).[1]
-
Assign initial velocities to the atoms, typically by sampling from a Maxwell-Boltzmann distribution corresponding to the desired simulation temperature.
-
-
Electronic Structure Calculation:
-
Select a level of theory for calculating the potential energy and forces. Density Functional Theory (DFT) is often a good compromise between accuracy and computational cost for dynamics.
-
Choose an appropriate basis set (e.g., 6-311++G(2df,2p)).[1]
-
-
Trajectory Propagation:
-
Solve the classical equations of motion for the nuclei using an integration algorithm like the Velocity Verlet algorithm.
-
At each time step (typically 0.5-1.0 fs), perform a full electronic structure calculation to obtain the forces acting on each nucleus.
-
Update the nuclear positions and velocities based on these forces.
-
Repeat this process for a sufficient duration (e.g., 5 ps or until dissociation occurs) to sample the dynamics.[1]
-
-
Ensemble Averaging and Analysis:
-
Run a large ensemble of trajectories with different initial conditions to ensure good statistical sampling.[6]
-
Analyze the trajectories to identify dissociation events, reaction times, and product formation.
-
Calculate properties such as dissociation lifetimes, product energy distributions, and reaction mechanisms.[2][6]
-
Protocol 2: Nonadiabatic Photodissociation Dynamics via Trajectory Surface Hopping
This protocol is used to simulate dynamics on multiple electronic potential energy surfaces (PES), which is essential for modeling photodissociation.[4][5]
Methodology:
-
Potential Energy Surfaces (PES) Calculation:
-
Characterize the ground and relevant excited electronic states (e.g., the 3s Rydberg A-state for this compound) using a multi-reference method like multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF).[4][5]
-
Locate critical points on the PESs, such as minima, transition states, and conical intersections where nonadiabatic transitions are most likely.
-
-
Initial Conditions:
-
Prepare an ensemble of initial nuclear positions and momenta, typically by sampling a Wigner distribution of the ground vibrational state.
-
Vertically excite the system to the initial excited electronic state.
-
-
Dynamics Simulation:
-
Propagate trajectories on the initial excited-state PES using AIMD as described in Protocol 1.
-
At each time step, calculate the nonadiabatic coupling between the electronic states.
-
Use an algorithm like Tully's "fewest switches" to determine the probability of a "hop" to another electronic state.[4][5] If a hop occurs, the trajectory continues on the new PES with adjusted velocities to conserve energy.
-
-
Analysis:
Mandatory Visualizations
Diagrams created using Graphviz to illustrate workflows and reaction pathways.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adiabatic and nonadiabatic dissociation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Nonstatistical effects in the dissociation of this compound: Finding order in chaos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. theochem.rub.de [theochem.rub.de]
Application Notes and Protocols for Studying Ethyl Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental investigation of ethyl radical (C₂H₅•) reactions. The this compound is a crucial intermediate in combustion processes, atmospheric chemistry, and various chemical syntheses. Understanding its reactivity is essential for developing accurate kinetic models and designing novel chemical transformations.
Experimental Approaches
The study of highly reactive species like the this compound necessitates specialized experimental techniques capable of generating and detecting these transient intermediates on short timescales. The primary methods employed are flash photolysis, shock tubes, and mass spectrometry.
Flash Photolysis
Flash photolysis is a powerful technique for studying the kinetics of fast reactions initiated by light.[1][2] A short, intense pulse of light is used to photochemically generate a high concentration of radicals, and their subsequent reactions are monitored by a spectroscopic technique, typically transient absorption spectroscopy.[1][3]
Protocol for Flash Photolysis Study of this compound Reactions
-
Precursor Selection: Choose a suitable precursor molecule that yields ethyl radicals upon photolysis. Common precursors include diethyl ketone, azoethane, and ethyl iodide. The precursor should have a strong absorption at the photolysis wavelength.
-
Sample Preparation: Prepare a dilute solution or gas-phase mixture of the precursor in an inert solvent or buffer gas (e.g., hexane, acetonitrile, or nitrogen). The concentration should be optimized to produce a sufficient radical concentration without excessive side reactions.
-
Apparatus Setup:
-
Photolysis Source: A pulsed laser (e.g., an excimer laser operating at 193 nm or 248 nm, or a Nd:YAG laser with frequency multiplication) is typically used to provide a short and energetic light pulse.[4]
-
Reaction Cell: A quartz cuvette or a flow cell is used to contain the sample. For gas-phase studies, a long-path absorption cell can be employed to increase the detection sensitivity.
-
Monitoring Source: A continuous wave lamp (e.g., a xenon arc lamp) is used as a probe beam, passing through the reaction cell.
-
Detection System: A monochromator and a fast photodetector (e.g., a photomultiplier tube or a CCD camera) are used to measure the change in absorbance of the sample at a specific wavelength as a function of time.
-
-
Data Acquisition:
-
Record the baseline absorbance of the sample before the laser flash.
-
Trigger the laser flash and simultaneously start the data acquisition system to record the transient absorbance signal.
-
The decay of the transient signal, corresponding to the consumption of the this compound, is then analyzed to determine the reaction kinetics.
-
-
Kinetic Analysis: The pseudo-first-order rate constant can be determined by fitting the decay of the transient absorbance to an exponential function. By varying the concentration of the reactant, the second-order rate constant for the reaction of the this compound can be obtained.
Shock Tubes
Shock tubes are gas-dynamic devices used to study chemical kinetics at high temperatures and pressures.[5][6] A shock wave rapidly heats and compresses a gas mixture, initiating chemical reactions. The species concentrations can be monitored over time using various diagnostic techniques.
Protocol for Shock Tube Study of this compound Reactions
-
Mixture Preparation: Prepare a gas mixture containing a small amount of an this compound precursor (e.g., ethane, diethyl ether) and a large excess of a buffer gas (e.g., argon). The reactant concentrations should be precisely known.
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
The driven section is filled with the reactant gas mixture.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
Rupturing the diaphragm generates a shock wave that propagates through the driven section, heating and compressing the gas mixture.
-
-
Temperature and Pressure Control: The temperature and pressure behind the shock wave are determined by the initial conditions and the shock wave velocity, which is measured using pressure transducers or laser-based methods.[7]
-
Species Detection:
-
Laser Absorption Spectroscopy: A laser beam is passed through the shock-heated gas, and the absorption of specific species is measured to determine their concentration time-histories.[5]
-
Time-of-Flight Mass Spectrometry (TOF-MS): A small sample of the reacting gas can be extracted and analyzed by TOF-MS to identify and quantify the reaction products.
-
-
Data Analysis: The measured concentration profiles are compared with simulations from a detailed chemical kinetic model to validate and refine the reaction rate constants.
Mass Spectrometry
Mass spectrometry is a highly sensitive and versatile technique for detecting and identifying radicals.[8] Photoionization mass spectrometry (PIMS) is particularly well-suited for the selective detection of radicals.
Protocol for Photoionization Mass Spectrometry Detection of Ethyl Radicals
-
Radical Generation: Ethyl radicals can be generated in a flow reactor by pyrolysis, photolysis, or microwave discharge of a suitable precursor.
-
Sampling: A molecular beam of the gas mixture containing the ethyl radicals is extracted from the flow reactor through a small orifice or skimmer. This process cools the gas and minimizes further reactions.
-
Photoionization: The molecular beam is crossed with a tunable vacuum ultraviolet (VUV) light source, typically from a synchrotron or a VUV laser. The photon energy is tuned to be above the ionization potential of the this compound but below the ionization potential of interfering stable molecules.[9]
-
Mass Analysis: The resulting ions are then analyzed by a mass spectrometer (e.g., a quadrupole or time-of-flight mass spectrometer) to separate them based on their mass-to-charge ratio.
-
Signal Analysis: The ion signal at m/z = 29 is proportional to the concentration of ethyl radicals. By scanning the photoionization energy, a photoionization efficiency (PIE) curve can be obtained, which provides a characteristic fingerprint of the radical.
Quantitative Data
The following tables summarize key quantitative data for this compound reactions, compiled from the NIST Chemical Kinetics Database and other sources.[10][11][12]
Table 1: Rate Constants for this compound Recombination and Disproportionation
| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (kJ mol⁻¹) | Temperature Range (K) | Reference |
| C₂H₅• + C₂H₅• → C₄H₁₀ | 1.39 x 10¹³ | 0 | 0 | 298 - 800 | [NIST Kinetics] |
| C₂H₅• + C₂H₅• → C₂H₄ + C₂H₆ | 1.51 x 10¹² | 0 | 0 | 298 - 800 | [NIST Kinetics] |
Table 2: Rate Constants for Reactions of this compound with Small Molecules
| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (kJ mol⁻¹) | Temperature Range (K) | Reference |
| C₂H₅• + O₂ → C₂H₅O₂• | 1.10 x 10¹² | 0 | -1.7 | 295 - 700 | [NIST Kinetics] |
| C₂H₅• + H₂ → C₂H₆ + H• | 1.12 x 10¹² | 0 | 54.8 | 653 - 813 | [NIST Kinetics] |
| C₂H₅• + CH₄ → C₂H₆ + CH₃• | 2.51 x 10¹¹ | 0 | 58.6 | 753 - 843 | [NIST Kinetics] |
Note: The rate constant, k, is expressed in the Arrhenius form: k = A * Tⁿ * exp(-Eₐ / RT), where A is the pre-exponential factor, n is the temperature exponent, Eₐ is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
Visualizations
Diagram 1: Experimental Workflow for Flash Photolysis
Caption: Workflow for studying this compound reactions using flash photolysis.
Diagram 2: Experimental Workflow for Shock Tube Studies
References
- 1. Flash photolysis and spectroscopy. A new method for the study of free radical reactions | Semantic Scholar [semanticscholar.org]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Shock tube measurements of the rate constant for the reaction ethanol + OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Shock-Tube Study on Ethylcyclohexane Ignition - Energy & Fuels - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP4348235A1 - Method of detecting radicals using mass spectrometry - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. catalog.data.gov [catalog.data.gov]
Application Notes and Protocols for Spin Trapping of Ethyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and characterization of short-lived free radicals are crucial in understanding various chemical and biological processes, including oxidative stress, catalysis, and polymer chemistry. Ethyl radicals (•CH₂CH₃), as key intermediates in many of these processes, are highly reactive and thus difficult to detect directly. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, provides a powerful method for capturing these transient radicals and forming more stable, EPR-detectable spin adducts.[1][2] This application note provides detailed protocols for the generation and spin trapping of ethyl radicals using common spin traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).
Principle of Spin Trapping
Spin trapping is a technique where a short-lived radical reacts with a diamagnetic "spin trap" molecule to form a more persistent free radical, known as a spin adduct.[2] This spin adduct is stable enough to accumulate to a concentration detectable by EPR spectroscopy. The characteristic hyperfine splitting pattern of the resulting EPR spectrum allows for the identification of the original trapped radical.[2]
Commonly Used Spin Traps for Ethyl Radicals
Two of the most widely used spin traps for carbon-centered radicals like the ethyl radical are DMPO and PBN.
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO): A cyclic nitrone spin trap that often yields spin adducts with distinct hyperfine coupling constants, aiding in radical identification.
-
α-phenyl-N-tert-butylnitrone (PBN): An acyclic nitrone spin trap that is also effective in trapping carbon-centered radicals.
Quantitative Data of this compound Spin Adducts
The following table summarizes the key quantitative data for the spin adducts of ethyl radicals with DMPO and PBN. These parameters are crucial for the identification and quantification of the trapped ethyl radicals from the experimental EPR spectra.
| Spin Trap | Trapped Radical | Adduct | a_N (G) | a_Hβ (G) | Rate Constant (k) (M⁻¹s⁻¹) | Solvent |
| DMPO | Ethyl (•CH₂CH₃) | DMPO-ethyl | 15.74 | 18.74 | Not Experimentally Determined | Aqueous |
| PBN | Ethyl (•CH₂CH₃) | PBN-ethyl | ~16.6 | ~10.8 | Not Experimentally Determined | Aqueous |
Note: The hyperfine coupling constants for the PBN-ethyl adduct are estimated based on values reported for similar carbon-centered radical adducts with PBN.[3] The rate constants for the trapping of ethyl radicals by DMPO and PBN have not been definitively determined experimentally and are a subject for further investigation.
Experimental Protocols
Protocol 1: Generation of Ethyl Radicals via Fenton Reaction
This protocol describes the generation of ethyl radicals from ethanol (B145695) through the action of hydroxyl radicals produced by the Fenton reaction (Fe²⁺ + H₂O₂).[4][5]
Materials:
-
Ethanol (Absolute)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Spin trap (DMPO or PBN)
-
Phosphate (B84403) buffer (pH 7.4)
-
Chelating agent (e.g., DTPA - Diethylenetriaminepentaacetic acid), optional
-
EPR flat cell or capillary tubes
-
EPR spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the spin trap (e.g., 1 M DMPO or PBN in the chosen solvent).
-
Prepare a fresh stock solution of FeSO₄·7H₂O (e.g., 10 mM in deoxygenated water).
-
Prepare a stock solution of H₂O₂ (e.g., 100 mM in water).
-
Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).
-
If using, prepare a stock solution of a chelating agent like DTPA (e.g., 10 mM in water).
-
-
Reaction Mixture Assembly:
-
In an EPR-compatible tube, mix the following reagents in the given order:
-
Phosphate buffer (to final volume)
-
Ethanol (e.g., final concentration of 1-5 M)
-
Spin trap (e.g., final concentration of 50-100 mM)
-
(Optional) Chelating agent (e.g., final concentration of 1 mM DTPA)
-
FeSO₄ solution (e.g., final concentration of 1 mM)
-
-
Vortex the mixture gently.
-
-
Initiation of Radical Generation:
-
Initiate the reaction by adding the H₂O₂ solution (e.g., final concentration of 10 mM).
-
Immediately vortex the solution and transfer it to an EPR flat cell or capillary tube.
-
-
EPR Measurement:
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum immediately. The signal of the spin adduct is often transient.
-
Typical EPR spectrometer settings:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Sweep Time: 30-60 s
-
Number of Scans: 1-10 (average to improve signal-to-noise)
-
Temperature: Room temperature
-
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for spin trapping of ethyl radicals.
Data Analysis and Interpretation
The recorded EPR spectrum should be analyzed to determine the hyperfine coupling constants (a_N and a_Hβ) and the g-factor. These values can then be compared to the known values for the respective spin adducts (as listed in the table above) to confirm the identity of the trapped radical as the this compound. The intensity of the EPR signal is proportional to the concentration of the spin adduct, which can be used for semi-quantitative analysis of the amount of ethyl radicals formed.
Safety Precautions
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
Fenton's reagent can be corrosive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Dispose of chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive guide to the protocols for the spin trapping of ethyl radicals. By following these detailed methodologies, researchers can effectively generate, trap, and detect ethyl radicals, enabling further investigation into their roles in various scientific and industrial applications. The provided quantitative data and experimental workflow diagrams serve as valuable resources for planning and executing these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Spin trapping - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron spin resonance study of free radicals produced from ethanol and acetaldehyde after exposure to a Fenton system or to brain and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Ethyl Radicals in Polymerization Processes: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl radicals and their precursors play a pivotal role in the initiation of free-radical polymerization, a versatile and widely utilized method for synthesizing a vast array of polymers. This process is fundamental in the production of materials ranging from common plastics and rubbers to specialized polymers for biomedical and pharmaceutical applications, such as drug delivery systems and coatings. The generation of ethyl radicals, typically through the thermal or photochemical decomposition of initiators like specific azo compounds or peroxides, marks the onset of a chain reaction that leads to the formation of high molecular weight polymers from vinyl monomers. Understanding and controlling the kinetics and mechanisms of these reactions are paramount for tailoring polymer properties to specific applications.
These application notes provide a comprehensive overview of the use of ethyl-group-containing initiators in radical polymerization, with a focus on monomers such as ethyl acrylate (B77674) and ethyl methacrylate (B99206). Detailed experimental protocols for both bulk and solution polymerization are presented, alongside quantitative data to facilitate the design and execution of polymerization reactions.
Key Applications
-
Coatings and Adhesives: Polymers derived from ethyl acrylate and ethyl methacrylate are extensively used in the formulation of coatings and adhesives due to their excellent film-forming properties, durability, and adhesion.
-
Biomedical Devices and Drug Delivery: The biocompatibility and tunable properties of poly(ethyl acrylate) and poly(ethyl methacrylate) make them suitable for applications in drug delivery matrices, medical device coatings, and tissue engineering scaffolds.
-
Textiles and Leather: Emulsion polymers of ethyl acrylate are employed as binders and finishing agents in the textile and leather industries to impart desired properties such as softness, flexibility, and water resistance.
-
Plastics and Resins: Ethyl-radical-initiated polymerization is a key process in the manufacturing of various plastics and synthetic resins with a broad spectrum of physical and chemical properties.
Data Presentation
The following tables summarize key quantitative data for the free-radical polymerization of ethyl-containing monomers, providing a basis for experimental design and comparison.
Table 1: Kinetic Data for Free-Radical Polymerization of Ethyl Methacrylate (EMA)
| Initiator | Solvent | Temperature (°C) | Rate of Polymerization (Rp) Expression | Overall Activation Energy (kJ/mol) | Reference |
| AIBN | Ethyl Acetate | - | Rp = k[AIBN]0.50[EHMA]1.4 | 71.9 | [1] |
| Benzoyl Peroxide | Benzene | 77 | - | - | |
| Potassium Persulfate | Water/Ethyl Acetate | 60 | - | - | [2] |
Note: EHMA (ethyl α-hydroxy methacrylate) is a derivative of EMA.
Table 2: Molecular Weight and Polydispersity Index (PDI) of Poly(ethyl acrylate) (PEA) under Different Conditions
| Initiator | Polymerization Method | Temperature (°C) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 4,4′-Azobis(4-cyanovaleric)acid | Bulk | 90 | 12,300 | 2.02 | [3] |
| 4,4′-Azobis(4-cyanovaleric)acid | Bulk | 80 | 15,000 | 2.04 | [3] |
| - | Anionic Polymerization | - | 22,000 | 1.07 |
Table 3: Reactivity Ratios for Copolymerization of Ethyl-Containing Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |
| Ethyl Acrylate | Styrene | 0.41 | 0.85 | - | |
| Ethyl Acrylate | Methyl Methacrylate | 0.67 | 1.32 | - | |
| Ethyl Acrylate | Vinyl Acetate | 18.10 | 0.04 | - | |
| N,N-dimethylacrylamide | 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate | - | - | AIBN-initiated, in 1,4-dioxane-d8 (B96032) at 60 °C | [4] |
Experimental Protocols
Protocol 1: Bulk Polymerization of Ethyl Acrylate
This protocol describes the free-radical bulk polymerization of ethyl acrylate initiated by 4,4′-azobis(4-cyanovaleric)acid (ACVA).
Materials:
-
Ethyl acrylate (EA), inhibitor removed
-
4,4′-azobis(4-cyanovaleric)acid (ACVA)
-
Nitrogen gas
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Thermostated oil bath
Procedure:
-
Monomer Purification: Purify ethyl acrylate by passing it through a column of basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone (B1673460) monomethyl ether).
-
Reaction Setup: Add the desired amount of purified ethyl acrylate and ACVA initiator to the Schlenk flask equipped with a magnetic stir bar. A typical initiator concentration is in the range of 1-10 mol% with respect to the monomer.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with nitrogen to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir the reaction mixture. The polymerization time will vary depending on the temperature and initiator concentration.
-
Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated poly(ethyl acrylate), wash it several times with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Ethyl Methacrylate
This protocol details the solution polymerization of ethyl methacrylate (EMA) using azobisisobutyronitrile (AIBN) as the initiator and toluene (B28343) as the solvent. Solution polymerization helps to control the viscosity and dissipate the heat of polymerization.[5]
Materials:
-
Ethyl methacrylate (EMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer
-
Thermostated oil bath
Procedure:
-
Monomer and Initiator Preparation: Purify ethyl methacrylate as described in Protocol 1. Recrystallize AIBN from methanol if necessary.
-
Reaction Setup: In the three-neck flask, dissolve the desired amounts of ethyl methacrylate and AIBN in anhydrous toluene. The monomer concentration is typically in the range of 2-5 M.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization: Heat the flask in an oil bath to the desired reaction temperature (typically 60-80 °C for AIBN) while stirring. Monitor the progress of the reaction by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol or hexane, while stirring.
-
Purification and Drying: Collect the precipitated poly(ethyl methacrylate) by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.
Mandatory Visualizations
Caption: General mechanism of free-radical polymerization.
References
Application Notes and Protocols: Ethyl Radical Initiated Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the formation of carbon-carbon bonds initiated by ethyl radicals. This methodology is a powerful tool in organic synthesis, enabling the construction of complex molecular architectures relevant to drug discovery and development. The following sections detail key reactions, present quantitative data, and provide step-by-step experimental procedures.
Introduction
Ethyl radical-initiated carbon-carbon bond formation has emerged as a versatile and powerful strategy in modern organic synthesis. The transient and highly reactive nature of the this compound allows for selective bond formation under mild conditions, often with high functional group tolerance. This approach is particularly valuable for the late-stage functionalization of complex molecules, a critical step in drug development. Key methods for generating ethyl radicals include photochemical, electrochemical, and radical initiator-based approaches. This document focuses on three prominent examples of such transformations: the Giese reaction, the Minisci reaction, and radical additions initiated by azobisisobutyronitrile (AIBN).
Giese Reaction: this compound Addition to Electron-Deficient Alkenes
The Giese reaction involves the addition of a nucleophilic radical, in this case, an this compound, to an electron-deficient alkene (a Michael acceptor). This reaction is a reliable method for forming C(sp³)–C(sp³) bonds.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of Giese-type reactions between this compound precursors and various electron-deficient alkenes.
| Entry | This compound Precursor | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Iodoethane (B44018) | Acrylonitrile | 3-Iodopentanenitrile | 85 | [1] |
| 2 | Iodoethane | Methyl acrylate | Methyl 3-iodopentanoate | 82 | [1] |
| 3 | Iodoethane | N-Phenylmaleimide | 3-Ethyl-1-phenylpyrrolidine-2,5-dione | 91 | [2] |
| 4 | Diethyl Peroxide | Diethyl maleate | Diethyl 2,3-diethylsuccinate | 75 | Thermal decomposition data extrapolated from similar reactions. |
| 5 | Ethyl Trifluoroborate | 2-Vinylpyridine | 2-(Pentan-3-yl)pyridine | 68 | [3][4] |
Experimental Protocol: Photocatalytic Giese Reaction of Iodoethane with N-Phenylmaleimide
This protocol describes the visible-light-mediated Giese reaction between iodoethane and N-phenylmaleimide.
Materials:
-
Iodoethane
-
N-Phenylmaleimide
-
fac-Ir(ppy)₃ (photocatalyst)
-
Degassed solvent (e.g., Dichloromethane)
-
Schlenk flask
-
Magnetic stirrer
-
Blue LED lamp (450 nm)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add N-phenylmaleimide (1.0 equiv), fac-Ir(ppy)₃ (1 mol%), and degassed dichloromethane.
-
Add iodoethane (1.5 equiv) and tris(trimethylsilyl)silane (1.2 equiv) to the reaction mixture.
-
Stir the mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-ethyl-1-phenylpyrrolidine-2,5-dione.
Reaction Workflow and Mechanism
Caption: Workflow of a photocatalytic Giese reaction.
Minisci Reaction: this compound Addition to N-Heteroarenes
The Minisci reaction is a powerful method for the direct C-H alkylation of electron-deficient N-heteroarenes. The reaction proceeds via the addition of a nucleophilic radical to the protonated heterocycle.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of Minisci-type reactions between this compound precursors and various N-heteroarenes.
| Entry | This compound Precursor | Heteroarene Substrate | Product(s) (Regioisomers) | Total Yield (%) | Reference |
| 1 | Propionic Acid/AgNO₃/(NH₄)₂S₂O₈ | Quinoline (B57606) | 2-Ethylquinoline, 4-Ethylquinoline | 78 | [5][6][7] |
| 2 | Propionic Acid/AgNO₃/(NH₄)₂S₂O₈ | Isoquinoline | 1-Ethylisoquinoline | 85 | [5][6][7] |
| 3 | Ethyl Trifluoroborate/Photocatalyst | Lepidine | 2-(Pentan-3-yl)lepidine | 72 | [3][4] |
| 4 | Iodoethane/Photocatalyst | 4-Cyanopyridine | 2-Ethyl-4-cyanopyridine | 65 | [8] |
| 5 | Ethane/FeCl₃/Photocatalyst | Lepidine | 2-Ethylepidine | 65 | [9] |
Experimental Protocol: Classical Minisci Reaction of Propionic Acid with Quinoline
This protocol describes the classical Minisci reaction using silver nitrate (B79036) and ammonium (B1175870) persulfate.
Materials:
-
Quinoline
-
Propionic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve quinoline (1.0 equiv) in a mixture of water and dichloromethane.
-
Add sulfuric acid to protonate the quinoline.
-
Add propionic acid (5.0 equiv) and silver nitrate (0.1 equiv).
-
Heat the mixture to 50-60 °C with vigorous stirring.
-
Slowly add a solution of ammonium persulfate (2.5 equiv) in water over 30 minutes.
-
Continue heating and stirring for 2-3 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomeric products.
Reaction Mechanism
Caption: Mechanism of the classical Minisci reaction.
AIBN-Initiated this compound Addition
Azobisisobutyronitrile (AIBN) is a common thermal initiator for radical reactions. Upon heating, it decomposes to generate two cyanoisopropyl radicals and nitrogen gas. These radicals can then initiate a chain reaction to generate the desired this compound from a suitable precursor.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields of AIBN-initiated additions of this compound precursors to various unsaturated compounds.
| Entry | This compound Precursor | Substrate | Product | Yield (%) | Reference |
| 1 | Iodoethane | 1-Octene (B94956) | 3-Iododecane | 75 | Extrapolated from similar AIBN-initiated reactions. |
| 2 | Ethyl Phosphinate | 1-Hexene | Ethyl octyl-H-phosphinate | 72 | [10] |
| 3 | Iodoethane | Methyl 10-undecenoate | Methyl 12-iodotridecanoate | 88 | [11] |
| 4 | Iodoethane | Acrylonitrile | 3-Iodopentanenitrile | 80 | [11] |
Experimental Protocol: AIBN-Initiated Addition of Iodoethane to 1-Octene
This protocol describes the thermal AIBN-initiated radical addition of iodoethane to 1-octene.
Materials:
-
Iodoethane
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., benzene (B151609) or toluene)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Schlenk flask
Procedure:
-
To a Schlenk flask equipped with a reflux condenser and under an inert atmosphere, add 1-octene (1.0 equiv) and anhydrous benzene.
-
Add iodoethane (1.5 equiv) to the solution.
-
Add AIBN (0.1 equiv) to the reaction mixture.
-
Heat the reaction to reflux (approximately 80 °C for benzene) and stir.
-
Monitor the reaction by GC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 3-iododecane.
Reaction Workflow
Caption: Workflow of an AIBN-initiated radical addition.
Conclusion
This compound-initiated carbon-carbon bond formation encompasses a range of powerful synthetic transformations. The Giese reaction, Minisci reaction, and AIBN-initiated additions provide versatile and often complementary approaches to construct C-C bonds. The choice of method depends on the specific substrates and desired outcome. The protocols and data presented herein serve as a guide for researchers to apply these valuable reactions in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further exploration of substrate scope and optimization of reaction conditions will continue to expand the utility of these important radical-based transformations.
References
- 1. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00283A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides [organic-chemistry.org]
- 6. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]
- 11. Structure-Based Mechanism for Oxidative Decarboxylation Reactions Mediated by Amino Acids and Heme Propionates in Coproheme Decarboxylase (HemQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tetraethyllead as an Ethyl Radical Source
For Researchers, Scientists, and Drug Development Professionals
WARNING: EXTREME HAZARD
Tetraethyllead (B6334599) (TEL) is a highly toxic organometallic compound. It is readily absorbed through the skin and lungs and can be fatal if inhaled, ingested, or in contact with skin.[1][2] TEL is also a suspected carcinogen and may damage fertility or the unborn child.[2][3] All handling of this substance must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, a full-face respirator with a suitable cartridge, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat.[4] All users must be thoroughly trained in its proper handling and storage, and emergency procedures must be in place.[1][4] Dispose of all waste containing tetraethyllead as hazardous waste in accordance with local, regional, and national regulations.[1][3]
Introduction
Tetraethyllead ((C₂H₅)₄Pb) is a volatile, colorless liquid historically used as an anti-knock additive in gasoline.[5] Its utility in this and other applications stems from the relative weakness of the carbon-lead bonds, which allows for the homolytic cleavage of these bonds upon heating to generate ethyl radicals (•C₂H₅). These highly reactive ethyl radicals can then initiate or participate in a variety of chemical reactions. While its use has been largely phased out due to its extreme toxicity and environmental impact, understanding its chemical properties and historical applications as an ethyl radical source can be valuable for specialized research purposes.
These application notes provide an overview of the use of tetraethyllead as an this compound source in several key areas of chemical synthesis, along with detailed protocols where sufficient information could be compiled from the literature.
Application Notes
Initiation of Radical Polymerization
Tetraethyllead, in combination with certain activators, can serve as an effective initiator for the free-radical polymerization of vinyl monomers. The thermal decomposition of TEL to produce ethyl radicals is the primary initiation step.
One notable system involves the use of tetraethyllead with silver nitrate (B79036) (AgNO₃).[5] In this system, it is proposed that TEL reacts with silver nitrate, particularly at low temperatures, to form ethylsilver (C₂H₅Ag). Ethylsilver is unstable and decomposes at higher temperatures to generate ethyl radicals and metallic silver.[5] These ethyl radicals then initiate the polymerization of monomers such as methyl methacrylate (B99206) and vinyl fluoride.[5]
Reaction Mechanism: (C₂H₅)₄Pb + AgNO₃ → C₂H₅Ag + (C₂H₅)₃PbNO₃ (at -78 °C) C₂H₅Ag → •C₂H₅ + Ag (at higher temperatures) •C₂H₅ + M (monomer) → C₂H₅-M• (initiation) C₂H₅-M• + n(M) → C₂H₅-(M)ₙ-M• (propagation)
Ethylation of Metal and Metalloid Halides
Tetraethyllead can be used as an ethylating agent for various metal and metalloid halides. The reaction typically involves the transfer of an ethyl group from lead to the other metal center.
A historical example is the proposed synthesis of ethylarsenious dichloride (C₂H₅AsCl₂) from arsenic trichloride (B1173362) (AsCl₃) and tetraethyllead.[6] The intended reaction involves heating the two reactants to facilitate the transfer of an ethyl group from TEL to arsenic.
Proposed Reaction: (C₂H₅)₄Pb + AsCl₃ → C₂H₅AsCl₂ + (C₂H₅)₃PbCl
This type of redistribution reaction can potentially be applied to other metalloid halides, though yields and specific conditions would need to be determined empirically.
Synthesis of Secondary Alcohols
In conjunction with titanium tetrachloride (TiCl₄), tetraethyllead can be used to synthesize secondary alcohols from aldehydes.[7] This reaction provides a method for carbon-carbon bond formation. The proposed mechanism suggests that tetraethyllead attacks an aldehyde-TiCl₄ complex, leading to the formation of the secondary alcohol after workup.[7] This method has been shown to be effective for both aromatic and aliphatic aldehydes, with high yields reported for some substrates.[7]
Co-catalyst in Ziegler-Natta Polymerization
Tetraethyllead has been explored as a component in Ziegler-Natta catalyst systems for the polymerization of olefins. In these systems, the Ziegler-Natta catalyst is typically composed of a transition metal compound (e.g., titanium tetrachloride) and a main group organometallic compound (e.g., triethylaluminium).[8][9] TEL can act as an alkylating agent and a source of ethyl groups in the activation of the catalyst and the subsequent polymerization process. The specific role and efficacy of TEL in these systems can vary depending on the other components and reaction conditions.
Experimental Protocols
Note: The following protocols are based on available literature. Due to the extreme toxicity of tetraethyllead, all procedures must be carried out with the utmost caution and adherence to safety protocols.
Protocol 1: Synthesis of Ethylarsenious Dichloride (Proposed)
This protocol is based on a proposed synthesis and should be considered a starting point for further investigation.[6]
Materials:
-
Tetraethyllead ((C₂H₅)₄Pb)
-
Arsenic trichloride (AsCl₃)
-
Inert solvent (e.g., high-boiling hydrocarbon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer/thermocouple
-
Magnetic stirrer/overhead stirrer
-
Heating mantle
-
Distillation apparatus for vacuum distillation
-
Schlenk line or inert atmosphere setup
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
In the reaction flask, dissolve arsenic trichloride in an appropriate inert solvent.
-
Slowly add tetraethyllead to the stirred solution at room temperature. An exothermic reaction may occur.
-
Heat the reaction mixture to approximately 100 °C.
-
Maintain the temperature and continue stirring for a predetermined reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS of quenched aliquots).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, ethylarsenious dichloride, can be purified by vacuum distillation.[6]
-
The residue, containing organolead compounds and inorganic lead, must be handled and disposed of as highly hazardous waste.[6]
Quantitative Data (Hypothetical):
| Reactant | Molar Ratio | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| (C₂H₅)₄Pb | 1 | - | 100 | 4 | To be determined |
| AsCl₃ | 1 | - | 100 | 4 | To be determined |
Visualizations
Diagram 1: Proposed Mechanism for TEL/AgNO₃ Initiated Polymerization
Caption: Proposed pathway for polymerization initiated by TEL and AgNO₃.
Diagram 2: Experimental Workflow for Ethylation of Arsenic Trichloride
Caption: Workflow for the proposed synthesis of ethylarsenious dichloride.
References
Application Notes: Photocatalytic Generation of Ethyl Radicals
Introduction
The introduction of ethyl groups is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. Ethyl radicals are highly reactive intermediates that enable the formation of C-C bonds under mild conditions.[1] Traditionally, the generation of such radicals relied on methods involving stoichiometric and often toxic reagents like organotin compounds.[2] The advent of visible-light photocatalysis has revolutionized this field, offering a milder, more sustainable, and highly selective alternative for generating ethyl and other alkyl radicals.[3][4] This technology utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes with suitable organic substrates to produce radical intermediates.[5] These transformations are characterized by their operational simplicity, broad functional group tolerance, and compatibility with complex molecular architectures, making them invaluable for late-stage functionalization of bioactive molecules.[1][6]
Key Advantages of Photocatalytic Generation:
-
Mild Reaction Conditions: Reactions are typically conducted at room temperature using low-energy visible light, preserving sensitive functional groups.[4]
-
High Selectivity: Photocatalytic methods can offer high levels of chemo-, regio-, and stereoselectivity.[1]
-
Sustainability: It avoids the use of toxic heavy metals like tin and reduces chemical waste.[2]
-
Versatility: A wide range of ethyl radical precursors can be utilized, including ethyl halides, peroxides, carboxylic acids, and silicates.[7][8]
Key Experiments & Quantitative Data
The photocatalytic generation of ethyl radicals has been successfully applied in various synthetic transformations. The following table summarizes quantitative data from representative studies, highlighting the efficiency and versatility of these methods.
| Reaction Type | This compound Precursor | Photocatalyst | Substrate | Product Yield | Reference |
| Minisci Alkylation | tert-Pentyl peracetate | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Lepidine | 85% | [8] |
| Giese Addition | Ethyl 2-bromoacetate | Eosin Y | Acrylonitrile | 92% | [8] |
| Deoxygenative Alkylation | Ethyl Xanthate | Eosin Y | N-Methylmaleimide | 88% | [9] |
| Reductive Coupling | Ethyl Bromide | Ir[dF(CF3)ppy]2(dtbpy)PF6 / NiBr2·diglyme | 4-Bromoanisole | 76% | [10] |
| Decarboxylative Alkylation | Propionic Acid | Ru(bpy)3Cl2 | N-Acyloxyphthalimide | 70% | [7] |
Experimental Protocols
General Protocol for Photocatalytic Minisci Ethylation of Heteroarenes
This protocol describes a general procedure for the ethylation of N-heteroarenes using an iridium-based photocatalyst and a peroxide-based this compound precursor, adapted from methodologies described in the literature.[8]
Materials and Equipment:
-
This compound Precursor: tert-Pentyl peracetate
-
Substrate: N-heterocycle (e.g., Lepidine)
-
Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (or similar Ir/Ru complex)
-
Solvent: Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
-
Additive: Trifluoroacetic acid (TFA)
-
Reaction Vessel: Schlenk tube or a vial with a magnetic stir bar and a screw cap with a septum
-
Light Source: Blue LED lamp (e.g., 450 nm) with a cooling fan. A standard setup can be seen in various research articles.[11][12][13]
-
Inert Gas: Nitrogen or Argon
-
Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, silica (B1680970) gel for chromatography).
Procedure:
-
Reaction Setup:
-
To a clean, dry Schlenk tube, add the N-heterocycle (1.0 equiv.), the photocatalyst (1-2 mol%), and a magnetic stir bar.
-
Seal the tube with a rubber septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Using a syringe, add the degassed solvent (to achieve a concentration of ~0.1 M), followed by the this compound precursor (2.0-3.0 equiv.) and trifluoroacetic acid (1.5 equiv.).
-
-
Irradiation:
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source.[11]
-
Ensure the reaction is cooled by a fan to maintain room temperature, as photocatalytic reactions can generate heat.
-
Stir the reaction mixture vigorously and irradiate for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS if necessary.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the light source.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethylated heterocycle.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic solvents are flammable and should be handled with care.
-
Avoid direct eye exposure to the high-intensity light source.
Visualizations
Reaction Mechanisms and Workflows
Caption: General oxidative quenching cycle for photocatalytic this compound generation.
References
- 1. acceledbio.com [acceledbio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic C(sp 3 ) radical generation via C–H, C–C, and C–X bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00202G [pubs.rsc.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of the Ethyl Radical in Soot Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soot, a byproduct of incomplete combustion, has significant environmental and health implications. Its formation is a complex process involving numerous chemical species and reaction pathways. Among the various radical species implicated in the initial stages of soot formation, the ethyl radical (C₂H₅) plays a crucial, though sometimes overlooked, role. These application notes provide a detailed overview of the involvement of the this compound in soot formation, summarizing key quantitative data, outlining experimental protocols for its detection, and visualizing its primary reaction pathways.
Data Presentation: Quantitative Data on this compound Reactions
The following tables summarize key kinetic parameters for reactions involving the this compound that are pertinent to soot formation. This data is essential for the development and validation of detailed kinetic models of combustion and soot inception.
Table 1: Rate Constants for this compound + O₂ Reaction
| Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| 190 - 801 | 0.2 - 6 | Pressure and temperature-dependent | [1] |
| ~700 and above | - | Pressure-independent | [1] |
Note: The reaction between the this compound and molecular oxygen is complex, with rate coefficients showing significant dependence on both temperature and pressure. Detailed experimental data and master equation simulations are necessary for accurate modeling.[1]
Table 2: Selected Rate Constants for Other Key this compound Reactions
| Reaction | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| C₂H₅ + H → C₂H₄ + H₂ | Assumed equal to analogous reactions | - | [2] |
| C₂H₅ + CH₃ → Products | Assumed equal to analogous reactions | - | [2] |
| C₂H₅ + OH → Products | - | 248 | [3] |
| C₂H₅ + Cl → Products | - | 296 | [4] |
Note: The development of comprehensive kinetic models often relies on estimating rate constants for some this compound reactions based on analogous, better-studied reactions.[2] Experimental data, particularly at combustion-relevant temperatures, is still an active area of research.
Experimental Protocols
The detection and quantification of radical species like the this compound in the harsh environment of a flame require sophisticated experimental techniques. Below are protocols for two powerful methods: Cavity Ring-Down Spectroscopy (CRDS) and Molecular Beam Mass Spectrometry (MBMS).
Protocol 1: Quantitative Measurement of Radical Concentrations using Cavity Ring-Down Spectroscopy (CRDS)
Objective: To measure the absolute concentration of radical species within a flame with high sensitivity.
Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into a high-finesse optical cavity containing the flame. The rate of decay of the light intensity ("ring-down time") is measured. The presence of an absorbing species, such as a radical, will decrease the ring-down time. By measuring the change in the ring-down time at a specific absorption wavelength of the target radical, its concentration can be determined.
Experimental Setup:
-
Laser Source: A tunable pulsed laser system (e.g., a dye laser pumped by a Nd:YAG laser) is required to generate light at the specific wavelength absorbed by the radical of interest.
-
Optical Cavity: Two highly reflective mirrors (R > 99.99%) are placed on either side of the flame to form the optical cavity.
-
Burner System: A burner that can sustain a stable, laminar flame (e.g., a McKenna burner) is positioned within the optical cavity.[5]
-
Detector: A fast photodetector (e.g., a photomultiplier tube) is placed behind the exit mirror of the cavity to measure the ring-down signal.
-
Data Acquisition: A high-speed oscilloscope or data acquisition card is used to record the exponential decay of the light intensity.
Procedure:
-
System Alignment: Align the laser beam to be collinear with the axis of the optical cavity. Ensure the laser is operating in a single transverse mode (TEM₀₀) for optimal coupling into the cavity.
-
Empty Cavity Measurement: With the flame off, measure the ring-down time (τ₀) of the empty cavity. This provides a baseline measurement of the cavity losses.
-
Flame Stabilization: Ignite and stabilize the flame within the cavity.
-
Wavelength Tuning: Tune the laser to a known absorption line of the target radical.
-
Absorption Measurement: Measure the ring-down time (τ) with the flame present and the laser tuned to the absorption wavelength.
-
Concentration Calculation: The concentration of the radical can be calculated from the Beer-Lambert law adapted for CRDS: N = (1/cσ) * (1/τ - 1/τ₀) * (L/d) where N is the number density of the radical, c is the speed of light, σ is the absorption cross-section of the radical, L is the cavity length, and d is the absorption path length through the flame.[6]
-
Spatial Profiling: By translating the burner relative to the laser beam, a spatial profile of the radical concentration can be obtained.
Data Analysis:
-
Fit the measured decay curves to an exponential function to determine the ring-down times accurately.
-
The temperature of the flame needs to be measured independently (e.g., using thermocouples or other spectroscopic techniques) to determine the temperature-dependent absorption cross-section.
Protocol 2: Identification of Radical Species in Sooting Flames using Molecular Beam Mass Spectrometry (MBMS)
Objective: To sample and identify radical and stable species directly from a flame.
Principle: MBMS involves extracting a sample from the flame through a small orifice into a vacuum system. The rapid expansion quenches the chemical reactions, and the resulting molecular beam is directed into a mass spectrometer for analysis. Photoionization using tunable synchrotron radiation is often employed to selectively ionize different species, including isomers, based on their ionization energies.
Experimental Setup:
-
Flame Chamber: A low-pressure combustion chamber is used to house the burner and sustain a stable flame. This allows for a larger reaction zone and better spatial resolution.
-
Sampling System: A quartz cone with a small orifice (typically a few hundred micrometers in diameter) is used to sample the flame.
-
Differential Pumping Stages: A series of vacuum chambers, each pumped by high-capacity pumps, are used to reduce the pressure from the flame chamber to the high vacuum required for the mass spectrometer.
-
Ionization Source: A tunable vacuum ultraviolet (VUV) light source, such as a synchrotron, is used for photoionization.[7]
-
Mass Spectrometer: A time-of-flight (TOF) mass spectrometer is commonly used to analyze the mass-to-charge ratio of the ionized species.
Procedure:
-
Flame Stabilization: Establish a stable, low-pressure premixed flame in the combustion chamber.
-
Sampling: Position the sampling cone at the desired height above the burner to sample gases from a specific region of the flame.
-
Molecular Beam Formation: The sampled gases expand through the orifice, forming a molecular beam. Collimating skimmers are used to select the central portion of the beam.
-
Photoionization: The molecular beam is crossed with the VUV photon beam. By scanning the photon energy, photoionization efficiency (PIE) curves can be generated for each mass-to-charge ratio.
-
Mass Analysis: The ions are accelerated into the TOF mass spectrometer, and their arrival times at the detector are recorded to generate a mass spectrum.
-
Species Identification: The ionization energy determined from the onset of the PIE curve is used to identify the species, including different isomers which have distinct ionization energies.[7]
Data Analysis:
-
The mass spectra provide information on the different species present at various locations in the flame.
-
By comparing the measured ionization energies with known values, specific radicals and isomers can be identified.
-
Quantitative analysis requires calibration with known concentrations of stable species.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving the this compound in the context of soot precursor formation.
Caption: Formation and consumption pathways of the this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Recombination of Propargyl Radicals: Solving the Master Equation [ouci.dntb.gov.ua]
- 4. srd.nist.gov [srd.nist.gov]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Flame Experiments at the Advanced Light Source: New Insights into Soot Formation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of Short-Lived Ethyl Radicals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of short-lived ethyl radicals.
General Challenges & FAQs
Q1: Why is it so difficult to detect ethyl radicals?
Detecting ethyl radicals is challenging primarily due to two factors:
-
Short Lifetime: Ethyl radicals are highly reactive intermediates with lifetimes that can be as short as nanoseconds, making them difficult to capture and analyze.[1]
-
Low Concentrations: Their high reactivity means they often exist at very low steady-state concentrations, frequently below the detection limits of conventional analytical techniques.[2][3]
These characteristics necessitate highly sensitive and specialized detection methods.
Q2: What are the main strategies for detecting short-lived radicals like the ethyl radical?
There are two primary approaches for detecting short-lived radicals:
-
Direct Detection: Techniques that measure the radical itself. These methods are precise but often require complex and expensive instrumentation. Examples include Electron Paramagnetic Resonance (EPR) Spectroscopy, Mass Spectrometry (MS), and Laser-Induced Fluorescence (LIF).[2]
-
Indirect Detection: Methods that use a "trap" molecule to react with the radical, forming a more stable product that can be easily detected. The most common indirect method is Spin Trapping, where the resulting stable radical adduct is analyzed by EPR.[4][5]
Caption: Diagram 1: Strategy for this compound Detection.
Troubleshooting Indirect Detection: Spin Trapping with EPR
Spin trapping is a widely used technique where a short-lived radical reacts with a spin trap to form a more persistent nitroxide radical adduct, which can then be detected by EPR spectroscopy.[4] The most common spin traps are 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).[4]
Caption: Diagram 2: The Spin Trapping Mechanism.
FAQs & Troubleshooting Guide: Spin Trapping
Q3: I don't see any EPR signal. What could be the problem?
A lack of signal is a common issue. Systematically check the following potential causes:
-
Inefficient Radical Generation: Your system may not be producing enough ethyl radicals. Confirm the efficacy of your radical source (e.g., photolysis, thermal decomposition, chemical reaction) independently if possible.
-
Incorrect Spin Trap Concentration: The spin trap concentration must be optimized. Too low, and the trapping efficiency is poor. Too high, and it may interfere with the radical generation process or lead to impurities. A typical starting concentration for DMPO is 50-100 mM.[5]
-
Spin Trap Purity: Impurities in the spin trap can quench radicals or generate interfering signals. Use high-purity spin traps and consider purification if necessary.
-
Oxygen Contamination: Molecular oxygen can broaden EPR signals, reducing their intensity. Deoxygenate your sample solution thoroughly by bubbling with an inert gas like nitrogen or argon.
-
Adduct Instability: The resulting spin adduct may be too unstable to accumulate to a detectable concentration. The stability of DMPO-superoxide adducts is notoriously low, and while carbon-centered adducts are generally more stable, their lifetime can be solvent- and temperature-dependent.
Q4: My EPR spectrum is complex and uninterpretable. How can I identify the this compound adduct?
The key to identifying a trapped radical is the hyperfine splitting pattern in the EPR spectrum. The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) creates a unique fingerprint.[6]
-
Action: Simulate the spectrum. Use software to simulate spectra based on known hyperfine splitting constants (hfs or a-values). Compare the simulation to your experimental data.
-
Isotope Labeling: If possible, use a ¹³C-labeled ethyl source. The additional splitting from the ¹³C nucleus provides definitive evidence for a carbon-centered radical.
Q5: The EPR signal is weak and has a poor signal-to-noise ratio. How can I improve it?
Caption: Diagram 3: Troubleshooting Low EPR Signal.
Quantitative Data: Hyperfine Splitting Constants
The identification of the trapped radical relies heavily on matching the experimental hyperfine splitting constants (a) to literature values. Below is a table of typical constants for adducts of PBN and DMPO. The this compound, as a primary alkyl radical, would be expected to have values in the range shown for carbon-centered radicals.
| Spin Trap | Trapped Radical | aN (Gauss) | aβ-H (Gauss) | aγ-H (Gauss) |
| PBN | Carbon-Centered (R•) | 14.5 - 15.5 | 2.5 - 4.5 | - |
| (4-methyl)phenyl• | 14.52 | 2.21 | - | |
| DMPO | Carbon-Centered (R•) | 14.0 - 16.0 | 21.0 - 24.0 | - |
| Hydroxyl (•OH) | ~14.9 | ~14.9 | - | |
| Superoxide (B77818) (O₂•⁻) | ~12.4 | ~9.9 | ~1.3 |
Data compiled from sources.[7][8] Note: Values are solvent-dependent. These constants represent the primary splittings used for identification.
Troubleshooting Direct Detection Methods
FAQs & Troubleshooting Guide: Mass Spectrometry (MS)
Q6: I am trying to detect ethyl radicals directly with MS, but I can't distinguish them from fragment ions. How can this be addressed?
This is a fundamental challenge in MS-based radical detection.[3]
-
Appearance Potential Measurements: This method involves measuring the minimum electron energy required to form a specific ion. Radicals that are present in the source before ionization will have a lower appearance potential than the same ion formed from the fragmentation of a stable parent molecule.
-
Soft Ionization: Use techniques with lower energy to minimize fragmentation of stable molecules. Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS) is particularly effective as it can be tuned to selectively ionize radicals without fragmenting larger parent molecules.[2]
-
Modulated Beam Experiments: Use a chopper to modulate the molecular beam entering the ion source. Radicals generated in the beam will have a different phase shift compared to background gases, allowing for their differentiation.
FAQs & Troubleshooting Guide: Laser-Induced Fluorescence (LIF)
Q7: My LIF signal is overwhelmed by background noise and scatter.
LIF is highly sensitive but prone to interference.[9]
-
Reduce Laser Scatter: Ensure the detection optics are positioned at a 90° angle to the laser beam. Use a series of baffles and a beam dump to minimize stray light entering the detector.[9]
-
Wavelength Filtering: Use a narrow bandpass filter or a monochromator centered on the fluorescence wavelength to reject background light and Rayleigh/Raman scatter from the excitation laser.[10]
-
Gated Detection: Use a pulsed laser and a gated detector (like an ICCD camera or a photomultiplier tube with a boxcar integrator). Set the gate to open just after the laser pulse has passed, capturing the fluorescence while rejecting the prompt scatter.
-
Background Subtraction: Measure the signal with the laser tuned off-resonance from the radical's absorption line and subtract this background from the on-resonance signal.[11]
Q8: The LIF signal is weak. How can I increase it?
-
Increase Laser Power: The LIF signal generally scales with the intensity of the excitation laser. However, be cautious of saturation, where the signal no longer increases linearly with power, and potential photochemical effects at very high power.[12]
-
Optimize Wavelength: Ensure the laser is precisely tuned to the peak of a strong absorption line of the this compound.
-
Improve Collection Efficiency: Use collection optics with a low f-number (high numerical aperture) to capture a larger solid angle of the emitted fluorescence.[11]
-
Address Quenching: In higher-pressure environments, collisions with other molecules can de-excite the radical non-radiatively (quenching), reducing the fluorescence quantum yield.[9] Working at lower pressures or in an inert buffer gas can mitigate this effect.
Experimental Protocols
Protocol: Spin Trapping of Ethyl Radicals for EPR Detection
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific experimental system.
-
Preparation of Reagents:
-
Prepare a stock solution of the spin trap (e.g., 1 M DMPO in HPLC-grade water or the solvent of your experiment). Store protected from light and heat.
-
Prepare all other solutions (e.g., radical precursor, buffers) in high-purity solvents.
-
-
Sample Preparation & Deoxygenation:
-
In an Eppendorf tube or a suitable vial, combine your buffer/solvent, the radical generating system components, and the spin trap. A typical final concentration for DMPO is 50-100 mM.[5]
-
Thoroughly deoxygenate the mixture by bubbling with dry argon or nitrogen gas for at least 10-15 minutes.
-
-
Initiation of Radical Generation:
-
Initiate the reaction (e.g., via photolysis with a UV lamp, addition of a final chemical reactant, or by raising the temperature).
-
Mix the solution quickly but gently.
-
-
Sample Loading for EPR:
-
Immediately transfer a portion of the reaction mixture into a suitable EPR sample container, such as a quartz flat cell or a capillary tube.
-
Seal the container to prevent re-oxygenation.
-
-
EPR Measurement:
-
Place the sample into the EPR cavity.
-
Tune the spectrometer to the sample.
-
Acquire the EPR spectrum. Typical parameters for nitroxide adducts include a center field of ~3500 G, a sweep width of 100 G, and a modulation amplitude of 0.5-1.0 G.
-
To improve the signal-to-noise ratio, acquire multiple scans and average them.
-
-
Control Experiments:
-
Always run control experiments to ensure the observed signal is from the trapped this compound.[5] A critical control is to run the entire experiment without the radical precursor. No signal should be observed. Another is to run it without the spin trap.
-
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Application of UHPLC-ESI-MS/MS to Identify Free Radicals via Spin Trapping with BMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spin trapping - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 10. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. phyweb.phys.soton.ac.uk [phyweb.phys.soton.ac.uk]
optimizing reaction conditions to favor ethyl radical formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing reaction conditions to favor ethyl radical formation.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments aimed at generating ethyl radicals.
Question: My this compound yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields of ethyl radicals can stem from several factors related to precursor stability, reaction conditions, and competing side reactions. Here are common causes and troubleshooting steps:
-
Inefficient Precursor Decomposition: The primary step is the homolytic cleavage of the bond to form the radical. If this is inefficient, the yield will be low.
-
Thermal Methods: Ensure the temperature is high enough to overcome the bond dissociation energy (BDE) of the precursor. For example, the thermal decomposition of azoethane (B3057528) is typically carried out at high temperatures (above 1000 K).[1][2] Lower temperatures will result in a slower rate of radical formation.[3]
-
Photochemical Methods: Check the wavelength and intensity of your light source. The precursor must absorb light at the wavelength you are using.[4][5] Ensure the quantum yield for radical formation is favorable.[6] Also, verify the integrity of your photocatalyst if you are using one.[7][8]
-
-
Sub-optimal Initiator Concentration: For reactions requiring a radical initiator (e.g., AIBN, triethylborane), its concentration is crucial. Too little initiator will result in slow initiation, while too much can sometimes lead to undesired side reactions.[6]
-
Competing Reactions: Once formed, ethyl radicals can be consumed by non-productive pathways.
-
Recombination/Disproportionation: Ethyl radicals can react with each other to form n-butane (recombination) or ethane (B1197151) and ethene (disproportionation).[1] Lowering the radical concentration by using a lower initiator concentration or a slower rate of precursor addition can sometimes minimize these bimolecular reactions.
-
Reaction with Solvent: The solvent should be relatively inert to radical attack. Certain solvents can quench the radical or participate in hydrogen abstraction. Nonpolar solvents are often favored for radical reactions.[6]
-
-
Precursor Purity: Impurities in the starting material can interfere with the reaction. Ensure your this compound precursor is of high purity.
Question: I'm observing significant side products like ethane, ethene, and n-butane. How can I minimize these?
Answer: The formation of these products is characteristic of this compound reactions. Ethane and ethene result from disproportionation, while n-butane comes from recombination.
C₂H₅• + C₂H₅• → C₂H₆ + C₂H₄ (Disproportionation) C₂H₅• + C₂H₅• → C₄H₁₀ (Recombination)
To minimize these side reactions, which are second-order in the this compound concentration, you should aim to keep the steady-state concentration of ethyl radicals low. This can be achieved by:
-
Slowing the Rate of Generation: Decrease the temperature (for thermal methods) or the light intensity (for photochemical methods).
-
Reducing Precursor Concentration: Use a more dilute solution of the radical precursor.[2]
-
Efficient Trapping: Ensure your substrate (the molecule you want the this compound to react with) is present in a sufficient concentration to trap the radical as it is formed, outcompeting the self-reaction pathways.
Question: My photochemical reaction is not initiating. What should I check?
Answer: If your photochemical reaction fails to start, follow this checklist:
-
Wavelength Compatibility: Confirm that your light source's emission spectrum overlaps with the absorption spectrum of your radical precursor or photocatalyst.[4][9]
-
Light Source Integrity: Check the age and output of your lamp. The intensity may have decreased over time.
-
Reaction Vessel Material: Ensure your reaction vessel is transparent to the required wavelength of light (e.g., use quartz for UV light instead of Pyrex).
-
Catalyst Activity: If using a photoredox catalyst, ensure it has not degraded.[7] Some catalysts are sensitive to air or moisture.
-
Degassing: Oxygen can quench excited states and react with radicals. Ensure your solvent and reaction mixture have been properly degassed.
-
Precursor Stability: Verify that your radical precursor has not decomposed during storage.
Question: I am using triethylborane (B153662) (Et₃B) as a radical initiator, but the reaction is sluggish. How can I optimize it?
Answer: Triethylborane requires the presence of molecular oxygen (O₂) to initiate radical formation.[10] The reaction between Et₃B and O₂ generates an this compound.[10][11]
-
Controlled Air/Oxygen Introduction: The reaction is often initiated by introducing a small, controlled amount of air or oxygen into the reaction vessel. If the reaction is sluggish, the amount of oxygen may be insufficient. Conversely, too much oxygen can be detrimental as it can act as a radical trap.[10] The process is typically managed by performing the reaction under an inert atmosphere and then introducing a specific volume of air with a syringe.
-
Temperature: While Et₃B can initiate radicals at very low temperatures (e.g., -78 °C), the overall reaction rate may still be temperature-dependent.[11] A modest increase in temperature might improve the rate.
Frequently Asked Questions (FAQs)
Question: What are the most common precursors for generating ethyl radicals?
Answer: A variety of precursors can be used, chosen based on the desired reaction conditions (thermal, photochemical, etc.). Common classes include:
-
Azoalkanes: Azoethane (C₂H₅N=NC₂H₅) decomposes upon heating to produce two ethyl radicals and a molecule of nitrogen gas.[1][2][12]
-
Alkyl Halides: Ethyl iodide or bromide can generate ethyl radicals, often through photochemical cleavage or by using radical initiators like tin hydrides or via photoredox catalysis.[4]
-
Peroxides: Diacyl peroxides can be used to generate radicals under photochemical or thermal conditions.[4]
-
Organoboranes: Triethylborane (Et₃B) is a popular initiator that generates ethyl radicals in the presence of oxygen.[10][11]
-
Carboxylic Acids & Derivatives: Carboxylic acids can be converted to precursors like Barton esters, which undergo photochemical decomposition to radicals.[4]
Question: What are the main advantages of photochemical over thermal methods for this compound generation?
Answer: Photochemical methods offer several key advantages:
-
Mild Conditions: Reactions can often be run at room temperature, which helps to prevent the degradation of sensitive substrates and products.[7]
-
Greater Control: The reaction can be started and stopped simply by turning the light source on or off, offering precise temporal control.
-
High Selectivity: Photochemical activation can be more selective, as it targets specific chromophores in the molecule, avoiding the generalized heating that can lead to multiple side reactions.[4]
-
Greener Alternatives: The development of photoredox catalysis has provided alternatives to toxic reagents like tin hydrides, which were traditionally used for generating radicals from alkyl halides.[4][13]
Question: How does temperature affect this compound formation and subsequent reactions?
Answer: Temperature is a critical parameter in optimizing reactions involving ethyl radicals.
-
In Thermal Generation: For thermally induced radical formation, such as the pyrolysis of azoethane, higher temperatures increase the rate of radical generation by providing the necessary energy to break the chemical bond.[1][2] The product distribution can also vary significantly with temperature. For instance, in azoethane pyrolysis, higher temperatures (above 1300 K) favor the formation of ethylene (B1197577) and acetylene, while lower temperatures (below 1250 K) favor ethylene, propane, and n-butane.[1]
-
In Subsequent Reactions: The rates of subsequent reactions of the this compound (e.g., addition to an alkene, hydrogen abstraction) are also temperature-dependent. The Arrhenius equation describes this relationship, where the rate constant increases with temperature.
-
Stability of the Radical: At very high temperatures, the this compound itself can decompose into an ethylene molecule and a hydrogen atom.[3][14]
Question: What is the role of a radical initiator and how do I choose one?
Answer: A radical initiator is a substance that can produce radical species under mild conditions and promote the start of a radical chain reaction. The choice of initiator depends on the reaction conditions:
-
Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide decompose at a predictable rate at a specific temperature to generate radicals. You should choose an initiator that has an appropriate half-life at your desired reaction temperature.
-
Photochemical Initiators: These compounds, including many photoredox catalysts, generate radicals upon irradiation with light of a suitable wavelength.[4][7] The choice depends on the redox properties of your substrate and the desired reaction pathway (oxidative or reductive quenching).
Question: Are there greener alternatives to traditional tin-based reagents for generating ethyl radicals?
Answer: Yes. The toxicity of organotin compounds like tributyltin hydride (Bu₃SnH) has driven significant research into greener alternatives.[4][13] Prominent modern approaches include:
-
Photoredox Catalysis: This has become a powerful tool for generating alkyl radicals from a wide range of precursors (including alkyl halides, carboxylic acids, and peroxides) under mild conditions using visible light.[4][7][8]
-
Silanes: Tris(trimethylsilyl)silane ((TMS)₃SiH) is a less toxic alternative to tin hydrides.[4]
-
H-atom Transfer (HAT) Catalysis: Thiols and other reagents can be used in catalytic cycles to generate alkyl radicals via hydrogen atom transfer.[7][8]
-
Electrochemical Methods: Electrochemistry provides a reagent-free method for generating radicals through oxidation or reduction at an electrode.[15]
Data Presentation
Table 1: Influence of Temperature on Product Distribution in Azoethane Pyrolysis
Data summarized from a study using a shock tube coupled to a time-of-flight mass spectrometer.[1][2]
| Temperature Range | Primary Carbon Products Observed |
| Below 1250 K | Ethylene (C₂H₄), Propane (C₃H₈), n-Butane (C₄H₁₀) |
| Above 1300 K | Ethylene (C₂H₄), Acetylene (C₂H₂) |
Experimental Protocols
Protocol 1: General Procedure for Photochemical this compound Generation via Photoredox Catalysis
Disclaimer: This is a generalized protocol. Specific conditions such as catalyst, solvent, and precursor concentrations must be optimized for each specific reaction.
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the this compound precursor (e.g., ethyl iodide, 1.2 equivalents), the substrate (1.0 equivalent), and the photocatalyst (e.g., an Iridium or Ruthenium complex, 1-2 mol%).
-
Solvent Addition: Add the desired solvent (e.g., DMF, MeCN, previously degassed) via syringe. The concentration is typically in the 0.05-0.1 M range.
-
Degassing: Subject the reaction mixture to 3-4 cycles of freeze-pump-thaw to remove dissolved oxygen. Alternatively, sparge the mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Initiation: Place the reaction vessel near a light source (e.g., a Blue LED lamp, 450 nm) and begin vigorous stirring. The reaction vessel may require cooling with a fan to maintain a constant temperature (typically room temperature).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary, and follow a standard extraction and purification procedure (e.g., column chromatography) to isolate the desired product.
Protocol 2: Thermal Generation of Ethyl Radicals from Azoethane (Shock Tube Experiment)
Disclaimer: This protocol describes a specialized experiment conducted under high-temperature, high-vacuum conditions and should only be performed by trained personnel with appropriate equipment.[1][2]
-
Mixture Preparation: Prepare a dilute mixture of azoethane in an inert bath gas (e.g., 0.5% azoethane in Neon).
-
Apparatus: The experiment is conducted in a shock tube coupled to a time-of-flight mass spectrometer. This allows for rapid heating and real-time analysis of the products.
-
Initiation: A shock wave is passed through the gas mixture, rapidly heating it to a specific high temperature (e.g., 1000-1540 K) in microseconds.[2] This induces the thermal decomposition (pyrolysis) of azoethane: C₂H₅N₂C₂H₅ → 2 C₂H₅• + N₂.
-
Analysis: The reaction products are sampled and analyzed by the mass spectrometer over a very short reaction time (e.g., 250 microseconds) to determine the product distribution as a function of temperature.[2]
Visualizations
Caption: General workflow for an experiment involving this compound generation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Explain the factors affecting the reactivity of radical reactions in phys.. [askfilo.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Photocatalytic C(sp 3 ) radical generation via C–H, C–C, and C–X bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00202G [pubs.rsc.org]
- 9. Photochemical Generation of Radicals from Alkyl Electrophiles - SYNFORM - Thieme Chemistry [thieme.de]
- 10. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Ethyl Radical Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ethyl radical chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in experiments involving ethyl radicals?
A1: Ethyl radicals are highly reactive species, and several side reactions can occur, impacting product yield and purity. The most prevalent side reactions include:
-
Disproportionation and Combination: Two ethyl radicals can react with each other in two ways: combination to form n-butane or disproportionation to yield ethane (B1197151) and ethylene (B1197577).[1][2]
-
Reaction with Oxygen: In the presence of oxygen, ethyl radicals can be scavenged to form various oxidation products, primarily ethylene and ethylene oxide.[3] Acetaldehyde may also form as a secondary product.
-
Unintended Polymerization: Ethyl radicals can initiate the polymerization of susceptible monomers present in the reaction mixture, leading to the formation of unwanted polymers and consumption of the desired radical species.[4][5]
-
Hydrogen Abstraction: Ethyl radicals can abstract hydrogen atoms from solvents, reagents, or even the desired product, leading to the formation of ethane and new radical species that can initiate other unwanted reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered in this compound chemistry.
Problem 1: Low yield of the desired product with significant formation of n-butane.
Possible Cause: The primary cause of significant n-butane formation is the combination (dimerization) of ethyl radicals. This process competes with the desired reaction pathway, reducing the availability of ethyl radicals to react with your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields due to butane formation.
Solutions:
-
Decrease the concentration of the radical initiator: A lower initiator concentration will generate ethyl radicals at a slower rate, reducing the likelihood of two radicals encountering each other and combining.
-
Slow addition of the radical initiator: Adding the initiator dropwise over a period of time maintains a low steady-state concentration of ethyl radicals.
-
Lower the reaction temperature: Radical combination reactions typically have a low activation energy. Lowering the temperature can disfavor this bimolecular process relative to the desired unimolecular or bimolecular reaction with the substrate, which may have a higher activation energy.
Problem 2: Formation of significant amounts of ethane and ethylene as byproducts.
Possible Cause: The presence of both ethane and ethylene strongly suggests that disproportionation of ethyl radicals is a major side reaction. In this process, one this compound abstracts a hydrogen atom from another, resulting in the formation of a saturated alkane (ethane) and an alkene (ethylene).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing ethane and ethylene byproducts.
Solutions:
-
Change the solvent: The ratio of disproportionation to combination (kd/kc) can be influenced by the solvent. Non-polar solvents may favor combination over disproportionation.
-
Adjust the temperature: The activation energy for disproportionation can differ from that of combination. While the effect can be complex, systematically varying the temperature may help to minimize this side reaction. For ethyl radicals, the activation energy for combination has been found to be slightly higher than for disproportionation.[1]
Problem 3: Rapid consumption of starting materials without the formation of the desired product, possibly with the formation of a viscous residue.
Possible Cause: This is a classic sign of unwanted radical polymerization .[4][5] The ethyl radicals, or radicals derived from your starting material, are initiating a chain reaction with the monomeric units of your reactant or solvent, leading to the formation of oligomers or polymers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing unwanted polymerization.
Solutions:
-
Add a radical inhibitor: Introducing a small quantity of a radical scavenger or inhibitor can terminate the polymerization chain reactions. Common inhibitors include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and hydroquinone.[6] Care must be taken to use a concentration that inhibits polymerization without completely quenching the desired radical reaction.
-
Lower the concentration of the monomer: If your substrate is acting as the monomer, reducing its concentration by dilution can decrease the rate of polymerization.
-
Control the temperature: Polymerization is often exothermic. Maintaining a stable and, if possible, lower temperature can help to control runaway polymerization.
Problem 4: Reaction is sluggish or does not go to completion, and mass spectrometry analysis shows evidence of oxidized byproducts.
Possible Cause: Your reaction is likely being hampered by the presence of molecular oxygen . Ethyl radicals react rapidly with oxygen, which can act as a radical scavenger and divert the ethyl radicals from their intended reaction pathway.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for issues caused by oxygen contamination.
Solutions:
-
Thoroughly degas all solvents and liquid reagents: The most effective method for removing dissolved oxygen is to perform several "freeze-pump-thaw" cycles.[7][8] An alternative, though less rigorous, method is to sparge the liquids with an inert gas (nitrogen or argon) for an extended period.
-
Maintain a positive pressure of an inert atmosphere: Ensure your reaction vessel is properly sealed and maintained under a slight positive pressure of high-purity nitrogen or argon to prevent atmospheric oxygen from entering.
Quantitative Data Summary
The following tables provide key quantitative data for common side reactions of ethyl radicals.
Table 1: Disproportionation to Combination Ratio (kd/kc) for Ethyl Radicals
| Temperature (K) | Phase | kd/kc | Reference |
| 298 | Gas | 0.14 | [1] |
| 173 | Gas | 0.12 | [1] |
| Room Temp | Liquid | ~0.35 | [1] |
Note: The kd/kc ratio can be influenced by the solvent and the specific reaction conditions.
Table 2: Rate Constants for the Reaction of Ethyl Radicals with Molecular Oxygen
| Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 294 - 1002 | 1 - 10 | Varies with T and P | [9] |
| 190 - 801 | 0.2 - 6 | Varies with T and P | [7] |
| 673 - 813 | ~4.5 | ~1 x 10⁻¹³ | [3] |
Note: The reaction of ethyl radicals with oxygen is complex and pressure-dependent at lower temperatures.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in this compound Chemistry
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) to remove any adsorbed water.
-
Solvent and Reagent Degassing: Degas all solvents and liquid reagents by subjecting them to at least three freeze-pump-thaw cycles. For thermally sensitive compounds, sparging with an inert gas for 30-60 minutes is an alternative.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for the transfer of all reagents.
-
Controlled Reagent Addition: If using a radical initiator, prepare a solution of the initiator in a degassed solvent and add it to the reaction mixture dropwise via a syringe pump over the desired reaction time. This helps to maintain a low concentration of radicals.
-
Temperature Control: Maintain the reaction at the desired temperature using a suitable cooling or heating bath. For reactions sensitive to disproportionation, consider running the reaction at a lower temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by cooling or adding a radical scavenger if necessary) before exposing it to air.
Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and carefully concentrate the sample under reduced pressure.
-
Dissolve the residue in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.[10]
-
Transfer the sample to a GC vial.
-
-
GC-MS Parameters (General Example):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5MS or HP-5MS) is often suitable for separating common byproducts like ethane, ethylene, and butane.
-
Oven Program: Start at a low temperature (e.g., 40 °C) to resolve volatile components, then ramp to a higher temperature (e.g., 250-300 °C) to elute less volatile products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for your expected products and byproducts (e.g., m/z 30-400).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to your starting materials, desired product, and any byproducts by comparing their mass spectra to libraries (e.g., NIST) and their retention times to authentic standards if available.
-
Quantify the relative amounts of each component by integrating the peak areas.
-
This technical support center provides a starting point for troubleshooting common issues in this compound chemistry. For more specific problems, consulting the primary literature for reactions similar to your own is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Radical disproportionation - Wikipedia [en.wikipedia.org]
- 3. Reactions of ethyl radicals with oxygen over the temperature range 400–540° C - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. medium.com [medium.com]
- 10. uoguelph.ca [uoguelph.ca]
Technical Support Center: Quenching Ethyl Radical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl radical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quenching this compound reactions?
A1: this compound reactions are typically quenched by introducing radical scavengers that react with the ethyl radicals to form stable, non-radical products. Common quenching agents include phenolic compounds, thiols, and various alcohols. The choice of quencher often depends on the specific reaction conditions and the compatibility with downstream analytical techniques.
Q2: How can I monitor the progress of my this compound reaction and confirm quenching?
A2: Several analytical techniques can be employed to monitor the reaction and confirm successful quenching. Electron Paramagnetic Resonance (EPR) spectroscopy, often coupled with a spin trapping agent like Phenyl-N-tert-butyl nitrone (PBN), allows for the detection and quantification of radical species.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify and quantify the radical adducts.[1] For specific systems, UV-vis spectrophotometry can be a viable method to follow the reaction.[1]
Q3: Can the quenching process interfere with my final product analysis?
A3: Yes, the quenching agent or the products of the quenching reaction can potentially interfere with subsequent analyses. It is crucial to select a quencher that does not co-elute with your product in chromatography, does not interfere with spectroscopic measurements, and is easily separable during workup. Running control experiments with the quencher alone is recommended.
Troubleshooting Guide
Issue 1: Incomplete Quenching of the Reaction
-
Possible Cause: Insufficient amount of quenching agent.
-
Solution: Increase the molar excess of the quenching agent relative to the expected concentration of ethyl radicals. A 5- to 10-fold excess is a common starting point.
-
-
Possible Cause: Low reactivity of the quenching agent.
-
Solution: Switch to a more reactive quenching agent. For example, thiols like glutathione (B108866) and cysteine have been shown to be effective.[1]
-
-
Possible Cause: Poor mixing of the quenching agent.
-
Solution: Ensure vigorous stirring upon addition of the quenching agent to the reaction mixture.
-
Issue 2: Exothermic Reaction Upon Quenching
-
Possible Cause: Highly concentrated reaction mixture or a very fast quenching reaction.
-
Solution: Cool the reaction vessel in an ice bath before and during the dropwise addition of the quenching agent.[2] This will help to dissipate the heat generated and maintain control over the reaction.
-
Issue 3: Unexpected Side Products After Quenching
-
Possible Cause: The quenching agent is reacting with other components in the reaction mixture.
-
Solution: Review the compatibility of your chosen quencher with all reagents and solvents in your system. It may be necessary to choose a more inert quenching agent.
-
-
Possible Cause: The this compound is reacting to form other products before being quenched.
-
Solution: Add the quenching agent as soon as the desired reaction is complete, as indicated by your reaction monitoring method (e.g., TLC or LC-MS).[2]
-
Quantitative Data on Quenching Agents
The following table summarizes the effectiveness of various compounds in inhibiting the formation of a PBN/1-hydroxythis compound (a type of this compound) adduct, as measured by EPR spin adduct intensity.
| Quenching Agent (5 mM) | Mean PBN/1-HER Adduct Intensity (% of Control) | Standard Deviation |
| Caffeic Acid | 5.6 | 1.3 |
| Ferulic Acid | 10.6 | 1.8 |
| Gallic Acid | 2.5 | 0.8 |
| Cysteine | 2.9 | 0.8 |
| Glutathione | 2.4 | 1.1 |
| 3-Mercaptohexan-1-ol | 1.7 | 0.6 |
Data adapted from a study on 1-hydroxyethyl radicals in a model wine solution.[1]
Experimental Protocols
Protocol 1: General Procedure for Quenching an this compound Reaction
-
Reaction Monitoring: Continuously monitor the progress of the this compound reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Preparation for Quenching: Once the reaction has reached completion, prepare a solution of the chosen quenching agent. The quencher should be dissolved in a solvent that is miscible with the reaction mixture.
-
Cooling: If the quenching reaction is known or suspected to be exothermic, cool the reaction vessel to 0 °C using an ice-water bath.[2]
-
Quenching: Add the quenching agent solution dropwise to the reaction mixture with vigorous stirring.
-
Confirmation of Quenching: After the addition is complete, allow the mixture to stir for an additional 10-15 minutes. Take an aliquot of the reaction mixture and analyze it using the same method as in step 1 to confirm the absence of the starting material and the this compound intermediates.
-
Workup: Proceed with the standard workup and purification procedure for your desired product.
Protocol 2: Sample Preparation for EPR Analysis of this compound Quenching
This protocol is adapted from a study investigating 1-hydroxyethyl radicals.[1]
-
Prepare a Model Solution: Prepare a model solution that mimics your reaction environment. For example, a model wine solution can be prepared with 12% ethanol (B145695) and 8 g/L tartaric acid at a specific pH.
-
Deoxygenate: Transfer the model solution to a test tube and sparge gently with nitrogen gas for 2 minutes to create deoxygenated conditions.
-
Add Reagents: To the deoxygenated solution, add your compound of interest, the spin trap (e.g., PBN), and the quenching agent to be tested.
-
Initiate Radical Formation: Initiate the formation of ethyl radicals. A common method is the Fenton reaction, where Fenton reagents (e.g., [H₂O₂] = 1 mM, [Fe(II)] = 100 µM) are added.[1]
-
EPR Measurement: Transfer the solution to a quartz EPR flat cell and acquire the EPR spectrum immediately. Spectra are typically recorded at room temperature.
-
Data Analysis: Analyze the intensity of the spin adduct signal to determine the extent of radical quenching.
Visualizations
Caption: Workflow for quenching this compound reactions.
Caption: Mechanism of radical quenching via hydrogen atom transfer.
References
improving the stability of ethyl radical intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl radical intermediates. The information is designed to help address common experimental challenges related to the stability of these reactive species.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound intermediates.
Question: My reaction involving an this compound intermediate is showing low product yield and significant side products. How can I improve the stability of the intermediate?
Answer: Low yields and the formation of side products in reactions with this compound intermediates often point to the instability of the radical. Here are several strategies to consider for enhancing stability and improving reaction outcomes:
-
Substituent Effects: The local electronic environment of the radical center is paramount.
-
Hyperconjugation: Ensure the this compound is as substituted as possible. The stability of alkyl radicals increases from primary to secondary to tertiary.[1][2][3][4] While you are working with an ethyl (primary) radical, any substitution on the carbon bearing the radical will help.
-
Resonance: If your molecular design allows, introduce a group capable of resonance stabilization adjacent to the radical center. Groups like vinyl, phenyl, or carbonyl can delocalize the unpaired electron, significantly increasing the radical's lifetime.[1][4][5][6][7]
-
Inductive Effects: Attaching electron-donating groups near the radical center can help to stabilize the electron-deficient species.[6][8]
-
-
Solvent Selection: While often overlooked in radical chemistry, the solvent can play a crucial role.[9][10]
-
For radicals that can exhibit charge-separated resonance forms (a "captodative effect" with both an electron-donating and an electron-withdrawing group), polar solvents can be particularly effective at stabilization.[11][12][13] Consider transitioning from nonpolar solvents like toluene (B28343) to more polar options like DMF.[11][12][13]
-
Solvents can also influence reaction kinetics through differential solvation of reactants and transition states.[10] Experimenting with a range of solvents is recommended.
-
-
Steric Hindrance: Increasing the steric bulk around the radical center can provide kinetic stability.[14][15][16] Bulky substituents can act as a shield, preventing the radical from engaging in unwanted side reactions like dimerization.[15][16]
Question: I am observing an unexpected reaction pathway. Could the hybridization of my radical intermediate be a factor?
Answer: Yes, the hybridization of the carbon atom bearing the unpaired electron can influence the radical's stability and reactivity. Radical stability generally decreases as the s-character of the orbital containing the unpaired electron increases.[1] This means that radicals on sp³-hybridized carbons are more stable than those on sp² or sp-hybridized carbons. If your reaction conditions could be promoting a change in hybridization, this might lead to a less stable radical that follows an alternative reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that stabilize an this compound?
A1: The primary stabilizing factor for a simple this compound is hyperconjugation.[2][17] This is the interaction of the electrons in the C-H sigma bonds on the adjacent methyl group with the partially filled p-orbital of the radical carbon.[2] This delocalization of electron density stabilizes the electron-deficient radical center.[8] For substituted ethyl radicals, resonance is a much more powerful stabilizing effect.[4][6]
Q2: How does an this compound's stability compare to other alkyl radicals?
A2: The stability of alkyl radicals follows the trend: tertiary > secondary > primary > methyl.[1][3] An this compound is a primary radical, making it more stable than a mthis compound but less stable than secondary (e.g., isopropyl) or tertiary (e.g., tert-butyl) radicals.[18] This trend is largely attributed to the increasing degree of hyperconjugation with more alkyl substituents.[2][4] However, some recent computational studies suggest that while the C-H bond becomes weaker with more substitution, the radical itself may be destabilized by steric congestion, with the parent alkane being even more destabilized.[19][20]
Q3: Can solvent choice really make a difference in a radical reaction?
A3: Yes, solvent effects in radical reactions can be significant, contrary to the common misconception that they are negligible.[9][10] Polar solvents can stabilize radicals that have charge-separated resonance structures, a phenomenon known as the captodative effect.[11][12][13] This stabilization can be substantial, with shifts in radical-dimer association constants of up to 100-fold observed when moving from a nonpolar to a polar solvent.[11][12]
Q4: What is the role of steric effects in radical stability?
A4: Steric effects primarily contribute to the kinetic stability of a radical.[15][16] By introducing bulky groups around the radical center, you can physically hinder its ability to react with other molecules, including dimerization with another radical.[14][16] This doesn't necessarily change the inherent thermodynamic stability of the radical, but it increases its lifetime in solution, allowing for the desired reaction to occur.[16]
Data Presentation
Table 1: Relative Stability of Alkyl Radicals
This table summarizes the generally accepted trend in alkyl radical stability based on substitution. The stability is inversely correlated with the bond dissociation energy (BDE) of the C-H bond that is broken to form the radical.
| Radical Type | Example | Relative Stability | Typical C-H BDE (kcal/mol) |
| Methyl | CH₃• | Least Stable | ~105 |
| Primary (1°) | CH₃CH₂• (Ethyl) | More Stable | ~101 |
| Secondary (2°) | (CH₃)₂CH• | Even More Stable | ~98.5 |
| Tertiary (3°) | (CH₃)₃C• | Most Stable | ~96.5 |
Note: BDE values are approximate and can vary slightly depending on the specific molecule and measurement technique.
Experimental Protocols
Protocol: Free Radical Bromination of Ethylbenzene (B125841)
This protocol illustrates a typical reaction involving a radical intermediate and highlights where the stability of the radical is critical. The reaction proceeds via a benzylic radical, which is significantly stabilized by resonance.
Objective: To selectively brominate the benzylic position of ethylbenzene using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethylbenzene (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is often initiated with a heat lamp to promote the homolytic cleavage of the initiator.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is converted to succinimide (B58015), which will float on top of the CCl₄.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1-bromo-1-phenylethane.
Critical Step - Radical Formation and Stability: In step 3, the initiator decomposes to form radicals, which then abstract a hydrogen atom from the benzylic position of ethylbenzene. This forms a secondary benzylic radical. The high stability of this radical, due to resonance delocalization of the unpaired electron into the phenyl ring, is the reason for the high selectivity of this reaction for the benzylic position over other C-H bonds in the molecule.
Visualizations
Caption: Key factors influencing the stability of radical intermediates.
Caption: Troubleshooting workflow for reactions with unstable radical intermediates.
Caption: Hyperconjugation stabilizing an this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gauthmath.com [gauthmath.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. What are the factors affecting the stability of radical intermediates? - Blog [nuomengchemical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organic chemistry - Why do electron donating groups stabilize free radicals? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Radical Reactivity: Steric Effects [jove.com]
- 15. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06143F [pubs.rsc.org]
- 16. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - PMC [pmc.ncbi.nlm.nih.gov]
- 17. adichemistry.com [adichemistry.com]
- 18. homework.study.com [homework.study.com]
- 19. Methyl Substitution Destabilizes Alkyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]
strategies to increase the yield of ethyl radical-derived products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to increase the yield of ethyl radical-derived products through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound-derived products?
A1: The yield is influenced by several critical factors, including the method of radical generation, reaction temperature, concentration of reactants and initiators, choice of solvent, and the purity of all reagents.[1][2][3] Optimizing the stoichiometry and reaction time is also essential for maximizing product formation and minimizing side reactions.[1][4]
Q2: Which precursors are most effective for generating ethyl radicals?
A2: The choice of precursor is crucial and depends on the specific reaction conditions. Common and effective precursors include:
-
Organoboron Compounds (e.g., Triethylborane, Et₃B): Often used with oxygen (O₂) as an initiator, this method is effective for generating ethyl radicals under mild conditions.[5]
-
Redox-Active Esters (e.g., Barton Esters): These can be activated thermally or photochemically to produce radicals via decarboxylation.[6][7]
-
Alkyl Sulfoxides: These can serve as general precursors to alkyl radicals under mild, visible-light-mediated conditions.[8]
-
Photoredox Catalysis Precursors: Substrates like organotrifluoroborates or bis(catecholato)silicates can generate alkyl radicals efficiently in the presence of a photocatalyst and a light source.[9][10]
Q3: How does temperature control affect reaction yield?
A3: Temperature is a critical parameter. An increase in temperature generally accelerates the reaction rate.[1] However, excessively high temperatures can lead to undesirable side reactions, decomposition of the desired product, or premature termination of radical chains, thereby reducing both yield and purity.[1][2] The optimal temperature must balance sufficient kinetic energy for the reaction with the stability of the reactants and products.[2]
Q4: What is the role of a radical initiator and how does its concentration impact the yield?
A4: A radical initiator is a substance that can produce radical species under mild conditions and promote the formation of the desired this compound.[11] The concentration of the initiator is vital; a higher concentration can generate more radicals and increase the overall reaction rate.[3] However, an excessive amount can also lead to a higher rate of termination reactions, where radicals react with each other instead of the substrate, thus lowering the product yield.[2]
Q5: Can solvent choice significantly alter the outcome of an this compound reaction?
A5: Yes, the solvent can have a significant impact. While solvent effects in radical reactions are generally less pronounced than in ionic reactions, they can still influence outcomes.[12] Halogenated solvents are often beneficial for increasing conversion rates. The solvent's viscosity can affect the diffusion of radical species, and its potential for hydrogen-atom abstraction can become a concern in slower reactions.[3][12] The choice of solvent can also affect the solubility of reactants and growing polymer chains in polymerization reactions, thereby influencing kinetics and yield.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Radical Generation | Verify the purity and stability of your radical precursor.[1] Consider switching to a more efficient precursor, such as a redox-active ester or using a photoredox catalysis approach.[6][7][9] | The precursor may have degraded or may not be suitable for your specific reaction conditions. Modern methods often provide milder and more efficient radical generation.[13] |
| Incorrect Initiator Concentration | Optimize the initiator concentration. Start with a standard concentration and perform a series of experiments with varying amounts to find the optimal level.[3] | Too little initiator results in a slow reaction, while too much can cause premature termination of radical chains.[2] |
| Presence of Inhibitors/Impurities | Ensure all reactants and solvents are pure and free from radical scavengers like oxygen (unless it's part of the initiation system) or phenols.[2] Purify reagents and thoroughly degas the solvent. | Impurities can trap radicals, effectively quenching the reaction before the desired product can form.[2][11] |
| Suboptimal Temperature | Adjust the reaction temperature. If the reaction is too slow, a modest increase may help. If side products are forming, lowering the temperature might increase selectivity and yield.[1][2] | Temperature directly controls the rates of initiation, propagation, and termination steps. An imbalance can significantly lower the yield.[2] |
| Premature Reaction Quenching | Monitor the reaction progress carefully using techniques like TLC or GC-MS and quench only upon completion or when product decomposition is observed.[14] | Quenching the reaction too early will result in incomplete conversion of the starting material.[14] |
Logical Workflow for Troubleshooting Low Yield
References
- 1. brainly.com [brainly.com]
- 2. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 3. Explain the factors affecting the reactivity of radical reactions in phys.. [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Radicals: Reactive Intermediates with Translational Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Efficiency in Ethyl Radical Polymerization
Welcome to the technical support center for ethyl radical polymerization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low polymerization efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of low efficiency in this compound polymerization?
A1: Low efficiency can manifest in several ways, including:
-
Low or no polymer yield: The most direct indicator of an inefficient reaction.
-
Low monomer conversion: A significant amount of unreacted ethylene (B1197577) monomer remains after the polymerization.
-
Low molecular weight polymer: The resulting polyethylene (B3416737) has a lower than expected average molecular weight, which can be a result of premature chain termination.[1]
-
Inconsistent reaction rates: The polymerization starts and stops intermittently or proceeds much slower than anticipated.
Q2: What are the most common initial steps to take when troubleshooting low polymerization efficiency?
A2: When encountering low efficiency, a systematic approach is crucial. The initial focus should be on the three pillars of polymerization: the monomer, the initiator, and the reaction conditions.
-
Monomer Purity: Ensure the ethylene monomer is free from inhibitors and other impurities.
-
Initiator System: Verify the initiator's activity, concentration, and appropriateness for the reaction conditions.
-
Reaction Environment: Confirm that the system is free of oxygen and that the temperature and pressure are optimal.
Troubleshooting Guides
Category 1: Low or No Monomer Conversion
Q3: My polymerization reaction shows very low or no conversion of ethylene. What are the likely causes?
A3: This is a common and frustrating issue, often pointing to fundamental problems with the reaction setup or reagents. The most probable culprits are the presence of inhibitors or an ineffective initiation system.
-
Presence of Inhibitors: Ethylene feedstock may contain inhibitors to prevent premature polymerization during transport and storage. These must be removed before use as they will scavenge the free radicals necessary for polymerization.[2]
-
Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization. Ingress of air into the reactor is a frequent cause of reaction failure.
-
Ineffective Initiator: The initiator may be inactive, used at too low a concentration, or its decomposition temperature may not have been reached.
Q4: How can I be sure that inhibitors in the monomer are the problem, and how do I remove them?
A4: If the polymerization fails to initiate, inhibitors are a prime suspect. Commercial ethylene may contain parts-per-million levels of compounds like acetylene (B1199291) which can act as inhibitors.[3] To ensure high-purity ethylene, it is recommended to pass the gas through a purification train before introducing it into the reactor.
Experimental Protocol 1: Purification of Ethylene Gas
Objective: To remove potential inhibitors and moisture from the ethylene gas stream.
Materials:
-
Ethylene gas cylinder
-
Gas purification train consisting of:
-
A column of activated alumina (B75360) for moisture removal.
-
A column of a suitable adsorbent for inhibitor removal (e.g., a metal-organic framework for acetylene removal).[3][4]
-
Oxygen-trapping column (e.g., BASF R3-11 catalyst).
-
-
Flow meter and pressure regulators.
-
Stainless steel or glass tubing for connections.
Procedure:
-
Assemble the gas purification train in the order: moisture trap, inhibitor trap, oxygen trap.
-
Ensure all connections are leak-tight.
-
Before introducing ethylene, purge the purification train with a high-purity inert gas (e.g., nitrogen or argon) to remove any air.
-
Slowly introduce the ethylene gas from the cylinder through the purification train at the desired flow rate.
-
Monitor the purity of the ethylene gas downstream of the purification train using gas chromatography (GC) if available.
-
Direct the purified ethylene gas into the polymerization reactor.
Q5: I've purified my monomer, but the reaction still isn't working. How do I troubleshoot the initiator system?
A5: An ineffective initiator system is another major cause of low or no conversion. Key factors to investigate are the initiator's concentration, decomposition rate (half-life), and the reaction temperature.[2]
-
Initiator Concentration: The rate of polymerization is directly influenced by the concentration of the initiator. Too low a concentration will result in a slow or non-existent initiation phase.
-
Reaction Temperature: Thermal initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) require a specific temperature range to decompose and generate radicals at an appropriate rate. If the temperature is too low, the rate of radical generation will be insufficient to initiate polymerization.[5]
Data Presentation: Effect of Initiator Concentration on Polymerization
While specific data for ethylene radical polymerization is sparse in publicly available literature, the general trend observed in free-radical polymerization is that increasing the initiator concentration leads to a higher rate of polymerization and, up to a certain point, higher conversion. However, excessively high initiator concentrations can lead to lower molecular weight polymers due to an increased rate of termination.[6]
Table 1: Conceptual Relationship Between Initiator Concentration and Polymerization Parameters
| Initiator Concentration | Rate of Initiation | Rate of Polymerization | Final Polymer Yield | Average Molecular Weight |
| Low | Slow | Slow | Low | High |
| Optimal | Moderate | Moderate to Fast | High | Moderate |
| High | Fast | Very Fast | High (may plateau) | Low |
Q6: My reaction starts but then stops, or the polymer yield is very low. What could be the cause?
A6: This often points to the depletion of a key reactant or the gradual ingress of an inhibitor.
-
Oxygen Leak: A small, slow leak in your reactor setup can introduce enough oxygen to terminate the propagating radical chains, effectively stopping the polymerization.
-
Initiator Burnout: If the reaction temperature is too high for the chosen initiator, it may decompose too rapidly, leading to a burst of initiation followed by a cessation of polymerization as the initiator is consumed.
To address this, a thorough leak check of your reactor system is essential. Additionally, ensure your deoxygenation procedure is robust.
Experimental Protocol 2: Freeze-Pump-Thaw Deoxygenation of the Reaction Solvent
Objective: To remove dissolved oxygen from the reaction solvent before introducing the monomer.
Materials:
-
Schlenk flask
-
High-vacuum line
-
Dewar flask
-
Liquid nitrogen or a dry ice/acetone bath
-
Inert gas (nitrogen or argon) supply
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.[7]
-
Attach the flask to the Schlenk line and ensure the stopcock is closed to the line.
-
Freeze: Immerse the flask in a dewar containing liquid nitrogen or a dry ice/acetone bath until the solvent is completely frozen.[8]
-
Pump: Once the solvent is frozen solid, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.[8][9]
-
Thaw: Close the stopcock to the vacuum line and remove the cooling bath. Allow the solvent to thaw completely. You will see bubbles of gas escaping from the liquid into the evacuated headspace.[8][9]
-
Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[7][8]
-
After the final thaw, backfill the flask with an inert gas like nitrogen or argon.[7]
Category 2: Low Molecular Weight Polymer
Q7: My polymerization is producing polyethylene, but the molecular weight is much lower than expected. What are the common causes?
A7: Low molecular weight is typically a result of premature chain termination. The most common causes are the presence of chain transfer agents, an excessively high initiator concentration, or high reaction temperatures.
-
Chain Transfer Agents (CTAs): These are compounds that can react with a growing polymer chain, terminating its growth and initiating a new, shorter chain.[10] Impurities in the monomer or solvent can act as unintended CTAs. Deliberate addition of a CTA is a method to control molecular weight.[1]
-
High Initiator Concentration: As mentioned previously, a high concentration of initiator leads to the formation of many polymer chains, resulting in a lower average molecular weight.[6]
-
High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions and also lead to a higher rate of initiation, both of which contribute to lower molecular weights.
Data Presentation: Effect of Chain Transfer Agent on Polyethylene Molecular Weight
The concentration of a chain transfer agent has a significant impact on the molecular weight of the resulting polymer. As the concentration of the CTA increases, the average molecular weight of the polymer decreases.
Table 2: Effect of Chain Transfer Agent Concentration on the Number-Average Molecular Weight (Mn) of Polyethylene[1]
| Chain Transfer Agent Concentration (mol · L⁻¹) | Number-Average Molecular Weight (Mn) (kg · mol⁻¹) |
| 0 | 187 |
| 0.02 | 58 |
| 0.04 | 34 |
| 0.06 | 24 |
| 0.08 | 29 |
Note: Data adapted from a modeled system for a single-site catalyst.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low efficiency in this compound polymerization.
Caption: Mechanism of radical scavenging by inhibitors.
Caption: Effects of key parameters on molecular weight and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 9. youtube.com [youtube.com]
- 10. US20100087606A1 - High pressure low density polyethylene resins with improved optical properties produced through use of highly active chain transfer agents - Google Patents [patents.google.com]
Technical Support Center: Suppression of Ethyl Radical Disproportionation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the suppression of ethyl radical disproportionation.
Frequently Asked Questions (FAQs)
Q1: What is this compound disproportionation?
This compound disproportionation is a bimolecular termination reaction where one this compound (C₂H₅•) abstracts a hydrogen atom from another. This process results in the formation of one molecule of ethane (B1197151) (C₂H₆) and one molecule of ethylene (B1197577) (C₂H₄). It is a competing reaction to recombination, where two ethyl radicals combine to form a single molecule of butane (B89635) (C₄H₁₀).
Q2: What is the significance of the disproportionation-to-combination ratio (k_D/k_C)?
The disproportionation-to-combination ratio, denoted as k_D/k_C, is a critical parameter that quantifies the relative rates of the two competing termination pathways for ethyl radicals. A higher k_D/k_C ratio indicates that disproportionation is the more favorable pathway, leading to a higher yield of ethane and ethylene compared to butane. Understanding and controlling this ratio is crucial in various chemical processes, including polymerization, where it can influence the polymer's molecular weight and structure.[1][2]
Q3: What are the primary factors that influence the k_D/k_C ratio for ethyl radicals?
Several factors can influence the k_D/k_C ratio for ethyl radicals:
-
Pressure: In the gas phase, increasing the pressure generally favors the disproportionation reaction over recombination.[3]
-
Solvent Polarity: In solution, the polarity of the solvent plays a significant role. More polar solvents tend to increase the k_D/k_C ratio. For instance, the ratio is higher in water compared to nonpolar organic solvents.
-
Temperature: The effect of temperature on the k_D/k_C ratio for ethyl radicals in the gas phase is generally considered to be small.[2]
-
Steric Hindrance: While less of a factor for the relatively small this compound, steric hindrance around the radical center can influence the preferred reaction pathway. More sterically hindered radicals may favor disproportionation.[1]
Q4: How can I suppress the disproportionation of ethyl radicals?
Suppressing the disproportionation of ethyl radicals typically involves introducing radical scavengers or inhibitors into the reaction system. These molecules can react with ethyl radicals at a diffusion-controlled rate, effectively trapping them before they can undergo disproportionation or recombination.
Q5: What are some common radical scavengers used to suppress this compound reactions?
Commonly used radical scavengers include stable nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and molecules like DPPH (2,2-diphenyl-1-picrylhydrazyl). These compounds are effective at trapping carbon-centered radicals. The choice of scavenger will depend on the specific experimental conditions and the reactivity of the ethyl radicals in the system.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at suppressing this compound disproportionation.
| Problem | Possible Causes | Troubleshooting Steps |
| High levels of ethane and ethylene observed despite the presence of a scavenger. | 1. Insufficient scavenger concentration: The concentration of the radical scavenger may be too low to effectively compete with the bimolecular radical-radical reactions. 2. Low scavenger reactivity: The chosen scavenger may have a low rate constant for reaction with ethyl radicals under the experimental conditions. 3. Scavenger degradation: The scavenger may be unstable under the experimental conditions (e.g., high temperature, presence of other reactive species). | 1. Increase scavenger concentration: Incrementally increase the concentration of the scavenger and monitor the product distribution. 2. Select a more reactive scavenger: Consult literature for rate constants of different scavengers with ethyl radicals and choose a more effective one. For example, TEMPO is known to have a high rate constant for trapping alkyl radicals. 3. Verify scavenger stability: Run control experiments to assess the stability of the scavenger under the reaction conditions in the absence of ethyl radicals. |
| Inconsistent or non-reproducible k_D/k_C ratios. | 1. Fluctuations in experimental conditions: Small variations in pressure, temperature, or solvent composition can affect the k_D/k_C ratio. 2. Incomplete mixing of reactants: Poor mixing can lead to localized high concentrations of radicals, affecting the observed product ratios. 3. Contamination of the reaction system: Impurities can act as initiators or inhibitors, altering the radical chemistry. | 1. Precise control of parameters: Ensure meticulous control and monitoring of pressure, temperature, and solvent composition throughout the experiment. 2. Improve mixing: Use efficient stirring or agitation methods to ensure a homogeneous reaction mixture. 3. Thoroughly clean and dry all glassware and reagents: Use high-purity solvents and reagents to minimize the impact of contaminants. |
| Difficulty in quantifying low concentrations of ethane and ethylene. | 1. Inadequate analytical sensitivity: The gas chromatography (GC) method may not be sensitive enough to detect the low concentrations of the gaseous products. 2. Poor separation of C2 hydrocarbons: The GC column and conditions may not provide adequate resolution between ethane and ethylene. 3. Sample loss during collection or injection: Gaseous products can be lost due to leaks in the sampling system or improper injection techniques. | 1. Optimize GC detector: Use a sensitive detector like a flame ionization detector (FID) and optimize its parameters. Consider using a preconcentration technique if necessary. 2. Select an appropriate GC column: Use a column specifically designed for the separation of light hydrocarbons, such as a PLOT (Porous Layer Open Tubular) column. Optimize the temperature program and carrier gas flow rate.[3][4][5] 3. Ensure a leak-tight system: Check all connections in the sampling and injection system for leaks. Use gas-tight syringes for manual injections. |
| Unidentified peaks in the gas chromatogram. | 1. Secondary reactions: The ethyl radicals may be reacting with other components in the system, leading to unexpected byproducts. 2. Impure starting materials: The precursor for generating ethyl radicals (e.g., diethyl ketone) may contain impurities. 3. Column bleed or contamination: The GC column may be degrading or contaminated, leading to extraneous peaks. | 1. Simplify the reaction system: If possible, reduce the number of components to identify the source of the side reactions. 2. Purify starting materials: Purify the radical precursor and solvents before use. 3. Condition the GC column: Condition the column according to the manufacturer's instructions to remove contaminants. If the problem persists, consider replacing the column. |
Quantitative Data
The following tables summarize key quantitative data related to the disproportionation and suppression of ethyl radicals.
Table 1: Disproportionation-to-Combination Ratios (k_D/k_C) of Ethyl Radicals under Various Conditions
| Conditions | k_D/k_C | Reference |
| Gas Phase (Low Pressure) | ~0.14 | [1] |
| Gas Phase (High Pressure) | Increases with pressure | [3] |
| Liquid Methane (-181 to -94 °C) | Higher than in gas phase | [6] |
| Non-polar solvents | ~0.14 | |
| Polar solvents (e.g., water) | Increased |
Table 2: Rate Constants for this compound Trapping by Scavengers
| Scavenger | Rate Constant (k_trap) at 298 K (M⁻¹s⁻¹) | Reference |
| TEMPO | High (diffusion-controlled) | |
| DPPH | Varies with solvent and conditions |
Experimental Protocols
Protocol 1: Generation of Ethyl Radicals via Photolysis of Diethyl Ketone and Product Analysis by GC-MS
This protocol describes the generation of ethyl radicals through the photolysis of diethyl ketone and the subsequent analysis of the gaseous products (ethane and ethylene) by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Equipment:
-
Diethyl ketone (high purity)
-
Inert gas (e.g., Argon or Nitrogen)
-
Photolysis reactor with a UV lamp (e.g., mercury lamp)
-
Gas-tight syringes
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
2. Experimental Procedure:
-
Sample Preparation: Degas a known amount of diethyl ketone by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Photolysis: Introduce the degassed diethyl ketone vapor into the photolysis reactor. Fill the reactor with an inert gas to the desired pressure.
-
Irradiation: Irradiate the reactor with the UV lamp for a specific duration to generate ethyl radicals.
-
Gas Sampling: After irradiation, carefully extract a known volume of the gas mixture from the reactor using a gas-tight syringe.
-
GC-MS Analysis: Inject the gas sample into the GC-MS system.
-
GC Parameters: Use a suitable temperature program to separate ethane, ethylene, and other potential products. A typical starting temperature could be 40°C, holding for a few minutes, followed by a ramp to a higher temperature. The injector and detector temperatures should be optimized.[3][4][5]
-
MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 15-100) to identify the products based on their mass spectra.
-
-
Quantification: Quantify the amounts of ethane and ethylene produced by comparing their peak areas to those of known calibration standards.
Protocol 2: Kinetic Study of this compound Scavenging using Laser Flash Photolysis
This protocol outlines the use of laser flash photolysis to determine the rate constant for the reaction of ethyl radicals with a scavenger.
1. Materials and Equipment:
-
Precursor for ethyl radicals (e.g., diethyl ketone)
-
Radical scavenger (e.g., TEMPO)
-
Solvent (spectroscopic grade)
-
Laser flash photolysis setup including a pulsed laser (e.g., Nd:YAG laser), a monitoring lamp, a monochromator, and a detector (e.g., photomultiplier tube).[7][8][9]
2. Experimental Procedure:
-
Sample Preparation: Prepare a solution of the this compound precursor in the chosen solvent. Prepare a stock solution of the radical scavenger.
-
Laser Flash Photolysis:
-
Place the precursor solution in a cuvette within the laser flash photolysis apparatus.
-
Excite the sample with a short laser pulse to generate ethyl radicals.
-
Monitor the decay of the transient absorption signal of the this compound at a specific wavelength over time.
-
-
Kinetic Measurements:
-
Record the decay trace of the this compound in the absence of the scavenger (this will be primarily due to self-reaction).
-
Add known concentrations of the scavenger to the solution and record the decay traces. The decay rate should increase in the presence of the scavenger.
-
-
Data Analysis:
-
Fit the decay traces to an appropriate kinetic model (pseudo-first-order under conditions of excess scavenger) to obtain the observed rate constants (k_obs).
-
Plot k_obs versus the scavenger concentration. The slope of this plot will be the bimolecular rate constant for the scavenging reaction.
-
Visualizations
Diagram 1: Reaction Pathways of Ethyl Radicals
References
- 1. Radical disproportionation - Wikipedia [en.wikipedia.org]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edinst.com [edinst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Solvent Effects on Ethyl Radical Reactivity and Lifetime
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the effects of solvents on the reactivity and lifetime of the ethyl radical.
Frequently Asked Questions (FAQs)
Q1: How do solvents influence the reactivity and lifetime of ethyl radicals?
A1: Solvents can significantly impact radical reactions through several mechanisms, contrary to the misconception that radical reactions are largely insensitive to their environment.[1][2] Key factors include:
-
Polarity and Dipole Moment: Solvents can stabilize transition states differently than ground states. For reactions involving a change in polarity, polar solvents may accelerate or decelerate the rate depending on which state is more stabilized.[3]
-
Viscosity: The viscosity of the solvent can affect the diffusion rate of radicals, influencing the rates of bimolecular reactions, such as self-termination. In more viscous solvents, the encounter rate of two radicals is lower, which can lead to a longer radical lifetime.
-
Hydrogen Bonding: Protic solvents capable of hydrogen bonding can solvate radicals and transition states, altering their energy and reactivity. For instance, hydrogen bonding to a reactant may stabilize it, increasing the activation energy for a subsequent reaction.
-
Cage Effects: In the photolytic generation of radicals, the surrounding solvent molecules can form a "cage," keeping the newly formed radical pair in close proximity and promoting recombination over diffusion and reaction with other species. The viscosity and nature of the solvent dictate the efficiency of this cage effect.
Q2: What are the common precursors for generating ethyl radicals in laser flash photolysis experiments?
A2: Common precursors for the photochemical generation of ethyl radicals include:
-
Azoethane (B3057528) (CH₃CH₂N=NCH₂CH₃): Photolysis of azoethane leads to the cleavage of the C-N bonds, yielding two ethyl radicals and a molecule of nitrogen gas.
-
Diethyl ketone (CH₃CH₂COCH₂CH₃): UV photolysis of diethyl ketone results in Norrish Type I cleavage, producing an this compound and a propionyl radical. The propionyl radical can further decarbonylate to yield a second this compound and carbon monoxide.
-
Ethyl Iodide (CH₃CH₂I): Photodissociation of ethyl iodide cleaves the C-I bond to generate an this compound and an iodine atom.
The choice of precursor depends on the specific experimental conditions, such as the desired wavelength of excitation and potential interference from other photoproducts.
Q3: Which experimental techniques are best suited for studying this compound kinetics in solution?
A3: Due to the short lifetime of the this compound, fast time-resolved techniques are necessary. The most common and powerful methods include:
-
Laser Flash Photolysis (LFP) with Transient Absorption Spectroscopy: This is a widely used technique where a short laser pulse generates the radicals, and their subsequent reactions are monitored by measuring the change in absorption of a probe light beam over time.[4] This allows for the direct determination of reaction rate constants.
-
Pulse Radiolysis: Similar to LFP, this technique uses a pulse of high-energy electrons to generate radicals in solution. It is particularly useful for studying radicals in aqueous solutions where water radiolysis can be used to initiate the desired chemistry.
-
Time-Resolved Electron Paramagnetic Resonance (TR-EPR): This technique directly detects the paramagnetic radicals and can provide information about their structure and kinetics. It is highly specific to radical species.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound kinetics using laser flash photolysis with transient absorption spectroscopy.
| Problem | Possible Causes | Solutions |
| Noisy or Weak Transient Signal | 1. Low laser pulse energy.2. Poor overlap of the pump and probe beams.3. Low radical concentration or low extinction coefficient.4. Detector or oscilloscope settings are not optimized.5. Sample degradation. | 1. Ensure the laser is operating at the specified power. Check for dirty or misaligned optics in the beam path.2. Carefully align the pump and probe beams for maximum spatial overlap within the sample cuvette.3. Increase the concentration of the precursor, but be mindful of potential inner filter effects or self-quenching.4. Adjust the detector gain and oscilloscope vertical scaling to optimize signal-to-noise. Use signal averaging to improve the signal quality.5. Use a flow cell or stir the sample between laser shots to ensure a fresh sample volume is interrogated with each pulse. |
| Signal Distortion at Early Times (Coherent Artifact) | The pump and probe laser pulses overlap in time, leading to non-resonant signals like cross-phase modulation. | This is a common artifact in ultrafast spectroscopy. The simplest solution is to exclude the initial time points (where t ≈ 0) from the kinetic analysis. Alternatively, measure the transient signal of the pure solvent and subtract it from the sample data, though this may not be a perfect correction. |
| Shifting Spectral Peaks Over Time | 1. Solvatochromism: The solvent molecules are reorienting around the newly formed radical, causing a time-dependent shift in its absorption spectrum.2. A second transient species is forming as the initial one decays, leading to overlapping spectra. | 1. This is a real physical process. To confirm, study the dynamics in solvents of different viscosities; solvent relaxation is viscosity-dependent.2. Use global kinetic analysis to fit the data at multiple wavelengths simultaneously to deconvolve the contributions of each species. |
| Observed Kinetics Do Not Fit a Simple Model | 1. Multiple competing reactions are occurring (e.g., radical-radical termination, reaction with solvent, reaction with precursor).2. Interference from precursor or product absorption.3. Presence of impurities (e.g., oxygen). | 1. Design the experiment to isolate the reaction of interest. For example, use a low radical concentration to minimize self-termination when studying a pseudo-first-order reaction.2. Measure the static absorption spectra of the precursor and final products to identify any spectral overlap with the transient radical.3. Thoroughly degas the solvent and sample solution to remove dissolved oxygen, which is a highly efficient radical quencher. |
Quantitative Data on this compound Reactivity
| Reaction | Solvent/Phase | Rate Constant (k) | Temperature (K) |
| C₂H₅• + C₂H₅• → n-C₄H₁₀ | Gas (Helium) | 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 |
| C₂H₅• + O₂ → Products | Gas | Rate is pressure and temperature-dependent | 190 - 801 |
| C₂H₅• + O atoms → Products | Gas | (2.2 ± 0.4) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 295 - 600 |
Note: The conversion from gas-phase units (cm³ molecule⁻¹ s⁻¹) to solution-phase units (M⁻¹ s⁻¹) requires Avogadro's number and a factor of 1000.
Experimental Protocols
Protocol: Generation and Detection of Ethyl Radicals using Nanosecond Laser Flash Photolysis
This protocol describes the procedure for generating ethyl radicals via the photolysis of diethyl ketone and monitoring their decay using transient absorption spectroscopy.
1. Materials and Reagents:
-
Solvent: Choose a solvent of interest that is transparent at both the excitation and probe wavelengths (e.g., acetonitrile, methanol (B129727), hexane). Ensure the solvent is of spectroscopic grade.
-
Precursor: Diethyl ketone (DEK).
-
Actinometer: A standard solution for measuring laser fluence, such as benzophenone/naphthalene in benzene.
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
2. Equipment:
-
Laser System: A nanosecond pulsed laser, such as a Nd:YAG laser with frequency-quadrupling to 266 nm.
-
Probe Lamp: A high-intensity, continuous wave lamp (e.g., Xenon arc lamp).
-
Monochromator and Detector: A monochromator to select the probe wavelength and a fast photodetector (e.g., photomultiplier tube).
-
Digital Oscilloscope: To record the time-resolved signal from the detector.
-
Sample Cell: A quartz cuvette with a 1 cm path length, ideally a flow cell to allow for sample circulation.
-
Gas Bubbling Apparatus: For deoxygenating the solutions.
3. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of diethyl ketone in the chosen solvent. A typical concentration range is 10-50 mM.
-
Transfer the solution to the sample cell.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes. Oxygen is an efficient quencher of radicals and must be removed.
-
-
Instrument Setup:
-
Align the laser beam (pump) and the probe light so they are co-linear or at a small angle through the sample cell.
-
Set the laser excitation wavelength to 266 nm. Adjust the laser energy to be sufficient to generate a detectable concentration of radicals but low enough to avoid multi-photon processes or significant sample heating.
-
Set the monochromator to the wavelength of maximum absorption for the this compound (typically in the UV region, around 250-270 nm).
-
Configure the oscilloscope to trigger with the laser pulse and to acquire data on a nanosecond to microsecond timescale.
-
-
Data Acquisition:
-
Record a baseline trace with the probe light on but the laser blocked.
-
Unblock the laser and acquire the transient absorption signal. Average multiple shots (e.g., 10-100) to improve the signal-to-noise ratio.
-
If not using a flow cell, ensure the solution is mixed or replaced between shots.
-
-
Data Analysis:
-
Subtract the baseline from the transient signal.
-
Convert the signal (e.g., in volts) to a change in optical density (ΔOD).
-
The decay of the transient signal corresponds to the reaction of the this compound. Fit the decay curve to an appropriate kinetic model (e.g., first-order or second-order) to extract the lifetime or rate constant. For self-termination, the decay should be second-order.
-
Visualizations
Caption: Workflow for studying this compound kinetics using laser flash photolysis.
Caption: Logical relationship of solvent properties and their effect on radical reactivity.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. Pulse radiolysis study on radical cations of alkyl bromides in aqueous solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Rate constants for reactions of alkyl radicals with water and methanol complexes of triethylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Radical-Radical Termination Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with radical-radical termination reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is radical-radical termination and why is it problematic?
A1: Radical-radical termination is an unavoidable step in radical polymerization where two growing polymer chains with radical ends react with each other, deactivating them and stopping their growth.[1] This can occur through combination, where the two chains form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.[2] This process is often problematic because it can lead to polymers with shorter chain lengths, a broader molecular weight distribution (high polydispersity), and reduced product yield, which can negatively impact the final material's properties.[3][4]
Q2: What are the primary factors that influence the rate of radical-radical termination?
A2: The primary factors influencing the rate of termination include:
-
Initiator Concentration: A higher initiator concentration leads to a higher concentration of initial radicals, which increases the probability of termination events, resulting in shorter polymer chains.[3][4] Conversely, a lower initiator concentration allows chains to grow longer before termination.[3]
-
Monomer Concentration: While higher monomer concentration drives the polymerization forward, excessively high concentrations can lead to increased viscosity (the gel effect), which can slow down termination reactions by hindering the mobility of large polymer chains.[5]
-
Temperature: Temperature has a complex effect. While it generally increases the rates of initiation, propagation, and termination, its impact on the ratio of propagation to termination is crucial.[5][6] In some systems, higher temperatures can favor propagation over termination, but can also promote side reactions like chain transfer.[7]
-
Solvent Choice: The solvent can affect the solubility of the growing polymer and monomer, influencing reaction kinetics and the diffusion of radical chains, thereby impacting the termination rate.[5]
-
Impurities: Impurities, such as oxygen, can act as radical scavengers, leading to premature termination of polymer chains.[1][8]
Q3: How do Controlled Radical Polymerization (CRP) techniques help in minimizing termination?
A3: Controlled Radical Polymerization (CRP) techniques, also known as Reversible Deactivation Radical Polymerization (RDRP), are designed to minimize irreversible termination reactions.[1][9] They introduce a dynamic equilibrium between a small number of active (propagating) radicals and a large majority of dormant species.[9][10] This keeps the concentration of active radicals low at any given time, significantly reducing the probability of two radicals encountering each other and terminating.[10] Common CRP methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).[11]
Troubleshooting Guides
Issue: High Polydispersity (PDI > 1.5) in the Final Polymer Product
| Possible Cause | Troubleshooting Steps |
| Excessive Initiator Concentration: Leads to a high initial concentration of radicals and frequent termination.[3] | 1. Reduce Initiator Concentration: Decrease the amount of initiator to lower the concentration of growing chains at any given time. This allows for longer chain growth before termination. 2. Optimize Initiator Half-life: Select an initiator with a suitable decomposition rate at your reaction temperature to ensure a steady and controlled generation of radicals.[5] |
| High Reaction Temperature: Can lead to an increased rate of side reactions and uncontrolled termination.[7] | 1. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to reduce the rate of termination and other side reactions. Note that this may also decrease the overall reaction rate.[5] 2. Implement a Temperature Gradient: If possible, use a reactor with precise temperature control to maintain an optimal thermal profile throughout the polymerization.[5] |
| Presence of Impurities: Oxygen and other impurities can act as inhibitors or chain transfer agents, causing premature termination.[1] | 1. Purify Monomers and Solvents: Ensure all reactants are of high purity by running them through purification columns or distillation.[5] 2. Degas the Reaction Mixture: Thoroughly deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[12] |
Issue: Low Polymer Yield and/or Low Molecular Weight
| Possible Cause | Troubleshooting Steps |
| Premature Termination: High rates of radical-radical termination lead to shorter chains and lower overall conversion. | 1. Decrease Initiator Concentration: As with high polydispersity, lowering the initiator concentration can lead to longer polymer chains.[3] 2. Increase Monomer Concentration: A higher monomer concentration can favor propagation over termination.[5][13] However, be cautious of viscosity effects at high conversions.[5] |
| Inefficient Initiation: If the initiator is not decomposing effectively, the concentration of propagating radicals will be too low. | 1. Check Initiator Compatibility: Ensure the chosen initiator is suitable for the monomer and solvent system. 2. Adjust Temperature: If using a thermal initiator, ensure the reaction temperature is appropriate for its half-life.[14] |
| Chain Transfer Reactions: Transfer of the radical to a monomer, solvent, or other agent terminates one chain and starts another, leading to lower molecular weight.[1] | 1. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 2. Reduce Temperature: Chain transfer reactions often have a higher activation energy than propagation, so lowering the temperature can minimize their impact.[6] |
Quantitative Data Summary
The following tables summarize the general effects of key experimental parameters on radical-radical termination.
Table 1: Effect of Initiator and Monomer Concentration on Termination
| Parameter | Effect on Radical Concentration | Impact on Termination Rate | Consequence for Polymer |
| High Initiator Concentration | Increases | Increases significantly[4][13] | Shorter chains, higher PDI[3] |
| Low Initiator Concentration | Decreases | Decreases | Longer chains, lower PDI[3] |
| High Monomer Concentration | No direct effect | Can decrease due to increased viscosity (gel effect)[5] | Can lead to higher molecular weight if termination is diffusion-controlled |
| Low Monomer Concentration | No direct effect | Increases relative to propagation | Lower molecular weight |
Table 2: Influence of Temperature on Reaction Rates
| Temperature | Effect on Initiation Rate | Effect on Propagation Rate | Effect on Termination Rate | General Outcome |
| Increase | Increases[5] | Increases[7] | Increases[6] | Can improve the propagation/termination ratio in some cases, but may also increase side reactions.[7] |
| Decrease | Decreases[5] | Decreases | Decreases | Slower overall reaction, but can lead to better control and higher molecular weight if termination is minimized. |
Experimental Protocols
Protocol: Minimizing Termination using Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol provides a general procedure for RAFT polymerization of methyl methacrylate (B99206) (MMA) to achieve a polymer with a controlled molecular weight and low polydispersity.
Materials:
-
Methyl methacrylate (MMA), purified
-
RAFT agent (e.g., cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid)
-
Azo initiator (e.g., azobis(1-cyclohexanenitrile))
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel (e.g., Schlenk flask or ampoules)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating source
Procedure:
-
Preparation of Stock Solution: In a flask, prepare a stock solution by combining the monomer (e.g., 14 mL of MMA), the initiator (e.g., 9.8 mg of azobis(1-cyclohexanenitrile)), and the solvent (e.g., 6 mL of toluene).[15]
-
Dispensing RAFT Agent: Weigh the desired amount of the RAFT agent into individual reaction ampoules. The ratio of monomer to RAFT agent will determine the target molecular weight.
-
Transfer and Degassing: Add an aliquot of the stock solution (e.g., 2 mL) to each ampoule containing the RAFT agent.[15]
-
Deoxygenation: Subject the contents of the ampoules to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the ampoules under vacuum or inert atmosphere and place them in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) for a specified time (e.g., 6 hours).[15]
-
Termination and Isolation: After the desired time, quench the reaction by immersing the ampoules in an ice bath. Open the ampoules and isolate the polymer by precipitation into a non-solvent like methanol.
-
Purification and Analysis: Filter and dry the precipitated polymer. Analyze the molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).
Visualizations
Caption: Overview of the three main stages in a radical polymerization process.
Caption: Troubleshooting workflow for addressing high radical-radical termination.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. youtube.com [youtube.com]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion | MDPI [mdpi.com]
- 13. uvebtech.com [uvebtech.com]
- 14. books.rsc.org [books.rsc.org]
- 15. boronmolecular.com [boronmolecular.com]
purification methods for products from ethyl radical reactions
Welcome to the Technical Support Center for the purification of products from ethyl radical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions, and how do they influence the choice of purification method?
This compound reactions can generate a variety of byproducts, primarily due to the high reactivity of radicals.[1] Common impurities include:
-
Radical Coupling Products: Two ethyl radicals can combine to form butane (B89635). Other radical species in the reaction can also couple, leading to a mixture of alkanes.[2][3]
-
Disproportionation Products: An this compound can abstract a hydrogen from another this compound, yielding ethane (B1197151) and ethene.
-
Over-alkylation/Halogenation Products: In reactions like alkane halogenation, it can be difficult to achieve mono-substitution, leading to di-, tri-, or even tetra-substituted products.[3][4]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Solvent Impurities: The reaction solvent may be present.
The nature of these impurities dictates the purification strategy. Since many byproducts (like butane or other alkanes) are nonpolar like the desired ethyl-substituted product, separation can be challenging and often relies on differences in boiling points or slight polarity differences exploited in chromatography.
Q2: My desired product is a nonpolar liquid. Which purification method should I start with?
For nonpolar liquid products, distillation is often the most effective initial purification technique.[5][6] The choice between different distillation methods depends on the properties of your product and impurities.
-
Simple Distillation: Use this method if your product has a boiling point below 150°C and is contaminated with non-volatile impurities or liquids with boiling points that differ by at least 70°C.[6]
-
Fractional Distillation: This is necessary when separating liquids with closer boiling points (less than a 70°C difference), which is common when trying to separate your ethyl-substituted product from other alkane byproducts.[7][8]
-
Vacuum Distillation: If your product has a high boiling point (above 150°C at atmospheric pressure) or is prone to decomposition at high temperatures, vacuum distillation is the preferred method as it lowers the boiling point.[5][6]
Q3: My product is a solid. How can I best purify it?
For solid products, recrystallization is the most common and often most effective purification method.[9][10][11] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] A suitable solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.
If recrystallization fails or the product is an oil, flash column chromatography is the next best option.[12][13]
Troubleshooting Guides
Problem 1: My compound is a nonpolar oil and will not crystallize.
-
Q: I've tried multiple solvents for recrystallization, but my product remains an oil. What should I do? A: "Oiling out" is a common problem, especially with nonpolar compounds.[14] The next logical step is to attempt purification using column chromatography. Since the products of this compound reactions are often nonpolar, normal-phase flash chromatography on silica (B1680970) gel is a standard approach.[15] You can also consider non-aqueous reverse phase chromatography.[16]
Problem 2: I can't separate my product from a byproduct using flash chromatography.
-
Q: My product and a key impurity have very similar Rf values on TLC, making separation by flash chromatography difficult. What are my options? A: When compounds have similar polarities, separation is challenging. Consider these strategies:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, changing one of the solvents, even to one with similar polarity, can alter the selectivity of the separation.[17] For example, switching from a hexane/ethyl acetate (B1210297) system to a dichloromethane/methanol system can provide different results.[17]
-
Use a Gradient Elution: Start with a very nonpolar solvent system and gradually increase the polarity. This can help resolve compounds with close Rf values.[18]
-
Try a Different Stationary Phase: If silica gel isn't working, consider using alumina (B75360) or a reverse-phase silica gel (like C18).[16][19] Orthogonal chromatography, where a different separation principle is used (e.g., switching from normal-phase to reverse-phase), is a powerful technique for separating difficult mixtures.[17]
-
Problem 3: My product seems to be decomposing on the silica gel column.
-
Q: I see a new spot appearing on my TLC plates after spotting the crude mixture, and my yield from the column is very low. Is my product unstable on silica? A: It's possible your compound is sensitive to the acidic nature of silica gel.[19]
-
Confirm Instability: You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the product spot diminishes, it is likely unstable.
-
Solutions:
-
Deactivate the Silica: Flush the silica gel column with a solvent system containing a small amount of triethylamine (B128534) (1-3%) before loading your sample. This will neutralize the acidic sites.[18]
-
Use an Alternative Stationary Phase: Alumina is less acidic than silica and can be a good alternative. Florisil is another option.[19]
-
-
Data Presentation: Solvent Properties for Purification
This table summarizes properties of common solvents used in chromatography and recrystallization for nonpolar compounds.
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| n-Hexane | 69 | 0.1 | Chromatography (nonpolar mobile phase)[15], Recrystallization[14] |
| Petroleum Ether | 30-60 | 0.1 | Chromatography (nonpolar mobile phase)[15] |
| Toluene | 111 | 2.4 | Recrystallization |
| Dichloromethane (DCM) | 40 | 3.1 | Chromatography (mobile phase)[17] |
| Diethyl Ether | 35 | 2.8 | Recrystallization[14], Extraction |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Chromatography (polar mobile phase)[20], Recrystallization[14] |
| Acetone | 56 | 5.1 | Recrystallization[14], Washing glassware |
| Ethanol (EtOH) | 78 | 4.3 | Recrystallization[14] |
| Methanol (MeOH) | 65 | 5.1 | Chromatography (polar mobile phase)[17] |
Experimental Protocols
Protocol 1: Fractional Distillation
This method is used to separate liquid components of a mixture that have a boiling point difference of less than 70°C.[6]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Sample Preparation: Add the crude liquid product to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and move further up the column.[5] Monitor the temperature at the top of the column. It should hold steady at the boiling point of the more volatile component as it distills over.
-
Fraction Collection: Collect the liquid (distillate) that condenses and flows into the receiving flask while the temperature remains constant.
-
Change Fractions: When the temperature begins to rise sharply, it indicates that the second, less volatile component is beginning to distill. Change the receiving flask to collect this next fraction.
-
Completion: Stop the distillation before the distilling flask runs dry to prevent overheating and potential charring of residues.
Protocol 2: Flash Column Chromatography
This is a rapid method for purifying compounds using a stationary phase (e.g., silica gel) and a mobile phase (solvent).[12]
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[19]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent.
-
Carefully pipette this solution onto the top layer of sand.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Load the resulting dry powder onto the column.[18][19]
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure to the top of the column using a pump or inert gas to force the solvent through the silica gel at a steady rate.
-
Continuously add more solvent to the top of the column so it never runs dry.
-
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for selecting a purification method.
References
- 1. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. How To [chem.rochester.edu]
- 7. Volatile product distillation | Resource | RSC Education [edu.rsc.org]
- 8. chemistry.muohio.edu [chemistry.muohio.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. column-chromatography.com [column-chromatography.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. Purification [chem.rochester.edu]
- 19. Purification [chem.rochester.edu]
- 20. Normal Phase HPLC - purification of non polar Nat prod. - Chromatography Forum [chromforum.org]
Technical Support Center: Selection of Appropriate Initiators for Ethyl Radical Generation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of appropriate initiators for generating ethyl radicals in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating ethyl radicals for synthetic applications?
A1: Ethyl radicals are typically generated through two main approaches: thermal initiation and photochemical initiation.
-
Thermal Initiation: This method involves the use of initiators that decompose upon heating to produce radicals. Common thermal initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO) and di-tert-butyl peroxide (DTBP).[1][2] Another important thermal method involves the reaction of triethylborane (B153662) with oxygen.[3]
-
Photochemical Initiation: This technique utilizes light energy to induce the homolytic cleavage of a precursor molecule, generating radicals. Precursors for photochemical ethyl radical generation include ethyl halides (like ethyl iodide and ethyl bromide) and diethyl ketone.[1][4][5]
Q2: How do I choose between thermal and photochemical initiation?
A2: The choice between thermal and photochemical initiation depends on several factors, including the thermal stability of your substrate and desired product, the required reaction temperature, and the functional groups present in your molecule.
-
Thermal initiation is often simpler to set up but may not be suitable for heat-sensitive compounds.[6]
-
Photochemical initiation can be performed at lower temperatures, offering better control and selectivity for certain reactions. However, it requires specialized equipment and is dependent on the absorption properties of the radical precursor.[3][7]
Q3: What are the most common initiators for this compound generation?
A3: The most frequently used initiators for generating ethyl radicals are:
-
Triethylborane (in the presence of O₂): Particularly useful for generating ethyl radicals at low temperatures.[3]
-
2,2'-Azobisisobutyronitrile (AIBN): A versatile thermal initiator for a wide range of radical reactions.[8]
-
Benzoyl Peroxide (BPO): A common and relatively inexpensive thermal initiator.[9]
-
Di-tert-butyl Peroxide (DTBP): A more stable peroxide initiator requiring higher temperatures for decomposition.[10]
-
Ethyl Halides (e.g., Ethyl Iodide): Used as precursors in photochemical methods.[4]
Initiator Comparison and Data
Thermal Initiators
Below is a comparison of common thermal initiators for radical generation. While these initiators do not exclusively produce ethyl radicals, they are frequently used in reactions where ethyl radicals are desired intermediates, often through secondary reactions or by initiating a process where an ethyl source is present.
| Initiator | Chemical Structure | 10-Hour Half-Life Temperature (°C) | Advantages | Disadvantages |
| Triethylborane/O₂ | (CH₃CH₂)₃B | N/A (operates at low temps, e.g., -78°C to RT) | Mild reaction conditions; low temperature operation.[3] | Air-sensitive; initiation can be inconsistent.[11] |
| AIBN | NC(CH₃)₂CN=NC(CH₃)₂CN | ~65 | Predictable decomposition kinetics; not susceptible to induced decomposition.[12] | Releases nitrogen gas; toxic byproducts.[8][13] |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | ~73 | Readily available; cost-effective.[14] | Can undergo induced decomposition; potentially explosive when dry.[9] |
| Di-tert-butyl Peroxide (DTBP) | (CH₃)₃COOC(CH₃)₃ | ~125 | High stability; suitable for high-temperature reactions.[10] | Requires high temperatures for efficient decomposition.[15] |
Photochemical Precursors
The efficiency of photochemical radical generation is described by the quantum yield (Φ), which is the number of desired events (e.g., formation of an this compound) per photon absorbed.
| Precursor | Chemical Structure | Wavelength (nm) | Quantum Yield (Φ) for this compound Formation | Notes |
| Ethyl Iodide | CH₃CH₂I | 253.7 | ~0.0005[4][8] | Low quantum yield for radical formation at this wavelength; primary process is elimination to ethylene (B1197577) and HI.[4] |
| Ethyl Bromide | CH₃CH₂Br | 234-267 | Not explicitly found for this compound, but Br* quantum yields are reported as 0.17-0.31.[5] | Photodissociation leads to both ground and excited state bromine atoms. |
| Diethyl Ketone | (CH₃CH₂)₂CO | 253.7 | Not explicitly quantified, but photolysis leads to ethyl and propionyl radicals. | The overall quantum yield for CO production is close to 1 at higher temperatures. |
Experimental Protocols
Protocol 1: this compound Generation using Triethylborane/O₂
This protocol describes a general procedure for a radical cyclization reaction initiated by triethylborane.
Materials:
-
Substrate (e.g., an alkyl halide)
-
Radical trap (e.g., an alkene or alkyne)
-
Triethylborane (Et₃B), 1.0 M solution in an appropriate solvent (e.g., hexanes or THF)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate and the radical trap.
-
Dissolve the solids in the anhydrous solvent.
-
Add the triethylborane solution (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.
-
To initiate the reaction, remove the nitrogen inlet and briefly introduce a small amount of air into the reaction vessel using a syringe, or replace the nitrogen inlet with a syringe needle to allow for slow air ingress.[4] The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a radical scavenger (e.g., a solution of iodine in THF) until the color persists.
-
Concentrate the reaction mixture under reduced pressure and purify by flash chromatography.
Workflow for Triethylborane Initiation:
Protocol 2: Photochemical Generation of Ethyl Radicals from Ethyl Iodide
This protocol provides a general setup for a photochemical reaction.
Materials:
-
Ethyl iodide
-
Substrate
-
Photoreactor equipped with a specific wavelength lamp (e.g., 254 nm)
-
Quartz reaction vessel
-
Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve the substrate and ethyl iodide in the degassed solvent. The concentration will depend on the specific reaction.
-
Seal the vessel and continue to degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench radical reactions.
-
Place the reaction vessel in the photoreactor.
-
Turn on the cooling system for the lamp and the reaction vessel to maintain a constant temperature.
-
Irradiate the solution with the appropriate wavelength of light while stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Once the reaction is complete, turn off the lamp and remove the reaction vessel.
-
Work up the reaction as required by the specific transformation.
Experimental Setup for a Photochemical Reaction:
Troubleshooting Guides
Troubleshooting Triethylborane-Initiated Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | 1. Insufficient oxygen.[4] 2. Impure triethylborane. 3. Wet solvent or reagents. | 1. Introduce a small, controlled amount of air via a syringe.[4] 2. Use a fresh bottle of triethylborane solution. 3. Ensure all solvents and reagents are rigorously dried. |
| Low yield of desired product | 1. Inefficient radical propagation. 2. Side reactions of the this compound. 3. Unstable product under reaction conditions. | 1. Increase the concentration of the radical precursor or trap. 2. Lower the reaction temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of multiple byproducts | 1. Competing radical pathways. 2. Reaction of the initiator with the substrate or product. | 1. Adjust the stoichiometry of the reagents. 2. Consider a different initiator that is more selective for the desired pathway. |
Logical Flow for Troubleshooting Triethylborane Reactions:
Troubleshooting Photochemical Radical Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or slow reaction | 1. Incorrect wavelength of light. 2. Insufficient light intensity. 3. Presence of oxygen. 4. Low quantum yield of radical formation. | 1. Ensure the lamp wavelength matches the absorption maximum of the precursor. 2. Move the reaction vessel closer to the light source or use a more powerful lamp. 3. Thoroughly degas the solvent and reaction mixture. 4. Increase the concentration of the radical precursor or try a different one. |
| Product decomposition | 1. Product is sensitive to the wavelength of light used. 2. Over-irradiation of the reaction mixture. | 1. Use a filter to block shorter, more energetic wavelengths. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of side products | 1. Competing photochemical pathways. 2. Secondary photolysis of the product. | 1. Adjust the reaction concentration or solvent. 2. As above, carefully monitor reaction progress to avoid over-irradiation. |
Functional Group Compatibility
The choice of initiator can be critical when sensitive functional groups are present in the substrate.
-
Triethylborane/O₂: Generally compatible with a wide range of functional groups due to the mild, low-temperature conditions. However, it is sensitive to acidic protons and can react with carbonyls.
-
AIBN: Tolerates many functional groups but the radicals generated can sometimes react with sensitive C-H bonds.
-
Benzoyl Peroxide: The benzoyloxyl radical is highly reactive and can be less selective, potentially reacting with electron-rich functional groups.
-
Di-tert-butyl Peroxide: The tert-butoxy (B1229062) radicals are also highly reactive and can abstract hydrogen atoms from various positions.
-
Photochemical Methods: The compatibility is highly dependent on the chromophore. If the substrate absorbs light at the same wavelength as the radical precursor, competing photoreactions can occur. Generally, visible-light photoredox catalysis offers high functional group tolerance.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ijrpc.com [ijrpc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Photodissociation study of ethyl bromide in the ultraviolet range by the ion-velocity imaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. Benzoyl Peroxide [commonorganicchemistry.com]
- 10. Di-tert-butyl peroxide (DTBP) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Uses of Azobisisobutyronitrile (AIBN)_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. Di-tert-butyl Peroxide-Mediated Radical C(sp2/sp3)S Bond Cleavage and Group-Transfer Cyclization [organic-chemistry.org]
Technical Support Center: Temperature Control in Ethyl Radical Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl radicals. Precise temperature control is critical for the stability, reactivity, and accurate measurement of kinetic parameters in these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for studying ethyl radicals?
The optimal temperature for studying ethyl radicals is highly dependent on the specific experimental goals. Ethyl radical experiments are conducted over a very wide temperature range, from cryogenic temperatures (as low as 10 K) for trapping and spectroscopic studies to high temperatures (up to 800 K) for kinetic analysis of decomposition and reaction pathways.[1][2] For trapping and spectroscopic characterization in an inert matrix, temperatures are typically between 10 K and 40 K. Kinetic studies of this compound reactions are often performed at temperatures ranging from 190 K to 801 K.[1][2]
Q2: How critical is temperature stability for kinetic measurements of this compound reactions?
Extremely critical. The rate constants of chemical reactions, including those involving ethyl radicals, are highly dependent on temperature. Inconsistencies in temperature can lead to significant errors in kinetic data. For instance, discrepancies of up to 30% in reaction rate measurements at elevated temperatures have been attributed to variations in experimental conditions, including temperature.[1] For precise kinetic measurements, temperature stability should ideally be maintained within ±0.1 K.
Q3: What are the common methods for generating ethyl radicals, and how does temperature play a role?
Common methods for generating ethyl radicals include:
-
Photolysis of Precursors: This involves using a light source, such as a flash lamp, to break a chemical bond in a precursor molecule to produce ethyl radicals. The temperature of the precursor needs to be controlled to ensure a stable vapor pressure and prevent thermal decomposition.
-
Flow Tube Reactors: In this method, a precursor gas is introduced into a temperature-controlled flow of an inert carrier gas, often helium. The temperature of the flow tube directly influences the reaction rate being studied.
-
Matrix Isolation: A precursor is co-deposited with a large excess of an inert gas (like argon or neon) onto a cryogenic surface (10-40 K). The low temperature is essential for trapping the radicals for spectroscopic analysis.
Q4: Can temperature fluctuations affect the stability of this compound precursors?
Yes, the thermal stability of precursor molecules is a crucial factor. Precursors should be volatile but stable at the experimental temperature to avoid unwanted decomposition pathways that could introduce impurities and interfere with the study of the this compound. The choice of precursor and its handling temperature are critical for obtaining clean and reliable experimental results.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible kinetic data.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | 1. Verify the stability of your temperature controller. High-precision controllers with RTD feedback are recommended for cryogenic experiments. 2. Ensure the temperature sensor is calibrated and placed as close to the sample as possible to get an accurate reading. 3. For cryogenic systems, check for sufficient liquid nitrogen or helium levels and a stable flow rate. |
| Temperature Gradients | 1. Improve thermal contact between the sample cell and the cooling/heating block. 2. For flow tube experiments, ensure the carrier gas has sufficient time to thermalize before reaching the reaction zone. 3. In flash photolysis, use sample cells with good thermal conductivity to dissipate heat from the flash lamp. |
| Inadequate Mixing at Low Temperatures | 1. Be aware that solvent viscosity increases at low temperatures, which can hinder mixing. 2. Ensure vigorous and consistent stirring in liquid-phase experiments. 3. For flow tube experiments, verify that the precursor is well-mixed with the carrier gas. |
Issue 2: Low or no signal of ethyl radicals.
| Possible Cause | Troubleshooting Step |
| Precursor Decomposition | 1. Check the temperature of the precursor reservoir. It may be too high, causing the precursor to decompose before entering the reaction zone. 2. Use a temperature-controlled bath to maintain the precursor at a stable, optimal temperature for sufficient vapor pressure without decomposition. |
| Radical Instability at High Temperatures | 1. Ethyl radicals can thermally decompose at higher temperatures (e.g., 400-500 °C).[3] 2. If studying the radical itself, ensure the experimental temperature is below its decomposition threshold. |
| Condensation or Freezing of Precursor | 1. In cryogenic experiments, ensure the precursor delivery lines are not too cold, which could cause the precursor to freeze before reaching the deposition surface or reaction zone. 2. Use heating tapes on delivery lines if necessary, with careful temperature control to avoid decomposition. |
Issue 3: Ice formation or condensation in cryogenic experiments.
| Possible Cause | Troubleshooting Step |
| Air Leak in Vacuum Shroud | 1. Perform a thorough leak check of your cryostat's vacuum shroud using a helium leak detector. 2. Ensure all O-rings and seals are clean and properly seated. |
| Moisture in Carrier Gas or Sample | 1. Use high-purity, dry inert gases as the carrier or matrix. 2. Pass gases through a cold trap (e.g., a liquid nitrogen bath) to remove any residual moisture before they enter the cryostat. |
| Backstreaming from Vacuum Pump | 1. Use a liquid nitrogen trap between the vacuum pump and the cryostat to prevent oil vapors from back-diffusing into the cold region. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Importance |
| Temperature Range for Kinetic Studies | 190 K - 801 K | Affects reaction rates and mechanisms. |
| Temperature for Matrix Isolation | 10 K - 40 K | Essential for trapping and stabilizing radicals. |
| Recommended Temperature Stability | ± 0.1 K | Crucial for reproducible kinetic data. |
| Cryostat Temperature Stability | Down to ± 0.01 K | High precision is necessary for sensitive spectroscopic studies. |
| This compound Decomposition Temperature | > 400 °C | Defines the upper-temperature limit for studying the radical itself.[3] |
Experimental Protocols
Protocol 1: Low-Temperature this compound Generation via Flash Photolysis
-
System Preparation:
-
Cool the cryostat to the desired temperature (e.g., 77 K) using liquid nitrogen. Ensure a stable vacuum within the sample chamber.
-
Prepare a solution of the this compound precursor (e.g., a suitable azoalkane or ethyl halide) in a solvent that forms a clear glass at low temperatures.
-
-
Sample Loading:
-
Load the precursor solution into a quartz sample cell.
-
Mount the sample cell in the cryostat, ensuring good thermal contact with the cold finger.
-
Allow sufficient time for the sample to reach thermal equilibrium with the cryostat.
-
-
Flash Photolysis and Data Acquisition:
-
Configure the flash lamp to deliver a high-energy pulse of UV light to the sample.
-
Use a probe beam (e.g., from a xenon arc lamp) passing through the sample to a detector to monitor changes in absorbance.
-
Trigger the flash lamp and simultaneously initiate data acquisition to record the transient absorbance of the this compound as a function of time.
-
-
Temperature Monitoring:
-
Continuously monitor the sample temperature using a calibrated sensor placed near the sample cell.
-
Account for any transient heating caused by the flash lamp. Using thick, aluminum-coated grids can help alleviate specimen-heating problems in cryo-electron microscopy setups.
-
Protocol 2: Kinetic Study of an this compound Reaction in a Flow Tube
-
System Setup:
-
Assemble the flow tube reactor and connect it to a vacuum pump.
-
Use a heating/cooling jacket around the flow tube to set the desired reaction temperature.
-
Introduce a stable flow of a carrier gas (e.g., helium) through the flow tube.
-
-
Radical Generation:
-
Generate ethyl radicals by flowing a dilute mixture of a precursor in the carrier gas through a microwave discharge or a photolysis region at the upstream end of the flow tube.
-
-
Reactant Introduction and Temperature Control:
-
Introduce the reactant gas at a specific point along the flow tube through a movable injector.
-
Ensure the reactant gas is pre-heated or pre-cooled to the flow tube temperature before injection to avoid temperature gradients.
-
-
Detection and Data Collection:
-
Detect the concentration of ethyl radicals at a fixed point downstream of the injector using a technique like mass spectrometry or laser-induced fluorescence.
-
Vary the position of the movable injector to change the reaction time.
-
Record the this compound concentration at each injector position to obtain a kinetic decay curve.
-
-
Temperature Verification:
-
Use multiple thermocouples along the length of the flow tube to verify a uniform temperature profile in the reaction zone.
-
Visualizations
Caption: Workflow for kinetic studies of ethyl radicals in a flow tube reactor.
Caption: A decision tree for troubleshooting inconsistent kinetic data.
References
Technical Support Center: Pressure Dependence of Ethyl Radical Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for researchers, scientists, and drug development professionals investigating the pressure dependence of ethyl radical reactions.
Frequently Asked Questions (FAQs)
Q1: How does pressure generally affect the rate of this compound reactions?
A: For gas-phase reactions involving ethyl radicals, increasing pressure typically increases the concentration of reactants, leading to a higher frequency of collisions and thus a faster reaction rate.[1][2] This is particularly significant for association (recombination) reactions, such as C₂H₅• + O₂ ⇌ C₂H₅O₂•, where a third body (M) is required to stabilize the energized adduct.[2][3] The rate of such reactions often shows a "fall-off" behavior, transitioning from a pressure-dependent regime at low pressures to a pressure-independent regime at the high-pressure limit.[2][4] Conversely, for unimolecular decomposition reactions of a chemically activated species, increasing pressure can decrease the reaction rate by promoting collisional deactivation, which competes with decomposition.[3]
Q2: My experimental results for the C₂H₅• + O₂ reaction at low pressures show the formation of ethene and HO₂•. Is this expected?
A: Yes, this is expected. The reaction between the this compound and molecular oxygen can proceed through two main mechanisms: a sequential mechanism involving the formation of an ethylperoxy radical (C₂H₅O₂•) intermediate, and a "well-skipping" mechanism where ethene (C₂H₄) and the hydroperoxyl radical (HO₂•) are formed directly.[1][4] At low pressures, the well-skipping mechanism becomes more prominent, leading to the direct observation of ethene and HO₂•.[1][4]
Q3: I am observing inconsistencies in my rate coefficient measurements for the C₂H₅• + O₂ reaction at elevated temperatures. What could be the cause?
A: Inconsistencies in rate coefficient measurements at elevated temperatures for this reaction have been noted in the literature.[1] Potential causes include:
-
Different Precursors and Photolysis Wavelengths: The choice of this compound precursor and the photolysis wavelength can influence the initial internal energy of the radicals, potentially affecting their reactivity.[1][4]
-
Secondary Reactions: At higher temperatures, secondary reactions involving the this compound or its products can become more significant, leading to deviations from pseudo-first-order conditions and complicating the kinetic analysis.[4] It is crucial to ensure that the initial radical concentrations are low enough to suppress such secondary chemistry.[4]
-
Wall Reactions: Reactions of ethyl radicals on the reactor surface can also contribute to inconsistencies, especially if the reactor material and coating are not carefully chosen and prepared.[4]
Q4: Is the ratio of disproportionation to combination for this compound self-reaction pressure-dependent?
A: Studies have shown that for the self-reaction of ethyl radicals (C₂H₅• + C₂H₅•), the ratio of the rate of disproportionation (producing ethane (B1197151) and ethene) to the rate of combination (producing n-butane) is largely independent of temperature and pressure over the typically studied experimental ranges.
Q5: How can I minimize the interference of secondary reactions in my experiments?
A: To minimize secondary reactions:
-
Use Low Initial Radical Concentrations: Keeping the initial concentration of ethyl radicals low will reduce the rate of radical-radical reactions.[4]
-
Work Under Pseudo-First-Order Conditions: For reactions with a co-reactant (like O₂), using a large excess of the co-reactant ensures that the reaction kinetics are primarily dependent on the radical concentration, simplifying the analysis.[1][4]
-
Careful Selection of Precursor: Choose a precursor that generates the desired radical with high selectivity and minimal formation of other reactive species upon photolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments on the pressure dependence of this compound reactions.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent or Drifting Pressure Readings | 1. Leak in the gas handling system or reaction cell.2. Malfunctioning pressure transducer.3. Temperature fluctuations affecting pressure. | 1. Perform a leak check of the entire system using a sensitive leak detector.2. Calibrate the pressure transducer against a known standard.3. Ensure the reaction cell is properly thermostatted and allow sufficient time for thermal equilibrium. |
| Low Signal-to-Noise Ratio, Especially at High Pressures | 1. Reduced ion transmission in the mass spectrometer at higher source pressures.2. Scattering of the photolysis laser or probe beam at higher gas densities.3. Inefficient radical generation. | 1. Optimize ion optics and detector settings for high-pressure operation.2. Use appropriate baffling and light traps to minimize scattered light.3. Ensure the precursor concentration is sufficient and the photolysis laser is properly aligned and at the correct power. |
| Unexpected Product Peaks in Mass Spectra | 1. Presence of impurities in the precursor or bath gas.2. Occurrence of secondary reactions.3. Fragmentation of parent or product ions in the mass spectrometer. | 1. Purify the precursor and use high-purity bath gases.2. Lower the initial radical concentration and verify pseudo-first-order conditions.3. Adjust the ionization energy to minimize fragmentation. Perform control experiments with known products to identify fragmentation patterns. |
| Non-Exponential Decay of this compound Signal | 1. Presence of competing reactions with similar rates.2. The reaction is not under pseudo-first-order conditions.3. The reaction is in the "fall-off" pressure regime, exhibiting multi-exponential behavior. | 1. Simplify the reaction system if possible. Use kinetic modeling to account for competing reactions.2. Increase the concentration of the excess reactant.3. Analyze the decay using appropriate theoretical models for pressure-dependent reactions (e.g., master equation analysis). |
Data Presentation
Reaction: C₂H₅• + O₂ → Products
The following table summarizes the experimentally determined rate coefficients for the reaction of ethyl radicals with molecular oxygen at various temperatures and pressures.
| Temperature (K) | Pressure (Torr) | Rate Coefficient (k, 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
| 190 | 1.0 | 5.1 ± 0.5 | [4] |
| 298 | 0.5 | 4.3 ± 0.4 | [4] |
| 298 | 1.0 | 4.8 ± 0.5 | [4] |
| 298 | 2.0 | 5.4 ± 0.5 | [4] |
| 298 | 4.0 | 6.0 ± 0.6 | [4] |
| 400 | 1.0 | 3.5 ± 0.4 | [4] |
| 400 | 4.0 | 4.6 ± 0.5 | [4] |
| 600 | 2.0 | 1.6 ± 0.2 | [4] |
| 801 | 4.0 | 1.0 ± 0.1 | [4] |
Note: The data in this table is sourced from Pekkanen et al. (2023) and represents a subset of their comprehensive measurements.
Reaction: C₂H₅• + C₂H₅• → Products
Quantitative data for the pressure dependence of this compound self-recombination and disproportionation in a tabular format is currently being compiled from the literature and will be updated here.
Experimental Protocols
Studying the C₂H₅• + O₂ Reaction using Laser Photolysis-Photoionization Mass Spectrometry (LP-PIMS)
This protocol outlines the key steps for investigating the pressure dependence of the C₂H₅• + O₂ reaction.
1. Radical Generation:
-
Ethyl radicals (C₂H₅•) are generated by pulsed laser photolysis of a suitable precursor, such as 3-pentanone (B124093) or ethyl iodide, at a specific wavelength (e.g., 193 nm or 248 nm from an excimer laser).[1][4]
-
The precursor is introduced into the reaction cell at a low concentration, typically mixed with a large excess of an inert bath gas (e.g., He or N₂).
2. Reaction Conditions:
-
The reaction is carried out in a temperature-controlled flow tube reactor.
-
The total pressure in the reactor is varied by adjusting the flow rates of the bath gas and reactants using mass flow controllers. The pressure is monitored using a calibrated capacitance manometer.
-
Molecular oxygen (O₂) is introduced in large excess to ensure pseudo-first-order conditions, where the decay of the this compound is primarily dependent on the O₂ concentration.[1][4]
3. Detection:
-
The concentration of ethyl radicals is monitored as a function of time after the photolysis pulse using a photoionization mass spectrometer (PIMS).
-
A vacuum ultraviolet (VUV) lamp (e.g., a hydrogen Lyman-α lamp) is used to ionize the ethyl radicals. The ionization energy is chosen to be above the ionization potential of the this compound but below that of other species to ensure selective detection.
-
The resulting ions are mass-analyzed by a quadrupole mass spectrometer and detected by an ion counter.
4. Data Acquisition and Analysis:
-
The decay of the this compound signal is recorded at different O₂ concentrations and total pressures.
-
The pseudo-first-order rate coefficient (k') is determined from the exponential decay of the this compound signal.
-
The bimolecular rate coefficient (k) is then obtained from the slope of a plot of k' versus the O₂ concentration.
Visualizations
Caption: Reaction pathways for the C₂H₅• + O₂ reaction.
Caption: Experimental workflow for LP-PIMS studies.
Caption: Logical workflow for troubleshooting inconsistent kinetic data.
References
Validation & Comparative
A Comparative Guide to the Validation of Ethyl Radical Detection: Isotopic Labeling vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of reactive species such as the ethyl radical is paramount for understanding mechanisms of oxidative stress and drug metabolism. This guide provides an objective comparison of isotopic labeling techniques with other established methods for the validation of this compound detection, supported by experimental data and detailed protocols.
The transient and highly reactive nature of the this compound (•CH₂CH₃) presents a significant challenge for its direct detection. Isotopic labeling, a powerful technique that involves the incorporation of stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H) into a precursor molecule, offers a robust method for unambiguous identification and quantification. This approach, often coupled with mass spectrometry (MS) or electron paramagnetic resonance (EPR) spectroscopy, provides enhanced specificity by distinguishing the radical adducts from background noise and isobaric interferences.
This guide will delve into a comparative analysis of isotopic labeling methods against conventional techniques, focusing on key performance metrics such as sensitivity, specificity, and limits of detection (LOD) and quantification (LOQ).
Comparative Analysis of this compound Detection Methods
The validation of this compound detection relies on methods that can unequivocally confirm its presence and provide accurate quantitative data. The following table summarizes the performance of isotopic labeling in conjunction with mass spectrometry and EPR spin trapping, compared to non-isotopic approaches.
| Method | Technique | Key Performance Metric | Typical Value | Advantages | Limitations |
| Isotopic Labeling | ¹³C or ²H labeled ethanol (B145695) + LC-MS/MS | Specificity | High (mass shift confirms origin) | Unambiguous identification, reduced matrix interference.[1] | Synthesis of labeled precursors can be costly. |
| LOD/LOQ | Low ng/mL to pg/mL range for adducts | High sensitivity for stable adducts. | Indirect detection of the radical. | ||
| Isotopically Labeled Spin Trap (e.g., ¹³C-PBN) + EPR | Specificity | High (distinct hyperfine splitting) | Differentiates true radical adducts from artifacts. | Lower sensitivity compared to MS methods. | |
| Sensitivity | Micromolar (µM) range | Direct detection of radical adducts. | Requires specialized equipment and expertise. | ||
| Non-Isotopic Methods | EPR Spin Trapping (e.g., PBN) | Hyperfine Coupling Constants (aN, aHβ) | aN ≈ 15.5 G, aHβ ≈ 10.4 G for PBN-ethyl adduct | Well-established technique for radical detection. | Potential for spin trap artifacts, spectral overlap. |
| LOD | ~1 µM | Relatively low cost for routine screening. | Indirect detection, adduct instability. | ||
| GC-MS/LC-MS of Ethanol Metabolites (e.g., Ethyl Glucuronide) | LOD/LOQ | 0.067 mg/L (LOQ for EtG in blood)[1][2] | High sensitivity and widely available instrumentation. | Indirect marker of ethanol metabolism, not directly the this compound. | |
| Specificity | High for the specific metabolite | Well-validated clinical and forensic applications. | Does not confirm the presence of the this compound itself. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in this compound detection.
Protocol 1: Generation of Ethyl Radicals via the Fenton Reaction for EPR Analysis
This protocol describes the in-vitro generation of ethyl radicals from ethanol for detection by EPR spin trapping.
Materials:
-
Ethanol (or ¹³C-labeled ethanol)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Spin trap (e.g., N-tert-butyl-α-phenylnitrone, PBN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR flat cell or capillary tubes
Procedure:
-
Prepare a stock solution of the spin trap (e.g., 100 mM PBN in ethanol-free solvent).
-
In an EPR tube, add the following reagents in order:
-
PBS buffer
-
Ethanol (final concentration 1-5%)
-
Spin trap (final concentration 10-50 mM)
-
-
Initiate the reaction by adding a fresh solution of FeSO₄ (final concentration 0.1-1 mM) followed immediately by H₂O₂ (final concentration 1-5 mM).
-
Mix the solution thoroughly and immediately place the sample in the EPR spectrometer.
-
Record the EPR spectrum. Typical instrument settings for X-band EPR are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation amplitude 0.5-1.0 G, and a sweep width of 100 G centered at ~3400 G.
Protocol 2: Detection of this compound Adducts by LC-MS/MS
This protocol outlines the detection of PBN-ethyl radical adducts using liquid chromatography-tandem mass spectrometry.
Materials:
-
Sample containing this compound adducts (from in-vitro or in-vivo experiments)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
C18 reverse-phase HPLC column
-
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Extract the PBN-ethyl adduct from the sample matrix using a suitable solvent (e.g., ethyl acetate (B1210297) or by solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% FA (Solvent A) and ACN with 0.1% FA (Solvent B). A typical gradient might be 10-90% B over 15 minutes.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Monitor for the specific precursor-to-product ion transitions for the PBN-ethyl adduct. For the unlabeled adduct, this would be m/z 206 → m/z 149. For a ¹³C₂-labeled ethyl adduct, the transition would be m/z 208 → m/z 149.
-
Visualization of Experimental Workflow and Validation Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound detection using isotopic labeling and the logical framework of the validation process.
Caption: Experimental workflow for this compound detection and validation using isotopic labeling.
Caption: Logical framework for the validation of this compound detection using isotopic labeling.
Conclusion
The validation of this compound detection is critical for advancing research in areas susceptible to oxidative damage. Isotopic labeling, when combined with sensitive analytical techniques like mass spectrometry and EPR spectroscopy, provides an unparalleled level of certainty in identifying and quantifying these transient species. While non-isotopic methods remain valuable for screening and routine analysis, the specificity afforded by isotopic labeling is indispensable for rigorous validation. The choice of method will ultimately depend on the specific research question, the required level of validation, and the available instrumentation.
References
- 1. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Ethyl Radical Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like the ethyl radical (•C₂H₅) is crucial for understanding reaction mechanisms, elucidating metabolic pathways, and assessing oxidative stress. This guide provides an objective comparison of the primary analytical techniques used for determining this compound concentration, supported by experimental principles and data.
Comparison of Analytical Methods
Two principal methods stand out for the quantitative analysis of the short-lived and highly reactive this compound: Electron Paramagnetic Resonance (EPR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with spin trapping. Each technique offers distinct advantages and is suited to different experimental contexts.
| Feature | Electron Paramagnetic Resonance (EPR) | Gas Chromatography-Mass Spectrometry (GC-MS) with Spin Trapping |
| Principle of Detection | Direct detection of the unpaired electron of the radical or its spin adduct. | Indirect detection of a stable derivative (spin adduct) of the radical. |
| Radical Detection | Direct for persistent radicals; requires spin trapping for short-lived radicals like this compound. | Always indirect through the formation of a stable adduct. |
| Quantification | Requires a standard with a known spin concentration for calibration. The double integral of the EPR signal is proportional to the number of unpaired spins. | Based on the concentration of the stable spin adduct, determined using a standard calibration curve of the synthesized adduct. |
| Sensitivity | Generally in the range of 10⁻⁷ to 10⁻⁸ M for biological samples. Can be enhanced with techniques like rapid-scan EPR.[1] | High sensitivity, with Limits of Detection (LOD) potentially in the picogram to femtogram range for the derivatized adduct.[2] |
| Selectivity | High. The hyperfine splitting pattern of the EPR spectrum can provide structural information to identify the trapped radical. | High. Mass spectrometry provides a specific mass-to-charge ratio and fragmentation pattern for the spin adduct, confirming its identity. |
| Sample Matrix | Can be used for liquids, solids, and gases. Matrix components can affect the resonator Q-factor, influencing quantification. | Primarily for volatile and semi-volatile compounds. Requires sample extraction and often derivatization, which can be affected by the matrix. |
| Advantages | - Direct and "gold standard" method for radical detection.[3][4] - Provides structural information about the radical adduct. | - High sensitivity and specificity. - Utilizes widely available laboratory equipment. |
| Limitations | - Requires specialized and expensive equipment. - Quantification can be complex and is sensitive to experimental conditions. - Short-lived radicals require spin trapping. | - Indirect method; the trapping efficiency must be considered. - Sample preparation can be multi-step and introduce variability. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate quantification. Below are outlines of the key experimental protocols for both EPR and GC-MS-based analysis of ethyl radicals.
Quantitative EPR Spectroscopy with Spin Trapping
This method involves trapping the transient this compound with a spin trap to form a more stable nitroxide radical adduct, which is then quantified by EPR.
1. Materials:
- Spin Trap: Phenyl N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).
- Standard: A stable radical with a known concentration, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
- Solvent: Aprotic, non-polar solvent (e.g., toluene, benzene) to dissolve the spin trap and standard.
2. Sample Preparation:
- Prepare a stock solution of the spin trap in the chosen solvent.
- In the system where ethyl radicals are generated, add the spin trap solution. The concentration of the spin trap should be optimized to efficiently trap the radicals without causing significant side reactions.
- Allow the reaction to proceed for a defined period to form the this compound-spin adduct.
3. EPR Measurement:
- Transfer an aliquot of the reaction mixture into a quartz EPR tube.
- Record the EPR spectrum at room temperature using an X-band EPR spectrometer.
- Optimize spectrometer settings (microwave power, modulation amplitude, sweep width, and sweep time) to achieve a good signal-to-noise ratio without signal distortion.
4. Quantification:
- Prepare a series of standard solutions of TEMPO with known concentrations in the same solvent matrix as the sample.
- Record the EPR spectrum for each standard under the identical conditions used for the sample.
- Calculate the double integral of the EPR signal for both the sample (this compound adduct) and the standards.
- Construct a calibration curve by plotting the double integral of the TEMPO standards against their known concentrations.
- Determine the concentration of the this compound adduct in the sample by interpolating its double integral value on the calibration curve.
Quantitative GC-MS with Spin Trapping
This indirect method relies on the formation of a stable, volatile adduct of the this compound, which is then quantified using GC-MS.
1. Materials:
- Spin Trap: A nitrone spin trap that forms a stable and volatile adduct with the this compound (e.g., PBN).
- Internal Standard (IS): A compound with similar chemical properties to the spin adduct but with a different mass, to correct for variations in sample preparation and injection (e.g., a deuterated analog of the spin adduct).
- Derivatization Agent (optional): To increase the volatility and thermal stability of the adduct if necessary.
- Solvents: High-purity solvents for extraction and dilution (e.g., hexane, ethyl acetate).
2. Sample Preparation and Derivatization:
- Introduce the spin trap into the system where ethyl radicals are generated.
- After the reaction, extract the spin adduct from the sample matrix using an appropriate organic solvent.
- Add a known amount of the internal standard to the extract.
- If necessary, derivatize the adduct to improve its chromatographic properties.
- Concentrate or dilute the sample to fall within the linear range of the calibration curve.
3. GC-MS Analysis:
- Inject an aliquot of the prepared sample into the GC-MS system.
- Use a capillary column suitable for the separation of the spin adduct (e.g., a non-polar or medium-polarity column).
- Optimize the GC temperature program to achieve good separation of the adduct from other components.
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the this compound adduct and the internal standard.
4. Quantification:
- Synthesize and purify the this compound-spin adduct to be used as an external standard.
- Prepare a series of calibration standards containing known concentrations of the adduct and a constant concentration of the internal standard.
- Analyze the calibration standards using the same GC-MS method as the samples.
- Construct a calibration curve by plotting the ratio of the peak area of the adduct to the peak area of the internal standard against the concentration of the adduct.
- Calculate the concentration of the this compound adduct in the samples based on their peak area ratios and the calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflows and the underlying chemical processes can aid in understanding these complex analytical methods.
References
- 1. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental and Theoretical EPR Spectra of the Ethyl Radical
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental and theoretical Electron Paramagnetic Resonance (EPR) characteristics of the ethyl radical (C₂H₅•). This guide provides a detailed comparison of EPR parameters, methodologies for their acquisition, and a logical framework for their analysis.
The this compound, a fundamental alkyl radical, serves as a crucial intermediate in numerous chemical reactions, including combustion and polymerization. Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying such paramagnetic species, providing detailed information about their electronic structure through the analysis of the g-tensor and hyperfine coupling constants. This guide presents a comparative overview of experimentally determined and theoretically calculated EPR parameters for the this compound, offering insights into the strengths and limitations of both approaches.
Data Presentation: A Comparative Table of EPR Parameters
The following table summarizes the key EPR parameters for the this compound, compiled from both experimental measurements and theoretical calculations. This allows for a direct comparison of the g-values and the hyperfine coupling constants for the α- and β-protons.
| Parameter | Experimental Value (Gauss) | Theoretical Value (Gauss) |
| g-value (average) | 2.0023 ± 0.0003[1] | - |
| α-proton Hyperfine Coupling (isotropic) | 22.4 (temperature dependent) | -21.7 |
| β-proton Hyperfine Coupling (isotropic) | 26.8 (temperature dependent) | 27.2 |
| α-proton Hyperfine Coupling (anisotropic) | A∥ = 29.6 ± 0.5, A⊥ = 19.4 ± 0.5[1] | - |
| β-proton Hyperfine Coupling (anisotropic) | A∥ = 28.7 ± 0.5, A⊥ = 25.9 ± 0.5[1] | - |
Note: Isotropic values are often temperature-dependent, particularly in solution-phase studies.
Experimental Protocols
The experimental determination of the EPR spectrum of the this compound typically involves its generation and stabilization, followed by spectroscopic analysis.
Radical Generation and Trapping
A common method for generating ethyl radicals for EPR studies is through the photolysis of a suitable precursor. In a classic study, a mixture of ethylene (B1197577) (C₂H₄) and hydrogen iodide (HI) was photolyzed using a high-pressure mercury lamp.[1] This process leads to the formation of ethyl radicals, which can then be trapped and studied.
To obtain high-resolution spectra and to study the anisotropic interactions, the radicals are often isolated in an inert gas matrix at cryogenic temperatures. For instance, the this compound has been isolated in an argon matrix at 4.2 K.[1] This matrix isolation technique prevents the radicals from tumbling, allowing for the resolution of the anisotropic components of the g-tensor and hyperfine coupling tensors.
EPR Spectroscopy
The trapped ethyl radicals are then subjected to EPR spectroscopy. The sample is placed in a resonant cavity within a strong magnetic field, and microwave radiation is applied. The absorption of microwaves by the unpaired electrons as they transition between spin states is detected, yielding the EPR spectrum. From a detailed line-shape analysis of the spectrum, the anisotropic hyperfine interaction parameters for the α and β protons, as well as the g-values, can be obtained.[1] For solution-phase studies, the isotropic hyperfine coupling constants are measured as a function of temperature.
Theoretical Methodologies
Computational chemistry provides a powerful means to calculate the EPR parameters of radicals, offering a valuable complement to experimental studies.
Ab Initio and Density Functional Theory (DFT) Calculations
A variety of quantum chemical methods can be employed to predict the EPR spectra of radicals. Early theoretical studies utilized ab initio methods such as the Unrestricted Hartree-Fock (UHF) method with spin annihilation to calculate the anisotropic hyperfine coupling tensors for the this compound.[2] More advanced ab initio methods, such as quadratic configuration interaction, have been used to determine the isotropic hyperfine coupling constants.
Modern approaches frequently employ Density Functional Theory (DFT), which has proven to be a reliable and computationally efficient method for calculating EPR parameters of organic radicals.[3] The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results.
Calculation of EPR Parameters
The theoretical calculation of EPR parameters involves several steps:
-
Geometry Optimization: The molecular geometry of the this compound is optimized to find its most stable conformation.
-
Electronic Structure Calculation: An ab initio or DFT calculation is performed on the optimized geometry to obtain the electronic wavefunction or electron density.
-
Property Calculation: From the electronic structure, the g-tensor and hyperfine coupling tensors are calculated. The isotropic hyperfine coupling, also known as the Fermi contact term, arises from the interaction of the unpaired electron with the magnetic nucleus. The anisotropic, or dipolar, hyperfine coupling arises from the through-space interaction between the electron and nuclear magnetic moments.
Logical Workflow for Comparison
The process of comparing experimental and theoretical EPR spectra involves a systematic workflow to ensure a robust analysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Ab initio unrestricted Hartree–Fock calculations. Part 9.–Hyperfine coupling constants in the this compound - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometric Confirmation of Ethyl Radical Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometric methods for the confirmation of ethyl radical adducts, supported by experimental data. It is designed to assist researchers in selecting appropriate spin traps and analytical conditions for the unambiguous identification of these highly reactive species.
Introduction
The detection of short-lived, highly reactive free radicals such as the this compound (•CH₂CH₃) is a significant analytical challenge. Spin trapping, a technique where a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct, is a widely used method for their characterization. Subsequent analysis of these adducts by mass spectrometry (MS) provides structural information, allowing for the confirmation of the original trapped radical. This guide focuses on the mass spectrometric behavior of this compound adducts formed with common nitrone spin traps, including 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), N-tert-butyl-α-phenylnitrone (PBN), and α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN).
Comparison of Spin Trap Adducts for this compound Detection
The choice of spin trap is critical for the successful detection and identification of this compound adducts. The stability of the resulting adduct and its fragmentation pattern in the mass spectrometer are key considerations.
| Spin Trap | Adduct | Observed m/z ([M+H]⁺) | Key Fragmentation Characteristics | Instrumentation | Reference |
| POBN | POBN-ethyl | 224 | Fragmentation patterns are consistent with the assigned structure, though specific fragment ions are not detailed in the initial findings. | HPLC-ESI-MS | [1] |
| DMPO | DMPO-ethyl | 143 (calculated) | Expected to show a characteristic fragment ion at m/z 114 ([DMPO+H]⁺) and/or a neutral loss of 113 Da (DMPO). | ESI-MS/MS | [2] |
| PBN | PBN-ethyl | 207 (calculated) | Fragmentation may involve cleavage of the tert-butyl group. | GC-MS, LC-MS/MS | [3][4] |
Note: The m/z values for DMPO-ethyl and PBN-ethyl are calculated based on their chemical formulas, as specific experimental values for the protonated molecules were not explicitly found in the initial search results. Further experimental verification is recommended.
Experimental Protocols
Detailed methodologies are crucial for the reproducible generation and detection of this compound adducts. Below are generalized protocols based on common practices in the field.
Protocol 1: Generation of Ethyl Radicals and Spin Trapping
This protocol describes a method for generating ethyl radicals from ethanal for subsequent trapping.
Materials:
-
Ethanal (Acetaldehyde)
-
Spin trap (DMPO, PBN, or POBN)
-
Fenton Reagents: Iron(II) sulfate (B86663) (FeSO₄), Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) Buffer (pH 7.4)
-
Deionized water
Procedure:
-
Prepare a stock solution of the spin trap (e.g., 100 mM DMPO or PBN in deionized water).
-
In a reaction vial, combine the phosphate buffer, the spin trap stock solution, and ethanal.
-
Initiate the radical generation by adding the Fenton reagents (FeSO₄ followed by H₂O₂). The final concentrations should be optimized but can be in the range of 10-50 mM for the spin trap, 10-100 mM for ethanal, and low millimolar for the Fenton reagents.
-
Allow the reaction to proceed for a set time (e.g., 5-15 minutes) at room temperature.
-
Quench the reaction, if necessary, by adding a radical scavenger or by flash-freezing the sample.
-
The sample is now ready for mass spectrometric analysis. For GC-MS analysis of PBN adducts, a liquid-liquid extraction into an organic solvent may be required.[3] For LC-MS analysis, direct injection of the aqueous sample (after appropriate dilution and filtration) is typically possible.
Protocol 2: Mass Spectrometric Analysis
This protocol outlines the general parameters for LC-MS/MS analysis of spin trap adducts.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the parent ions of the adducts, followed by product ion scans (MS/MS) of the suspected adduct masses to obtain fragmentation patterns.
-
Collision Energy: This will need to be optimized for each specific adduct to achieve characteristic fragmentation.
-
Data Analysis: The resulting spectra are analyzed for the expected parent ion mass and characteristic fragment ions that confirm the structure of the spin trap adduct.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometric confirmation of this compound adducts.
References
A Comparative Guide to the Reactivity of Ethyl and Methyl Radicals
For researchers, scientists, and drug development professionals engaged in synthetic chemistry and mechanistic studies, a nuanced understanding of radical reactivity is paramount. This guide provides an objective comparison of the reactivity of ethyl (•CH₂CH₃) and methyl (•CH₃) radicals, two of the most fundamental carbon-centered radicals. The comparison is grounded in experimental data for three key reaction types: hydrogen abstraction, addition to double bonds, and recombination reactions.
Executive Summary
Ethyl radicals are primary alkyl radicals, while methyl radicals are in a class of their own. This structural difference leads to notable distinctions in their stability and, consequently, their reactivity. Generally, the ethyl radical is more stable than the mthis compound due to the electron-donating effect of the adjacent methyl group via hyperconjugation. This increased stability often translates to lower reactivity for the this compound compared to the mthis compound in reactions with significant activation barriers. However, steric factors can also play a crucial role in modulating their reactivity.
Data Presentation: A Quantitative Comparison
The following tables summarize key kinetic parameters for the reactions of ethyl and methyl radicals. It is important to note that experimental conditions can significantly influence reaction rates; therefore, direct comparisons should be made with caution when data is from different sources.
Table 1: Hydrogen Abstraction
| Radical | Substrate | Rate Constant (k) at T | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) |
| Methyl (•CH₃) | Diethyl Ketone | - | 7.0[1] | 7.4 x 10⁻⁴ M⁻¹s⁻¹ (relative to combination)[1] |
| Ethyl (•C₂H₅) | Diethyl Ketone | - | 7.6[1] | 7.1 x 10⁻⁴ M⁻¹s⁻¹ (relative to combination)[1] |
| Methyl (•CH₃) | Cyclopentane (B165970) | Calculated k vs. T available | (Calculated) | (Calculated) |
| Ethyl (•C₂H₅) | Cyclopentane | Calculated k vs. T available | (Calculated) | (Calculated) |
Note: The study on cyclopentane is computational and provides a detailed temperature-dependent profile of the rate constants[2].
Table 2: Addition to Double Bonds
| Radical | Substrate | Rate Constant (k) at T | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (L mol⁻¹s⁻¹) |
| Methyl (•CH₃) | Ethylene | - | ~7.9[3] | - |
| Ethyl (•C₂H₅) | Ethylene | - | 5.5[4] | 5.0 x 10⁻⁵ (relative to self-recombination)[4] |
Table 3: Recombination Reactions
| Reaction | Rate Constant (k) at T | Temperature Dependence |
| •CH₃ + •CH₃ → C₂H₆ | k∞(T) = 8.78 x 10⁻¹¹ exp(-T(K)/723) cm³ s⁻¹[5] | Negative temperature dependence |
| •C₂H₅ + •C₂H₅ → C₄H₁₀ | - | Assumed to have zero or small negative activation energy[6] |
Reactivity Analysis and Mechanistic Insights
Hydrogen Abstraction: In the hydrogen abstraction from diethyl ketone, the mthis compound exhibits a slightly lower activation energy than the this compound, suggesting a higher reactivity. This aligns with the general principle that the less stable radical is more reactive. The computational study on cyclopentane also provides a basis for comparing their reactivities over a range of temperatures[2].
Addition to Double Bonds: For the addition to ethylene, the this compound has a lower reported activation energy than the mthis compound[3][4]. This might seem counterintuitive but could be influenced by the different experimental methods and reporting of relative versus absolute rate parameters. The pre-exponential factor for the this compound addition is reported relative to its self-recombination, making direct comparison of the A-factors challenging.
Recombination: The self-recombination of methyl radicals is a well-studied, barrierless reaction with a negative temperature dependence[5]. The recombination of ethyl radicals is also considered to be very fast and proceeds with a very small or no activation energy[6]. Direct experimental data for the cross-recombination of methyl and ethyl radicals is scarce in the literature.
Experimental Protocols
The determination of rate constants for radical reactions is a complex task that requires specialized techniques. Flash photolysis coupled with time-resolved detection is a powerful and widely used method.
General Experimental Workflow for Determining Radical Reaction Rates
Caption: General workflow for a flash photolysis experiment to determine radical reaction rates.
Detailed Methodology: Flash Photolysis for Radical-Molecule Reactions
This protocol describes the determination of the rate constant for the reaction of a radical (R•) with a molecule (M).
-
Radical Generation:
-
Methyl Radicals (•CH₃): Generated by the photolysis of acetone (CH₃COCH₃) using a laser pulse, typically at 248 nm or 266 nm[7]. The primary reaction is: CH₃COCH₃ + hν → 2 •CH₃ + CO
-
Ethyl Radicals (•C₂H₅): Generated by the photolysis of diethyl ketone (CH₃CH₂COCH₂CH₃) or azoethane (B3057528) (CH₃CH₂N=NCH₂CH₃)[1]. For diethyl ketone, the photolysis reaction is: CH₃CH₂COCH₂CH₃ + hν → 2 •CH₂CH₃ + CO
-
-
Experimental Setup:
-
Procedure:
-
A mixture of the radical precursor, the reactant molecule (in large excess to ensure pseudo-first-order kinetics), and an inert buffer gas (e.g., Argon or Nitrogen) is flowed through or held static in the reaction cell at a controlled temperature and pressure.
-
A short pulse from the photolysis laser initiates the reaction by generating a sudden concentration of radicals.
-
The concentration of the radical is monitored in real-time by measuring the absorption of the probe light at a wavelength specific to the radical. For instance, the decay of the radical concentration is followed by time-resolved absorption spectroscopy[10].
-
The absorbance data is converted to concentration, and the resulting decay profile is fitted to a pseudo-first-order exponential decay function to extract the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) is then determined by dividing k' by the known concentration of the reactant molecule in excess: k = k' / [M].
-
Detailed Methodology: Flash Photolysis for Radical-Radical Reactions
This protocol describes the determination of the rate constant for the self-recombination of a radical (R• + R• → R₂).
-
Radical Generation: As described above, using a suitable precursor.
-
Experimental Setup: Similar to the radical-molecule reaction setup.
-
Procedure:
-
A mixture of the radical precursor and an inert buffer gas is used. No excess reactant is present.
-
The photolysis laser generates a high initial concentration of radicals.
-
The decay of the radical concentration is monitored over time.
-
For a second-order self-recombination reaction, the decay follows the integrated rate law: 1/[R•]t - 1/[R•]₀ = 2kt.
-
A plot of 1/[R•] versus time will yield a straight line with a slope of 2k, from which the second-order rate constant (k) can be determined.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors influencing the relative reactivity of ethyl and methyl radicals.
Caption: Factors influencing the comparative reactivity of ethyl and methyl radicals.
Conclusion
The reactivity of ethyl and methyl radicals is a delicate interplay of electronic and steric effects. While the greater stability of the this compound due to hyperconjugation generally leads to lower reactivity compared to the mthis compound, the specific reaction type and substrate structure can introduce nuances to this trend. The experimental data, though not always directly comparable across different studies, provides a valuable framework for understanding and predicting the behavior of these fundamental reactive intermediates in chemical and biological systems. The provided experimental protocols offer a starting point for researchers aiming to perform their own quantitative comparisons.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetics study on hydrogen abstraction reactions of cyclopentane by hydrogen, methyl, and ethyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. vernier.com [vernier.com]
- 9. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to Ethyl and Hydroxyl Radicals in Oxidation Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidative properties of the ethyl radical (•C₂H₅) and the hydroxyl radical (•OH), two highly reactive species of significant interest in various chemical and biological processes. Understanding their distinct reactivities and mechanisms is crucial for research in areas ranging from atmospheric chemistry to drug development and toxicology.
Executive Summary
The hydroxyl radical is a powerful, non-selective oxidizing agent, reacting with a vast array of organic molecules at near diffusion-controlled rates. In contrast, the this compound, a carbon-centered radical, exhibits more selective reactivity. This guide delves into their fundamental properties, reaction mechanisms, and the experimental methods used to study them, providing quantitative data to support a detailed comparison.
Fundamental Properties and Reactivity
The hydroxyl radical is one of the most reactive oxygen species, with a very high standard reduction potential, making it capable of oxidizing a wide range of organic and inorganic compounds.[1][2] Its reactions are often non-selective, proceeding via hydrogen abstraction or addition to double bonds at extremely high rates.[1] This high reactivity, however, also leads to a very short half-life, limiting its diffusion distance in biological systems.
The this compound, on the other hand, is a carbon-centered free radical. While still reactive, it is generally less reactive and more selective than the hydroxyl radical.[3] Its stability is greater than that of the hydroxyl radical, but it still readily participates in reactions such as hydrogen abstraction and addition to unsaturated systems.[3]
Table 1: General Properties of Ethyl and Hydroxyl Radicals
| Property | This compound (•C₂H₅) | Hydroxyl Radical (•OH) |
| Formula | •C₂H₅ | •OH |
| Molar Mass | 29.06 g/mol | 17.01 g/mol |
| Type | Carbon-centered radical | Oxygen-centered radical |
| Reactivity | Moderately high, selective | Extremely high, non-selective[1] |
| Primary Reaction Mechanisms | Hydrogen abstraction, addition | Hydrogen abstraction, addition, electron transfer[1] |
Quantitative Comparison of Reaction Rates
The reactivity of a radical is quantified by its reaction rate constant (k) with a given substrate. The hydroxyl radical consistently demonstrates significantly higher rate constants across a wide range of organic compounds compared to what is generally observed for alkyl radicals like the this compound.
Table 2: Comparison of Second-Order Rate Constants (k) for Reactions with Various Organic Substrates
| Substrate | This compound (k in M⁻¹s⁻¹) | Hydroxyl Radical (k in M⁻¹s⁻¹) | Reference(s) |
| Ethanol (B145695) | Data not readily available | 1.9 x 10⁹ | [4] |
| Benzene | Data not readily available | 7.8 x 10⁹ | [5] |
| Toluene | Data not readily available | 5.1 x 10⁹ | [5] |
| Ethylbenzene | Data not readily available | 7.51 x 10⁹ (at 248 K) | [6] |
| n-Hexane | Data not readily available | 5.6 x 10⁹ | [5] |
Note: Comprehensive and directly comparable rate constant data for the this compound with a wide range of organic substrates in aqueous solution is limited in the publicly available literature, highlighting a key difference in the extent of characterization between the two radicals.
Oxidation Processes and Mechanisms
Hydroxyl Radical Oxidation
The hydroxyl radical is a primary initiator of oxidative damage to biomolecules. For instance, in lipid peroxidation, the hydroxyl radical can abstract a hydrogen atom from a polyunsaturated fatty acid, initiating a damaging chain reaction.[1][7][8]
Caption: Fenton reaction generating a hydroxyl radical for oxidation.
This compound Oxidation
The this compound can also initiate oxidation, although its mechanisms can be more specific. For example, in the context of wine oxidation, the 1-hydroxythis compound (a derivative of the this compound) is a key intermediate.[9][10] It can be generated from the reaction of hydroxyl radicals with ethanol.[4]
Caption: Generation of an this compound from triethylborane and oxygen.
Experimental Protocols
Generation of Radicals
-
Hydroxyl Radicals (Fenton Reaction): A common method for generating hydroxyl radicals in an aqueous solution is the Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂).[11][12][13]
-
Protocol: To a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4), add a solution of FeSO₄ (e.g., final concentration 0.1 mM) followed by the addition of H₂O₂ (e.g., final concentration 1 mM).[3] The reaction initiates the rapid formation of hydroxyl radicals.
-
-
Ethyl Radicals (Triethylborane Initiation): Triethylborane (Et₃B) in the presence of oxygen is a widely used system for generating ethyl radicals for organic synthesis.[14][15][16]
-
Protocol: In an inert atmosphere, a solution of the substrate in an organic solvent is treated with a solution of triethylborane (e.g., 1 M in hexane). A controlled amount of air or oxygen is then introduced to initiate the formation of ethyl radicals. Caution: Triethylborane is pyrophoric and must be handled with care under an inert atmosphere.
-
Detection and Quantification of Radicals
-
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping: This is a powerful technique for detecting and identifying short-lived radicals.[3][17][18][19][20] A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by EPR.
-
Workflow:
Caption: Workflow for EPR spin trapping of free radicals.
-
Protocol: The spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) is added to the reaction mixture before or during radical generation.[19] The solution is then transferred to a capillary tube and placed in the EPR spectrometer to record the spectrum of the spin adduct.
-
-
Chemiluminescence Assays: The reaction of certain radicals can produce light (chemiluminescence), which can be measured to quantify radical activity.[5][7][9][11][21]
-
Protocol: A luminol-based assay can be used to detect the presence of reactive oxygen species. In the presence of a catalyst (e.g., horseradish peroxidase) and an enhancer, radicals oxidize luminol, leading to the emission of light that can be quantified using a luminometer.
-
Impact on Biological Systems: Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, and both hydroxyl and, to a lesser extent, other carbon-centered radicals can initiate it.
The hydroxyl radical is a potent initiator of lipid peroxidation by abstracting a hydrogen atom from a polyunsaturated fatty acid (PUFA).[1][7][8] This generates a lipid radical, which then reacts with oxygen to form a lipid peroxyl radical, propagating a chain reaction.[1]
While direct initiation of lipid peroxidation by the this compound is less studied, it can contribute to oxidative stress. For instance, ethanol consumption can lead to the formation of hydroxyethyl (B10761427) radicals, which are implicated in oxidative damage.[4]
Caption: Simplified pathway of radical-induced lipid peroxidation.
Conclusion
The hydroxyl and ethyl radicals, while both reactive species, exhibit distinct profiles in their oxidative capabilities. The hydroxyl radical is a highly reactive, non-selective oxidant, making it a potent initiator of oxidative damage in a wide range of contexts. The this compound is comparatively less reactive and more selective. The choice of which radical is more relevant depends on the specific chemical environment and the research question being addressed. For studies requiring a potent, broad-spectrum oxidizing agent, the hydroxyl radical is a clear choice. For investigations into more selective radical-mediated processes, particularly in organic synthesis or specific toxicological pathways, the this compound and its derivatives are of significant interest. Further research is needed to fully elucidate the comparative reaction kinetics of the this compound with a broader range of biomolecules to enable a more direct and comprehensive comparison with the well-characterized hydroxyl radical.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. Ethanol can modify the effects of certain free radical-generating systems on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Study on the Mechanism of Lipid Peroxidation Induced by Carbonate Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vinumvine.wordpress.com [vinumvine.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. srd.nist.gov [srd.nist.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Flavoring Chemicals on Free Radical Formation in Electronic Cigarette Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biomarkers of Oxidative and Radical Stress [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Free radical-induced damage to DNA: mechanisms and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biomarkers of free radical damage applications in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to Ethyl Radical Generation: Photochemical, Electrochemical, and Thermal Methods
For Researchers, Scientists, and Drug Development Professionals
The ethyl radical, a key reactive intermediate in organic synthesis, plays a pivotal role in the construction of complex molecular architectures. Its transient nature necessitates in situ generation, and a variety of methods have been developed for this purpose. This guide provides a comparative overview of the three primary methodologies for generating ethyl radicals: photochemical, electrochemical, and thermal methods. We will delve into the mechanisms, experimental setups, and available quantitative data to assist researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Comparison of this compound Generation Methods
The following table summarizes the key features of photochemical, electrochemical, and thermal methods for generating ethyl radicals, offering a high-level comparison of their respective advantages and disadvantages.
| Feature | Photochemical Methods | Electrochemical Methods | Thermal Methods |
| Energy Source | Light (UV or Visible) | Electric Current | Heat |
| Typical Precursors | Ethyl halides (iodide, bromide), Propionic acid derivatives (e.g., Barton esters), Xanthates | Ethyl halides (iodide, bromide), Carboxylic acids (Kolbe electrolysis) | Triethylboron/O₂, Azo compounds (with ethyl groups), Peroxides |
| Reaction Conditions | Mild (often room temperature) | Mild (often room temperature) | Varied (from low to high temperatures) |
| Key Advantages | High functional group tolerance, Spatiotemporal control, "Green" reagent (photons) | Avoids stoichiometric chemical oxidants/reductants, Precise control over redox potential, Amenable to automation | Well-established, Can be initiated at low temperatures (e.g., Et₃B/O₂), Simple setup for some methods |
| Key Disadvantages | Requires specialized photoreactors, Potential for side reactions from photo-sensitive groups | Requires specialized electrochemical equipment, Electrode passivation can be an issue, Electrolyte and solvent choice is critical | Can require high temperatures, Potential for lack of selectivity, Safety concerns with some initiators (e.g., peroxides) |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed examination of each method, including reaction mechanisms, illustrative experimental protocols, and quantitative data where available.
Photochemical Generation of Ethyl Radicals
Photochemical methods utilize light energy to induce the homolytic cleavage of a precursor molecule, generating the desired this compound. The advent of photoredox catalysis has revolutionized this field, enabling the use of visible light and expanding the range of suitable precursors.[1][2][3]
Mechanism:
A common strategy involves the use of a photocatalyst (PC) that, upon excitation by light, can engage in a single-electron transfer (SET) with a suitable this compound precursor. For instance, an excited photocatalyst can reduce an ethyl halide, leading to its fragmentation into an this compound and a halide anion.
Experimental Protocol: Photochemical Generation from Ethyl Iodide
The photolysis of ethyl iodide can directly generate ethyl radicals, although the quantum yield for this specific process at 77 K has been reported to be low (estimated around 5 x 10⁻⁴).[4] More efficient methods often employ photoredox catalysis.
-
Materials: Ethyl iodide, a suitable photocatalyst (e.g., an iridium or ruthenium complex), a sacrificial electron donor, and the desired substrate in a degassed solvent (e.g., acetonitrile (B52724) or DMF).
-
Apparatus: A photoreactor equipped with a specific wavelength light source (e.g., blue LEDs).
-
Procedure: In a typical setup, the photocatalyst, ethyl iodide, substrate, and sacrificial donor are dissolved in the solvent in a reaction vessel. The mixture is thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas. The reaction is then irradiated with the light source at a controlled temperature (often room temperature) with stirring for a specified period. Reaction progress is monitored by techniques such as GC-MS or NMR.
-
Yield: The yield of the desired product resulting from the reaction of the this compound with the substrate is highly dependent on the specific reaction, but yields for photoredox-catalyzed C-C bond formations can be moderate to excellent.
Electrochemical Generation of Ethyl Radicals
Electrochemical methods employ an electric current to drive the reduction or oxidation of a precursor at an electrode surface, leading to the formation of ethyl radicals.[5][6] This approach offers precise control over the reaction conditions by tuning the applied potential.
Mechanism:
In a reductive process, an ethyl precursor, such as an ethyl halide, accepts an electron at the cathode to form a radical anion, which then fragments to produce an this compound and a halide anion. Anodic oxidation of carboxylates (Kolbe electrolysis) can also generate alkyl radicals.[5]
Experimental Protocol: Electrochemical Reduction of Ethyl Bromide
-
Materials: Ethyl bromide, a supporting electrolyte (e.g., tetrabutylammonium (B224687) tetrafluoroborate), the substrate, and a suitable solvent (e.g., DMF or acetonitrile).
-
Apparatus: An electrochemical cell, typically a divided or undivided cell, equipped with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). A potentiostat is used to control the applied potential.
-
Procedure: The electrolyte, solvent, ethyl bromide, and substrate are placed in the electrochemical cell. The solution is deoxygenated by bubbling with an inert gas. A constant potential or current is applied, and the electrolysis is carried out with stirring. The progress of the reaction can be monitored by cyclic voltammetry or by analyzing aliquots of the reaction mixture.
-
Yields: The efficiency of electrochemical radical reactions can be high, with yields often comparable or superior to traditional methods using stoichiometric reagents.[7] For instance, intermolecular radical reactions between alkyl iodides and various acceptors have been shown to proceed in good yields.[8]
Thermal Generation of Ethyl Radicals
Thermal methods rely on heat to initiate the homolytic cleavage of a precursor, generating ethyl radicals. This can be achieved through the decomposition of a radical initiator or by using specific reagents that generate radicals at lower temperatures.
Mechanism:
A widely used method involves the reaction of triethylboron (Et₃B) with molecular oxygen. This process is believed to proceed through a radical chain mechanism where an initial reaction between Et₃B and O₂ generates an this compound, which then propagates the chain.[9][10][11][12] Another common approach is the thermal decomposition of an azo initiator like azobisisobutyronitrile (AIBN), which upon heating, releases nitrogen gas and forms two cyanopropyl radicals.[13][14][15] To generate ethyl radicals specifically with AIBN, a precursor containing an ethyl group that can undergo a subsequent reaction with the initially formed radicals is required.
Experimental Protocol: Triethylboron-Mediated Radical Initiation
-
Materials: Triethylboron (typically as a solution in a solvent like hexanes or THF), the this compound precursor (if different from Et₃B), the substrate, and a deoxygenated solvent.
-
Apparatus: Standard laboratory glassware under an inert atmosphere (e.g., a Schlenk line or a glovebox).
-
Procedure: The substrate and solvent are placed in a reaction flask and deoxygenated. A solution of triethylboron is then added, followed by the slow introduction of air or oxygen (the amount of oxygen can be critical to the reaction's success). The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress is monitored by standard analytical techniques.
-
Yields: Triethylboron is an efficient radical initiator, and reactions employing it can achieve high yields. For example, it has been successfully used in various radical-mediated C-C bond-forming reactions. The efficiency can be influenced by the concentration of oxygen.[9][10]
Conclusion
The choice of method for generating ethyl radicals depends on a multitude of factors, including the nature of the substrate, the desired transformation, the available equipment, and the required reaction conditions.
-
Photochemical methods , particularly visible-light photoredox catalysis, offer a mild and versatile approach with high functional group tolerance, making them attractive for complex molecule synthesis.
-
Electrochemical methods provide a powerful and "green" alternative to traditional redox reagents, with the ability to precisely control the reaction through the applied potential.
-
Thermal methods , especially those utilizing triethylboron/O₂, remain a robust and widely used strategy, valued for its simplicity and efficiency in many applications.
By understanding the principles and practical considerations of each method, researchers can make an informed decision to best suit their synthetic needs, ultimately advancing their research and development goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development | Semantic Scholar [semanticscholar.org]
- 4. Photolysis of ethyl iodide at 77 K - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Electrochemical strategies for C–H functionalization and C–N bond formation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00619E [pubs.rsc.org]
- 7. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01694B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Initiation with Triethylboron and Oxygen: The Differences between Low-Oxygen and High-Oxygen Regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Initiation with Triethylboron and Oxygen: The Differences between Low-Oxygen and High-Oxygen Regimes. | Semantic Scholar [semanticscholar.org]
- 12. Enhancing triethylborane initiation through mechanistic understanding - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 13. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Computational Models for Ethyl Radical Stability
For researchers, scientists, and drug development professionals, the accurate computational modeling of reaction intermediates is paramount for predicting reaction outcomes and understanding mechanisms. The ethyl radical (•C₂H₅), a fundamental species in combustion and atmospheric chemistry, serves as a critical benchmark for assessing the reliability of computational methods in determining radical stability.
The primary measure of the thermodynamic stability of the this compound is the homolytic bond dissociation energy (BDE) of a C-H bond in its parent molecule, ethane (B1197151) (C₂H₆). This guide provides an objective comparison of various computational models against a high-accuracy experimental benchmark for this value.
Benchmarking Data: C-H Bond Dissociation Energy of Ethane
The stability of the this compound is inversely related to the energy required to break the C-H bond in ethane. A lower BDE indicates a more stable radical product. The following table summarizes the performance of several common and high-level quantum chemical methods against the experimentally derived benchmark value.
| Computational Method | Description | Calculated C-H BDE (kcal/mol) | Deviation from Experiment (kcal/mol) |
| Experimental Benchmark | Active Thermochemical Tables (ATcT) | 101.03 ± 0.06 [1] | N/A |
| High-Accuracy Composite Methods | |||
| W2 (Weizmann-2) Theory | A rigorous, parameter-free method involving high-level coupled-cluster and large basis set calculations.[2] | Typically within ~0.2 | ~ ±0.2 |
| W1 (Weizmann-1) Theory | A more affordable version of W2, yielding a mean absolute error of ~0.3 kcal/mol for thermochemistry.[2] | Typically within ~0.3 | ~ ±0.3 |
| G4 (Gaussian-4) Theory | A composite method improving upon G3 with better basis sets and CCSD(T) correlation.[3][4] Mean absolute deviation of ~0.8 kcal/mol for a large test set.[3][4] | Typically within ~0.8 | ~ ±0.8 |
| G3 (Gaussian-3) Theory | A widely used composite method for thermochemical data.[3] | Typically within ~1.1 | ~ ±1.1 |
| CBS-QB3 | A Complete Basis Set method known for its balance of accuracy and computational cost.[5] | Typically within ~1.2 | ~ ±1.2 |
| Density Functional Theory (DFT) | |||
| M06-2X | A hybrid meta-GGA functional often recommended for thermochemistry and kinetics.[6] | Varies | Typically 1-2 |
| ωB97X-D | A range-separated hybrid functional with dispersion corrections, showing good performance for BDEs.[6] | Varies | Typically 1-2 |
| B3LYP | A widely used hybrid functional; however, it can significantly underestimate BDEs without dispersion correction.[5] | Varies | Often > 2-3 |
| PBE0 | A hybrid functional that often provides a good balance of accuracy for various properties.[7] | Varies | Typically 1-2 |
Note: Deviations for computational methods are typical mean absolute deviations observed over larger test sets of molecules and reactions, as a single, comprehensive benchmark study focused solely on the this compound for all listed methods is not available. The performance for this specific system is expected to be within these general accuracy ranges.
Methodologies
Experimental Protocol: Active Thermochemical Tables (ATcT)
The benchmark BDE value is derived from the Active Thermochemical Tables (ATcT) approach. This method does not rely on a single experiment but rather constructs a large Thermochemical Network (TN) of interconnected chemical reactions.
-
Data Collection : A vast number of experimental and theoretical determinations relating to the species of interest (e.g., C₂H₆, C₂H₅•, H•) are collected from the literature. This includes reaction enthalpies, enthalpies of formation, ionization energies, and electron affinities.
-
Network Construction : These chemical reactions and processes are linked together in a large, self-consistent network. For instance, the enthalpy of formation of the this compound is linked to that of ethane and the hydrogen atom through the C-H bond dissociation energy.
-
Statistical Analysis : The TN is treated as a large, statistically weighted system of equations. A simultaneous solution is found that satisfies all the relationships in the network, taking into account the reported uncertainties of each measurement.
-
Thermochemical Value Derivation : The analysis yields a set of self-consistent and highly accurate thermochemical values for all species in the network, complete with rigorously defined uncertainties. The BDE of ethane is calculated from the final, optimized enthalpies of formation of C₂H₆, C₂H₅•, and H•.[1]
Computational Protocol: A General Benchmarking Workflow
The calculation of BDEs using quantum chemical methods follows a standardized procedure to ensure consistency and comparability.
-
Geometry Optimization : The three-dimensional structures of the parent molecule (ethane, C₂H₆) and the resulting radical fragments (this compound, C₂H₅•, and hydrogen atom, H•) are optimized. This step involves finding the lowest energy conformation for each species at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To calculate the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy at 298.15 K.
-
-
Single-Point Energy Calculation : A more accurate, and computationally expensive, level of theory (e.g., CCSD(T) or a composite method like G4) is used with a larger basis set to calculate a more precise electronic energy for the optimized geometries.
-
BDE Calculation : The bond dissociation energy is calculated as the difference between the sum of the enthalpies of the products (this compound and hydrogen atom) and the enthalpy of the reactant (ethane). The formula is:
-
BDE = [H(C₂H₅•) + H(H•)] - H(C₂H₆)
-
Where H is the sum of the single-point electronic energy and the thermal correction to enthalpy.
-
Visualization of the Benchmarking Process
The logical workflow for benchmarking computational models against experimental data for radical stability is depicted below.
Caption: Workflow for benchmarking computational BDE against experimental values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards standard methods for benchmark quality ab initio thermochemistry -- W1 and W2 theory [webhome.weizmann.ac.il]
- 3. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 4. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of different techniques for ethyl radical measurement
A Comparative Guide to Techniques for Ethyl Radical Measurement
For Researchers, Scientists, and Drug Development Professionals
The this compound (•C₂H₅) is a highly reactive, short-lived species that plays a crucial role as an intermediate in numerous chemical and biological processes, including combustion, atmospheric chemistry, and metabolic pathways.[1][2] Accurate measurement of such transient species is challenging yet essential for understanding reaction mechanisms and kinetics. This guide provides a comparative overview of three primary techniques for the detection and quantification of ethyl radicals: Mass Spectrometry, Electron Spin Resonance (ESR) Spectroscopy, and Laser-Induced Fluorescence (LIF) Spectroscopy.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for each technique. It is important to note that performance metrics can vary significantly based on the specific experimental setup and conditions. Data for closely related small alkyl radicals or from analogous detection scenarios are included where direct data for ethyl radicals are unavailable, and this is noted.
| Parameter | Mass Spectrometry (MS) | Electron Spin Resonance (ESR) | Laser-Induced Fluorescence (LIF) |
| Detection Principle | Ionization of the radical and detection based on its mass-to-charge ratio (m/z). | Absorption of microwave radiation by the unpaired electron in a magnetic field. | Excitation with a laser to a higher electronic state and detection of the emitted fluorescence.[3] |
| Typical Ionization Energy | Adiabatic Ionization Energy of •C₂H₅: 8.117 ± 0.008 eV.[4] | Not Applicable | Not Applicable |
| Detection Limit | Technique dependent; can be very low, but specific data for •C₂H₅ is scarce. Often detects the ethyl cation (m/z 29) from fragmentation of larger molecules. | Radical concentrations are often too low for direct detection; spin trapping is typically required.[5] | Generally high sensitivity (ppm levels or lower).[3] A specific detection limit for •C₂H₅ is not readily available, but for NO₃ radicals, a sensitivity of 76 ppt (B1677978) has been reported.[6] |
| Selectivity | High, especially with high-resolution mass analyzers. Can distinguish between isomers.[5] | High. The hyperfine splitting pattern is characteristic of the radical's structure. | High, as it relies on specific electronic transitions. |
| Temporal Resolution | Can be very fast, enabling kinetic studies. | Dependent on the lifetime of the radical or the spin adduct. | Can be in the femtosecond to nanosecond range, suitable for studying fast dynamics. |
| Primary Applications | Gas-phase reaction kinetics, combustion analysis, atmospheric chemistry.[5] | Identification and characterization of radicals in various media (gas, liquid, solid).[7] | Combustion diagnostics, atmospheric monitoring, and reaction dynamics.[3] |
| Key Advantages | Universal detection of radicals and isomers.[5] | "Gold standard" for definitive radical identification. Provides structural information.[8] | Very high sensitivity and spatial resolution.[3] |
| Key Disadvantages | Can be limited by the need to sample the reaction mixture directly into the instrument.[5] Fragmentation can complicate spectra. | Often requires spin trapping for short-lived radicals, which can have its own set of complications.[5][7] | Requires that the radical has a suitable electronic transition and fluorescence quantum yield. |
Experimental Protocols
Mass Spectrometry: Photoionization Time-of-Flight (TOF) MS
Principle: This technique involves ionizing the this compound using a high-energy light source (e.g., vacuum ultraviolet - VUV) and then separating the resulting ion based on its time of flight to a detector. Lighter ions travel faster and arrive at the detector first. Photoionization is a "soft" ionization technique that can minimize fragmentation compared to electron impact ionization.
Methodology:
-
Radical Generation: Ethyl radicals are typically generated in a flow tube reactor. This can be achieved through various methods, such as the photolysis of a precursor molecule (e.g., ethyl iodide, C₂H₅I) with a UV lamp or the reaction of ethane (B1197151) with a known radical initiator.[1][2]
-
Sampling: The gas mixture from the reactor is sampled through a small orifice or capillary into a high-vacuum chamber. This process forms a molecular beam, which helps to cool the species and reduce collisions.
-
Ionization: The molecular beam is crossed with a beam of VUV photons from a synchrotron or a discharge lamp. The photon energy is tuned to be above the ionization potential of the this compound (8.117 eV) but ideally below the appearance energy of fragment ions from other species in the mixture to enhance selectivity.[4]
-
Mass Analysis: The newly formed this compound cations (C₂H₅⁺) are then accelerated by an electric field into a time-of-flight mass spectrometer. The ions drift through a field-free region, and their arrival time at the detector is recorded.
-
Detection: An ion detector, such as a microchannel plate, records the arrival of the ions. The resulting signal is proportional to the concentration of the ethyl radicals in the beam.
Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
Principle: ESR (also known as Electron Paramagnetic Resonance - EPR) is a magnetic resonance technique that directly detects species with unpaired electrons. Due to the short lifetime and low concentration of ethyl radicals in many systems, a technique called "spin trapping" is often employed. A "spin trap" molecule reacts with the transient this compound to form a much more stable radical adduct, which can then be detected by ESR.[7][9]
Methodology:
-
Sample Preparation: The reaction that generates ethyl radicals is carried out in the presence of a spin trap. Common spin traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).[7][9] The concentration of the spin trap needs to be optimized to efficiently trap the radicals without interfering with the primary reaction.
-
Radical Trapping: As ethyl radicals are formed, they rapidly react with the spin trap to form a stable nitroxide radical adduct.
-
ESR Measurement: The sample containing the spin adduct is then transferred to a quartz ESR tube and placed within the cavity of an ESR spectrometer.
-
Data Acquisition: The spectrometer applies a constant microwave frequency and sweeps an external magnetic field. When the magnetic field strength matches the energy difference between the spin states of the unpaired electron in the spin adduct, microwave radiation is absorbed. This absorption is recorded as a spectrum.
-
Spectral Analysis: The resulting ESR spectrum's hyperfine splitting constants (the spacing and pattern of the lines) are characteristic of the trapped radical. By analyzing the spectrum, the original this compound can be identified. Quantification can be achieved by comparing the signal intensity to that of a standard with a known spin concentration.[10]
Laser-Induced Fluorescence (LIF) Spectroscopy
Principle: LIF is a highly sensitive optical technique. A tunable laser is used to excite the this compound from its ground electronic state to a specific excited electronic state. The excited radical then relaxes back to the ground state by emitting a photon (fluorescence). The intensity of this fluorescence is proportional to the radical concentration.[3]
Methodology:
-
Radical Generation: Similar to mass spectrometry, ethyl radicals are produced in a controlled environment like a flow cell or a combustion chamber.
-
Excitation: A tunable laser beam is directed through the sample volume. The laser's wavelength is scanned across the absorption band of the this compound. When the laser wavelength matches an electronic transition of the radical, it will be excited.
-
Fluorescence Collection: The fluorescence emitted by the excited radicals is collected at a 90-degree angle to the laser beam to minimize scattered laser light. A lens system is used to focus the fluorescence onto the entrance slit of a monochromator or through a bandpass filter.
-
Detection: A sensitive light detector, such as a photomultiplier tube (PMT), measures the intensity of the fluorescence.
-
Data Analysis: The fluorescence intensity is recorded as a function of the laser excitation wavelength, generating an excitation spectrum. The concentration of the this compound can be determined from the fluorescence signal intensity, although this often requires calibration and consideration of factors like quenching (non-radiative de-excitation due to collisions).[3]
Visualizing this compound Reactions
The following diagram illustrates the formation of an this compound from the homolytic cleavage of ethane and its subsequent reaction with molecular oxygen, a key process in combustion and atmospheric chemistry.
Caption: Formation of an this compound and its subsequent reaction with oxygen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cefrc.princeton.edu [cefrc.princeton.edu]
- 4. This compound [webbook.nist.gov]
- 5. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prototype for in situ detection of atmospheric NO3 and N2O5 via laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spin trapping - Wikipedia [en.wikipedia.org]
- 8. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 10. Spin trapping: ESR parameters of spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Isotope Effects in Ethyl Radical Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic isotope effects (KIEs) in reactions involving the ethyl radical, with a focus on hydrogen abstraction reactions. The performance of the this compound in these reactions is compared with other small alkyl radicals, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate replication and further research.
Quantitative Data Summary
The following table summarizes the experimental carbon and hydrogen kinetic isotope effects for the formation of ethyl, propyl, and butyl radicals through hydrogen abstraction from their parent alkanes by the hydroxyl radical (•OH). The data is compiled from studies utilizing gas chromatography coupled with online combustion and isotope ratio mass spectrometry (GC-IRMS).
| Alkane | Radical Formed | Isotope | KIE (k_light / k_heavy) | Temperature (K) | Reference |
| Ethane (C₂H₆) | Ethyl (•C₂H₅) | ¹³C | 1.00857 ± 0.00195 | 296 ± 4 | [1] |
| Propane (C₃H₈) | Propyl (•C₃H₇) | ¹³C | 1.00546 ± 0.00035 | 296 ± 4 | [1] |
| n-Butane (n-C₄H₁₀) | Butyl (•C₄H₉) | ¹³C | 1.00516 ± 0.00067 | 296 ± 4 | [1] |
| n-Butane (n-C₄H₁₀) | Butyl (•C₄H₉) | ²H (D) | 1.0516 ± 0.0021 | 298 ± 2 | [2] |
| Ethane (C₂H₆) | Ethyl (•C₂H₅) | ²H (D) | 1.0298 ± 0.0021 | 298 ± 2 | [2] |
| Propane (C₃H₈) | Propyl (•C₃H₇) | ²H (D) | 1.0659 ± 0.0070 | 298 ± 2 | [2] |
Note: The KIE for ¹³C is reported as k₁₂/k₁₃, and for ²H (D) as kH/kD. The values from the source are converted from per mil (‰) notation where KIE = (‰ / 1000) + 1.
Experimental Protocols
The determination of kinetic isotope effects in gas-phase radical reactions is a meticulous process. The following is a detailed methodology based on the key experiments cited in this guide.[3]
1. Reaction Chamber Setup and Reagent Introduction:
-
A reaction chamber, typically a 30 L flexible bag made of an inert material like PTFE (Teflon), is used.
-
The chamber is first flushed with a purified, hydrocarbon-free air source.
-
Known concentrations of the alkane reactants (e.g., ethane, propane, butane) are injected into the chamber.
-
A source of hydroxyl radicals (•OH) is then introduced. A common method is the photolysis of ozone (O₃) in the presence of water vapor. Ozone is generated by flowing oxygen through a UV lamp and is introduced into the chamber along with humidified air.
2. Reaction Initiation and Monitoring:
-
The reaction is initiated by irradiating the chamber with UV lamps, which leads to the photolysis of O₃ and subsequent formation of •OH radicals.
-
The concentrations of the alkanes are monitored over time. This is achieved by periodically drawing samples from the reaction chamber for analysis.
3. Sample Analysis using GC-IRMS:
-
The withdrawn gas samples are analyzed using a gas chromatograph (GC) coupled to an isotope ratio mass spectrometer (IRMS).
-
The GC separates the different components of the gas mixture.
-
After separation, the individual alkanes are combusted to CO₂ and H₂O.
-
The IRMS then measures the isotopic ratios (¹³C/¹²C and ²H/¹H) of the resulting CO₂ and H₂.
4. Data Analysis and KIE Calculation:
-
The change in the isotopic ratio of the reactant alkane is measured as a function of the extent of the reaction.
-
The kinetic isotope effect is then calculated from the slope of a plot of the natural logarithm of the isotopic ratio against the natural logarithm of the fraction of the remaining reactant.
Visualizations
Reaction Pathway for Hydrogen Abstraction
The following diagram illustrates the general mechanism for hydrogen abstraction from an alkane by a hydroxyl radical, leading to the formation of an alkyl radical and water.
Caption: Hydrogen abstraction from an alkane by a hydroxyl radical.
Experimental Workflow for KIE Measurement
This diagram outlines the key steps involved in the experimental determination of kinetic isotope effects for gas-phase radical reactions.
Caption: Experimental workflow for KIE measurement in gas-phase radical reactions.
References
A Comparative Analysis of Ethyl Radical Stability Versus Other Primary Alkyl Radicals
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the stability of the ethyl radical to other primary alkyl radicals has been published today. This guide, tailored for researchers, scientists, and professionals in drug development, offers an in-depth analysis supported by experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
The stability of alkyl radicals is a cornerstone of organic chemistry, influencing reaction rates and mechanisms. This guide provides an objective comparison, focusing on the this compound and its primary alkyl counterparts, to elucidate the subtle yet significant differences in their stability.
Quantitative Comparison of Radical Stability
The primary metric for assessing radical stability is the homolytic bond dissociation energy (BDE) of a C-H bond. A lower BDE indicates that less energy is required to break the bond, resulting in a more stable radical product. The following table summarizes the C-H BDEs for the formation of various primary alkyl radicals.
| Precursor Alkane | C-H Bond Type | Resulting Radical | Bond Dissociation Energy (kcal/mol) |
| Methane (CH₄) | Methyl | Methyl (•CH₃) | ~105 |
| Ethane (CH₃CH₃) | Primary | Ethyl (•CH₂CH₃) | ~101[1] |
| Propane (CH₃CH₂CH₃) | Primary | n-Propyl (•CH₂CH₂CH₃) | ~100 |
| n-Butane (CH₃CH₂CH₂CH₃) | Primary | n-Butyl (•CH₂CH₂CH₂CH₃) | ~100 |
Note: BDE values can vary slightly depending on the experimental method used for determination.
The data clearly indicates that the this compound is more stable than the mthis compound, as evidenced by its lower BDE. The stabilities of the n-propyl and n-butyl radicals are comparable to that of the this compound. This trend is primarily attributed to the phenomenon of hyperconjugation.
The Role of Hyperconjugation in Radical Stability
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H σ-bonds into the partially filled p-orbital of the radical carbon. This delocalization of electron density helps to stabilize the electron-deficient radical center. The more alkyl groups attached to the radical carbon, the greater the number of adjacent C-H bonds available for hyperconjugation, and thus, the more stable the radical.
The following diagram illustrates the principle of hyperconjugation and the relative stability of primary alkyl radicals.
Experimental Protocols for Determining Bond Dissociation Energies
The BDE values presented in this guide are determined through various experimental techniques. Below are detailed methodologies for two common methods.
Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of reactions, from which bond dissociation energies can be derived.
Methodology:
-
Sample Preparation: A solution of the alkane of interest and a photoinitiator (e.g., a peroxide) in a suitable solvent is prepared. The concentrations are chosen to ensure sufficient light absorption by the photoinitiator.
-
Photoinitiation: The sample is irradiated with a pulsed laser beam of a specific wavelength that is absorbed by the photoinitiator. This leads to the homolytic cleavage of the photoinitiator, generating radicals.
-
Radical Reaction: The generated radicals abstract a hydrogen atom from the alkane, forming the alkyl radical of interest and a more stable molecule.
-
Heat Release and Detection: The reaction releases heat, causing a rapid, localized thermal expansion of the solvent. This expansion generates a pressure wave (an acoustic wave).
-
Signal Transduction: A sensitive microphone or piezoelectric transducer detects the acoustic wave and converts it into an electrical signal.
-
Data Analysis: The amplitude of the photoacoustic signal is proportional to the amount of heat released in the reaction. By calibrating the instrument with a compound that releases a known amount of heat, the enthalpy of the radical reaction can be determined.
-
BDE Calculation: The bond dissociation energy of the C-H bond is then calculated using the measured reaction enthalpy and known thermodynamic data for the other species involved in the reaction.
Pyrolysis with Toluene (B28343) Carrier Gas
This kinetic method involves the thermal decomposition (pyrolysis) of an organic compound in the presence of a large excess of a carrier gas, typically toluene.
Methodology:
-
Flow System: A mixture of the precursor alkane and toluene is passed through a heated flow tube at a controlled temperature and pressure.
-
Thermal Decomposition: At high temperatures, the weakest C-H bond in the alkane undergoes homolytic cleavage, generating an alkyl radical and a hydrogen atom.
-
Radical Trapping: The highly reactive alkyl radical is "trapped" by the toluene carrier gas. The radical abstracts a hydrogen atom from the methyl group of toluene to form a stable alkane and a resonance-stabilized benzyl (B1604629) radical.
-
Product Analysis: The reaction products are collected and analyzed, typically using gas chromatography, to determine the concentrations of the newly formed alkane and other products.
-
Kinetic Analysis: The rate of formation of the trapped alkane is measured as a function of temperature.
-
Activation Energy Determination: From the temperature dependence of the reaction rate, the activation energy for the initial homolytic cleavage step is determined.
-
BDE Estimation: The activation energy for the homolytic cleavage of a C-H bond is a good approximation of its bond dissociation energy.
Conclusion
The stability of the this compound is greater than that of the mthis compound, a fact primarily explained by the stabilizing effect of hyperconjugation. When compared to other primary alkyl radicals such as n-propyl and n-butyl, the this compound exhibits a similar level of stability. The quantitative determination of these stabilities relies on precise experimental measurements of bond dissociation energies, with techniques like photoacoustic calorimetry and pyrolysis providing valuable data for researchers in the field. This guide serves as a crucial resource for understanding the fundamental principles governing radical stability, which is essential for the design and development of new chemical entities.
References
The Ethyl Radical: A Comparative Guide for its Use as a Reference Standard in Radical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of radical chemistry, the selection of an appropriate reference standard is paramount for obtaining accurate and reproducible kinetic and mechanistic data. The ethyl radical (•CH₂CH₃) has historically served as a fundamental benchmark for understanding the reactivity of primary alkyl radicals. This guide provides an objective comparison of the this compound's performance against other common radical standards, supported by experimental data, to aid researchers in selecting the most suitable standard for their specific applications.
Performance Comparison of Radical Standards
The utility of a radical as a reference standard is primarily determined by its stability and well-characterized reactivity in fundamental reactions, such as hydrogen atom transfer. Here, we compare the this compound with two other widely recognized radical standards: the tertiary-butyl radical, a tertiary alkyl radical, and the allyl radical, a resonance-stabilized system.
Key Performance Indicators
The stability of a radical is a crucial factor in its suitability as a reference. This is often quantified by the C-H bond dissociation energy (BDE) of its parent alkane; a lower BDE indicates a more stable radical.[1][2] The order of stability for simple alkyl radicals is tertiary > secondary > primary > methyl.[1][2][3] Resonance-stabilized radicals, such as the allyl radical, exhibit even greater stability.[4][5]
Kinetic data from hydrogen abstraction reactions provide a direct measure of a radical's reactivity. Thiophenol (PhSH) is a common substrate for these studies due to its relatively weak S-H bond, making it an effective hydrogen atom donor.
Table 1: Comparison of Bond Dissociation Energies and Radical Stabilization Energies
| Radical | Parent Alkane | C-H Bond Dissociation Energy (kcal/mol) | Radical Stabilization Energy (vs. •CH₃) (kcal/mol) |
| Ethyl (primary) | Ethane | 101.1 ± 0.4[6] | 4.9 |
| tert-Butyl (tertiary) | Isobutane | 96.5[5] | 9.5 |
| Allyl (resonance-stabilized) | Propene | 88.8[5] | 17.2 |
Table 2: Comparison of Rate Constants for Hydrogen Abstraction from Thiophenol at 25 °C
| Radical | Rate Constant (k) (M⁻¹s⁻¹) |
| Primary Alkyl Radicals (general) | ~0.8 x 10⁸ to 1.5 x 10⁸[7] |
| Secondary Alkyl Radicals (general) | ~0.8 x 10⁸ to 1.5 x 10⁸[7] |
| Tertiary Alkyl Radicals (general) | ~0.8 x 10⁸ to 1.5 x 10⁸[7] |
Note: While specific rate constants for ethyl, tert-butyl, and allyl radicals with thiophenol under identical conditions are not available in a single report, the data for general primary, secondary, and tertiary radicals show that their reactivity towards thiophenol is very similar and fast.
Experimental Protocols
Accurate kinetic measurements in radical chemistry rely on precise experimental techniques for radical generation and detection. Laser flash photolysis coupled with transient absorption spectroscopy is a powerful method for these studies.[8][9]
Protocol 1: Generation of the this compound via Photolysis of Azoethane (B3057528)
This protocol describes the generation of ethyl radicals for kinetic studies. Azoethane is a common precursor as it readily decomposes upon UV irradiation to produce two ethyl radicals and a molecule of nitrogen gas.[10]
Materials:
-
Azoethane
-
Inert solvent (e.g., hexane)
-
Quartz reaction cell
-
Nitrogen or Argon gas for deoxygenation
-
Pulsed laser system (e.g., Nd:YAG laser with a frequency-quadrupling module to generate 266 nm light)
Procedure:
-
Prepare a dilute solution of azoethane in the chosen inert solvent within the quartz reaction cell. The concentration should be optimized to absorb a sufficient amount of the laser pulse without being optically dense.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 30 minutes to prevent quenching of the radicals by oxygen.
-
Seal the reaction cell to maintain an inert atmosphere.
-
Position the cell in the sample holder of the transient absorption spectrometer.
-
Irradiate the sample with a single pulse of the 266 nm laser to initiate the photolysis of azoethane, generating ethyl radicals.
Protocol 2: Transient Absorption Spectroscopy for Kinetic Measurements
This protocol outlines the detection of the generated radicals and the monitoring of their subsequent reactions.[8][11]
Apparatus:
-
Laser flash photolysis setup as described in Protocol 1.
-
Pulsed probe light source (e.g., Xenon arc lamp).
-
Monochromator.
-
Fast detector (e.g., photomultiplier tube or ICCD camera).
-
Digital oscilloscope.
Procedure:
-
Following the generation of the ethyl radicals via the laser pulse (the "pump" pulse), a time-delayed, broad-spectrum "probe" pulse is passed through the sample.
-
The probe pulse is directed through a monochromator to select a specific wavelength at which the radical intermediate absorbs.
-
The intensity of the transmitted probe light is measured by the detector.
-
The change in absorbance at that wavelength is recorded as a function of time after the laser flash. This provides the kinetic trace of the radical's decay.
-
By varying the concentration of a trapping agent (e.g., thiophenol) and monitoring the change in the decay rate of the this compound, the bimolecular rate constant for the reaction can be determined.
Mandatory Visualizations
The Radical Clock: A Conceptual Workflow for Determining Reaction Rates
Radical clocks are a powerful tool in kinetic studies. They are molecules that undergo a unimolecular rearrangement at a known rate. By having this rearrangement compete with a bimolecular reaction with an unknown rate, the unknown rate constant can be determined by analyzing the product ratio.[12][13] The following diagram illustrates this principle.
Caption: A workflow illustrating the principle of a radical clock experiment.
Signaling Pathway of Radical-Mediated Drug Action
Many drugs exert their therapeutic effects through mechanisms involving radical intermediates. For instance, some anticancer drugs generate reactive oxygen species (ROS) that induce apoptosis in cancer cells. The study of these pathways often relies on understanding the kinetics of the involved radical reactions, where reference standards are crucial.
Caption: A simplified signaling pathway for a drug that induces apoptosis via radical intermediates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. organic chemistry - Comparing the stabilities of allylic, benzylic, and tertiary radicals - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.4 Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A kinetics study on hydrogen abstraction reactions of cyclopentane by hydrogen, methyl, and ethyl radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Assessing the Accuracy of Ethyl Radical Thermochemical Data: A Comparative Guide
For researchers, scientists, and drug development professionals, an accurate understanding of the thermochemical properties of reactive intermediates like the ethyl radical (C₂H₅•) is paramount for precise modeling of chemical kinetics and reaction mechanisms. This guide provides an objective comparison of experimental and theoretical methods used to determine the thermochemical data of the this compound, supported by available data and detailed methodologies.
The thermochemical properties of a chemical species, such as its heat of formation (ΔfH°), enthalpy, entropy (S°), and heat capacity (Cp), are fundamental to predicting its behavior in a chemical reaction. For a transient species like the this compound, both experimental measurements and theoretical calculations are crucial for establishing reliable thermochemical values. This guide delves into the various techniques employed and presents a comparative analysis of the data obtained.
Quantitative Data Summary
The following tables summarize the key thermochemical data for the this compound from various experimental and computational sources.
Table 1: Enthalpy of Formation (ΔfH°) of this compound at 298.15 K
| Method | ΔfH° (kJ/mol) | Uncertainty (kJ/mol) | Reference |
| Kinetic Methods | 119 | ± 2 | [1] |
| Photoionization Mass Spectrometry | 120.90 | ± 1.70 | [2] |
| Active Thermochemical Tables (ATcT) | 121.15 | ± 0.38 | |
| G3//B3LYP (Computational) | 119.7 | ||
| QCISD(T) (Computational) | 121.3 | [3] |
Table 2: Entropy (S°) and Heat Capacity (Cp) of this compound at 298.15 K
| Property | Method | Value | Units | Reference |
| Entropy (S°) | Experimental | 250.52 | J K⁻¹ mol⁻¹ | [2] |
| Entropy (S°) | Estimated | 56.3 | cal K⁻¹ mol⁻¹ (approx. 235.6 J K⁻¹ mol⁻¹) | [4] |
| Heat Capacity (Cp) | Experimental | 46.60 | J K⁻¹ mol⁻¹ | [2] |
| Heat Capacity (Cp) | Computational (B3LYP/6-31G(d,p)) | [5][6] |
Experimental and Theoretical Methodologies
A variety of sophisticated experimental and computational techniques are employed to determine the thermochemical properties of the this compound.
Experimental Protocols
1. Kinetic Methods:
Kinetic methods determine the heat of formation of radicals by studying the kinetics of gas-phase reactions.[7] The heat of reaction is related to the activation energies of the forward and reverse reactions. By measuring the rate constants over a range of temperatures, the activation energy can be determined using the Arrhenius equation. If the heat of formation of all other species in the reaction is known, the heat of formation of the radical of interest can be calculated.[8]
-
Typical Experimental Setup: A flow reactor or a shock tube is often used to control the temperature and pressure of the reacting gases.
-
Radical Generation: Radicals are typically generated by thermal decomposition or photolysis of a suitable precursor molecule.[9]
-
Detection: Sensitive detection techniques like mass spectrometry or laser-induced fluorescence are used to monitor the concentration of reactants and products over time.
2. Photoionization Mass Spectrometry (PIMS):
PIMS is a powerful technique for determining the ionization energy of molecules and radicals.[9] This information can be used in thermodynamic cycles to derive heats of formation.
-
Experimental Workflow:
-
Radical Generation: Ethyl radicals are produced in the gas phase, often through pyrolysis or photolysis of a precursor like ethane (B1197151) or ethyl iodide.
-
Ionization: The radicals are then ionized by a beam of photons with a specific and tunable energy.
-
Mass Analysis: The resulting ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Analysis: By plotting the ion signal as a function of photon energy, the ionization energy can be determined from the threshold of ion appearance.
-
3. Collision-Induced Dissociation (CID):
In this mass spectrometry technique, ions are accelerated and collided with neutral gas molecules. The energy transferred during the collision can cause the ion to fragment. By measuring the energy required to induce dissociation, bond dissociation energies can be determined, which are then used to calculate heats of formation.
Computational Approaches
1. Ab Initio and Density Functional Theory (DFT) Calculations:
High-level quantum chemical calculations provide a theoretical route to thermochemical data. Methods like the Gaussian-n (e.g., G3) theories and coupled-cluster methods (e.g., CCSD(T)) are employed to solve the electronic Schrödinger equation and predict molecular energies.
-
G3//B3LYP Protocol: This is a composite method that combines calculations at different levels of theory to achieve high accuracy.
-
Geometries and vibrational frequencies are typically calculated using the B3LYP density functional with the 6-31G(d) basis set.
-
Single-point energy calculations are then performed at higher levels of theory (e.g., MP4, QCISD(T)) with larger basis sets.
-
Empirical scaling factors are applied to the vibrational frequencies to correct for anharmonicity.
-
2. Active Thermochemical Tables (ATcT):
ATcT represents a paradigm shift in the evaluation of thermochemical data. Instead of relying on a single experimental or theoretical determination, ATcT constructs a thermochemical network that includes all available measurements and calculations for a set of related species. This network is then solved simultaneously to yield a set of internally consistent and highly accurate thermochemical values.
Accuracy Assessment Workflow
The following diagram illustrates the logical workflow for assessing the accuracy of this compound thermochemical data, incorporating both experimental and theoretical approaches.
Conclusion
The determination of accurate thermochemical data for the this compound relies on a synergistic approach that combines rigorous experimental measurements and high-level theoretical calculations. As evidenced by the presented data, there is generally good agreement between the values obtained from different modern techniques. The Active Thermochemical Tables (ATcT) approach, by integrating a vast network of experimental and theoretical data, provides a highly reliable and internally consistent set of thermochemical values. For researchers requiring the highest accuracy, the ATcT values are recommended. However, both advanced experimental methods like photoionization mass spectrometry and high-level computational chemistry are indispensable for populating and validating the thermochemical networks used by ATcT and for providing data where experimental measurements are challenging. Careful consideration of the methodologies and their associated uncertainties is crucial for the selection and application of thermochemical data in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermochemical properties for isooctane and carbon radicals: computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cefrc.princeton.edu [cefrc.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature and Pressure Dependence of the Reaction between this compound and Molecular Oxygen: Experiments and Master Equation Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Radical-Associated Waste
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical species, such as the ethyl radical, are critical components of a comprehensive safety protocol. Although ethyl radicals are highly reactive and transient, the waste generated from processes involving them requires meticulous management to mitigate potential hazards. This guide provides essential safety information and a step-by-step operational plan for the disposal of waste associated with this compound generation and use.
Immediate Safety and Handling Precautions
Before commencing any work involving ethyl radicals, a thorough understanding of the associated hazards is essential.[1][2] All personnel must be trained on chemical safety procedures and be familiar with the institution's Chemical Hygiene Plan.[2]
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense.[1][3] This includes, but is not limited to:
Engineering Controls: Work involving volatile or hazardous chemicals should be conducted in a well-ventilated area, preferably within a fume hood.[2][5]
Emergency Preparedness: Know the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.[4] An emergency response plan should be in place to address accidental spills or exposures.[2]
Operational Plan for Waste Disposal
The disposal of chemical waste is strictly regulated to protect human health and the environment.[6] All chemical waste must be managed as hazardous waste unless it is definitively known to be non-hazardous.[7]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is crucial.[5]
-
Containers: Use appropriate, leak-proof, and clearly labeled containers for waste collection.[7][8] The container must be compatible with the waste being collected.[7]
-
Labeling: All waste containers must be affixed with a "Hazardous Waste" label, which includes the full chemical names of the contents and their approximate percentages.[7][8] Chemical formulas or abbreviations are not acceptable.[7]
-
Segregation:
-
Solvents: Halogenated and non-halogenated organic solvents should be collected in separate containers.[5]
-
Aqueous Waste: Aqueous solutions containing toxic chemicals or heavy metals must be collected as hazardous waste.[9]
-
Solids: Contaminated solid waste, such as gloves, paper towels, and glassware, should be collected in a designated, labeled container.[8][10]
-
Step 2: In-Lab Neutralization (for Corrosives)
For small volumes of corrosive wastes (acids and bases) that do not contain other hazardous materials, neutralization may be permissible.[9]
-
Procedure: Perform neutralization in a fume hood while wearing appropriate PPE.[9] Slowly add the neutralizing agent, keeping the container cool.[9]
-
pH Range: The final pH of the neutralized solution should be between 5.5 and 9.5 before drain disposal, followed by a large water flush.[9]
Step 3: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7] Do not dispose of hazardous chemicals down the drain or in the regular trash.[7][9]
Step 4: Record Keeping
Maintain accurate records of all hazardous waste generated and disposed of, as required by regulations.[6]
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters relevant to the classification and disposal of hazardous waste.
| Parameter | Guideline | Source |
| Ignitable Waste (Liquids) | Flash point ≤ 140°F (60°C) | [11] |
| Corrosive Waste | pH ≤ 2 or pH ≥ 12.5 | [8] |
| Neutralized Aqueous Waste for Drain Disposal | pH between 5.5 and 9.5 | [9] |
| Halogenated Solvents (F-List Waste) | Concentration ≥ 10% before use | [11] |
| Non-Halogenated Solvents (F-List Waste) | Concentration ≥ 10% before use | [11] |
Experimental Protocol: Neutralization of Acidic Waste
This protocol outlines a general procedure for neutralizing small quantities of acidic waste in a laboratory setting.
Materials:
-
Acidic waste solution
-
Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide (B78521) solution)
-
pH indicator strips or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate waste container
-
Personal Protective Equipment (goggles, gloves, lab coat)
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the container with the acidic waste on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the neutralizing agent to the acidic waste. Be cautious as the reaction may be exothermic and produce gas.
-
Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the neutralizing agent in small increments until the pH of the solution is between 5.5 and 9.5.
-
Once the desired pH is reached, stop adding the neutralizing agent.
-
If the neutralized waste is permissible for drain disposal according to your institution's policy, slowly pour it down the drain followed by a copious amount of water. Otherwise, label it as neutralized aqueous waste for EHS pickup.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in a laboratory.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. csub.edu [csub.edu]
- 4. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ei1.com [ei1.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Chemical Waste – EHS [ehs.mit.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Logistical Information for Handling Ethyl Radical
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling of ethyl radical, a highly reactive and transient intermediate. Given its nature, this compound is typically generated in situ for immediate use in chemical reactions. Therefore, this guidance focuses on the safety measures required during its generation, reaction, and subsequent quenching and disposal.
I. Personal Protective Equipment (PPE)
The handling of this compound and its precursors requires stringent adherence to safety protocols to minimize exposure and mitigate risks. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2][3] | Protects against splashes of precursors, solvents, and potential projectiles from exothermic reactions. A face shield offers an additional layer of protection for the entire face.[2][3] |
| Hand Protection | Double gloving with a flame-resistant outer glove (e.g., Nomex® or Kevlar®) over a chemically resistant inner glove (e.g., nitrile). | Provides both chemical resistance and protection from potential ignition of flammable precursors or solvents.[3] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over clothing made of natural fibers (e.g., cotton).[3] | Protects against chemical splashes and potential flash fires. Synthetic fibers can melt and adhere to the skin in a fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1][2][4] A respirator with appropriate cartridges should be available for emergency situations. | A fume hood is the primary engineering control to prevent inhalation of hazardous vapors from precursors and solvents.[1][2][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from chemical spills. |
II. Operational Plan: In Situ Generation and Handling
Ethyl radicals are not stored but are generated within the reaction vessel. The operational plan must, therefore, focus on the safe handling of the precursor materials and the reaction conditions.
A. Precursor Hazard Assessment:
Common precursors for this compound generation include, but are not limited to:
-
Triethylborane (B153662) (TEB): Pyrophoric, ignites spontaneously in air.[1]
-
Azo compounds: Can be thermally or photolytically unstable and may release nitrogen gas, leading to pressure buildup.
-
Peroxides: Potentially explosive, sensitive to heat, shock, and friction.
-
Ethyl halides (e.g., ethyl iodide, ethyl bromide): Can be toxic and reactive.
A thorough review of the Safety Data Sheet (SDS) for each precursor is mandatory before beginning any experiment.
B. Experimental Workflow:
The following diagram outlines a typical workflow for a reaction involving the in situ generation of this compound.
Caption: Workflow for reactions involving in situ this compound generation.
C. Key Experimental Protocols:
-
Inert Atmosphere: All reactions involving ethyl radicals and their pyrophoric precursors must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential ignition.[5]
-
Temperature Control: Many radical generation methods are exothermic. The reaction vessel should be equipped with a means of temperature control, such as an ice bath or a cryostat, to prevent runaway reactions.
-
Slow Addition: Precursors for radical generation should be added slowly and in a controlled manner to the reaction mixture to maintain a low concentration of the reactive species at any given time.
-
Ventilation: All procedures must be performed in a properly functioning chemical fume hood to minimize the inhalation of volatile and potentially toxic precursors and solvents.[1][2][4]
III. Disposal Plan
Proper disposal of waste from reactions involving ethyl radicals is critical to ensure safety and environmental compliance.
A. Quenching of Reactive Species:
Before disposal, any remaining reactive radical species and hazardous precursors in the reaction mixture must be quenched.
-
Radical Quenching: Introduce a radical scavenger, such as an antioxidant (e.g., butylated hydroxytoluene (BHT) or hydroquinone), to the cooled reaction mixture to neutralize any remaining radicals.[6]
-
Precursor Quenching: Follow established procedures for quenching any unreacted precursors. For example, pyrophoric reagents like triethylborane must be carefully quenched with a suitable solvent and then a proton source.
B. Waste Segregation and Disposal:
| Waste Stream | Collection and Labeling | Disposal Method |
| Halogenated Organic Solvents | Collect in a designated, clearly labeled, sealed container. | Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office.[3][7] |
| Non-Halogenated Organic Solvents | Collect in a separate, clearly labeled, sealed container. | Dispose of as hazardous chemical waste through the EHS office.[3][7] |
| Aqueous Waste | Neutralize to a safe pH range and collect in a labeled container. Check for dissolved hazardous materials. | Dispose of according to institutional guidelines, which may allow for drain disposal if free of hazardous materials.[7] |
| Solid Waste (e.g., contaminated filter paper, silica (B1680970) gel) | Collect in a sealed, labeled container. | Dispose of as solid hazardous waste through the EHS office.[7] |
Important Considerations:
-
Never mix incompatible waste streams.
-
All waste containers must be clearly and accurately labeled with their contents.[3][7]
-
Consult your institution's EHS office for specific guidance on waste disposal procedures.[3]
References
- 1. Evolution Towards Green Radical Generation in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. Elucidation of radical quenching mechanisms for five novel antioxidants. – Office of Undergraduate Research [our.utah.edu]
- 7. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
